Product packaging for 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine(Cat. No.:CAS No. 79677-62-6)

3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Cat. No.: B033015
CAS No.: 79677-62-6
M. Wt: 441.22 g/mol
InChI Key: RCVSCHJHQHQCGN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C17H16INO5 and its molecular weight is 441.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16INO5 B033015 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine CAS No. 79677-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO5/c18-13-8-12(6-7-15(13)20)9-14(16(21)22)19-17(23)24-10-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H,19,23)(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVSCHJHQHQCGN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C=C2)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a synthetically modified amino acid that serves as a valuable tool in biochemical and pharmaceutical research. Its unique structure, combining a heavy iodine atom with a protected amino group, makes it particularly useful for applications in structural biology, peptide synthesis, and the study of protein-protein interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols and an examination of its interaction with biological pathways.

Chemical and Physical Properties

This compound is a white to off-white solid. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine, preventing unwanted reactions during chemical synthesis, particularly in peptide chemistry.[1] The introduction of an iodine atom onto the phenyl ring of tyrosine significantly alters its electronic and steric properties and provides a heavy atom useful for crystallographic phasing.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Iodo-L-tyrosine
CAS Number 79677-62-6[1][2]70-78-0[3]
Molecular Formula C₁₇H₁₆INO₅[2]C₉H₁₀INO₃[3]
Molecular Weight 441.22 g/mol [1][2]307.09 g/mol
Appearance White to off-white solidWhite to off-white powder
Melting Point Not available210 °C (decomposes)
Solubility Soluble in MethanolSoluble in dilute aqueous acid
Storage Temperature Not available-20°C

Synthesis

The synthesis of this compound is typically a two-step process starting from L-tyrosine. The first step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the regioselective iodination of the aromatic ring.[1]

Experimental Protocol: Synthesis of this compound

Step 1: N-protection of L-tyrosine

  • Materials: L-tyrosine, benzyl chloroformate, sodium carbonate, dioxane, water.

  • Procedure:

    • Dissolve L-tyrosine in a 1 M solution of sodium carbonate in water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add benzyl chloroformate dissolved in dioxane to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the N-Cbz-L-tyrosine.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Iodination of N-Cbz-L-tyrosine

  • Materials: N-Cbz-L-tyrosine, N-iodosuccinimide (NIS), silver trifluoroacetate, acetonitrile.

  • Procedure:

    • Dissolve N-Cbz-L-tyrosine in acetonitrile.

    • Add N-iodosuccinimide and silver trifluoroacetate to the solution.

    • Stir the reaction mixture at room temperature, protected from light, for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove silver salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Research and Development

Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The Cbz group protects the amine functionality, allowing for the sequential addition of amino acids to a growing peptide chain.[1] The iodinated tyrosine residue can be incorporated at specific positions to study its effects on peptide structure and function or to serve as a handle for further chemical modifications.

Experimental Protocol: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)
  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF).[4]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.[4]

  • Coupling:

    • Dissolve this compound and a coupling agent (e.g., HATU) in DMF.

    • Add a base (e.g., DIPEA) to the solution.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Swell Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Couple Amino Acid Deprotection->Coupling Washing Wash Coupling->Washing Repeat More Amino Acids? Washing->Repeat Repeat->Deprotection Yes Cleavage Cleave from Resin Repeat->Cleavage No Purification Purify Peptide Cleavage->Purification

Solid-Phase Peptide Synthesis Workflow.
Structural Biology

The heavy iodine atom in 3-iodotyrosine makes it an excellent tool for X-ray crystallography. When incorporated into a protein, the iodine atom can be used for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing, which helps to solve the phase problem in determining the three-dimensional structure of the protein.[1]

Photo-crosslinking

The carbon-iodine bond in 3-iodotyrosine can be photolytically cleaved to generate a reactive aryl radical. This property is exploited in photo-crosslinking studies to identify protein-protein interactions. When a protein containing 3-iodotyrosine is irradiated with UV light in the presence of a binding partner, the generated radical can form a covalent bond with a nearby amino acid residue on the interacting protein, thus capturing the transient interaction.

Experimental Workflow: Site-Specific Incorporation and Photo-crosslinking

The site-specific incorporation of 3-iodotyrosine into a protein is typically achieved using an engineered orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a unique codon (e.g., an amber stop codon, TAG) introduced at the desired position in the gene of interest.

Photo_Crosslinking_Workflow cluster_protein_expression Protein Expression with Unnatural Amino Acid cluster_crosslinking Photo-crosslinking Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) Transformation Transform E. coli with plasmid and orthogonal tRNA/synthetase Mutagenesis->Transformation Expression Induce protein expression in media containing 3-Iodo-L-tyrosine Transformation->Expression Purification1 Purify iodotyrosine-containing protein Expression->Purification1 Incubation Incubate with binding partner Purification1->Incubation UV_Irradiation Irradiate with UV light Incubation->UV_Irradiation Analysis Analyze cross-linked products (e.g., SDS-PAGE, Mass Spectrometry) UV_Irradiation->Analysis

Workflow for Photo-crosslinking.

Interaction with Biological Pathways

While this compound is primarily a research tool for in vitro studies, its deprotected form, 3-iodo-L-tyrosine, has been shown to interact with biological pathways. Notably, it is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine.[5]

Dopamine Synthesis Pathway and Inhibition by 3-Iodo-L-tyrosine

Dopamine is a critical neurotransmitter synthesized from the amino acid L-tyrosine. The first and rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase. 3-Iodo-L-tyrosine can act as a competitive inhibitor of this enzyme, thereby reducing the production of dopamine. This inhibitory effect has been utilized in research to study the physiological roles of dopamine.

Dopamine_Synthesis_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC Dopamine Dopamine TH->L_DOPA Rate-limiting step AADC->Dopamine Inhibitor 3-Iodo-L-tyrosine Inhibitor->TH

Dopamine Synthesis Pathway Inhibition.

Safety and Handling

For research use only. Not for human or veterinary use.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Conclusion

This compound is a versatile chemical tool with significant applications in peptide chemistry, structural biology, and the study of protein interactions. Its synthesis is well-established, and its utility in various experimental protocols makes it an invaluable resource for researchers in the life sciences and drug development. Understanding its properties and potential interactions with biological pathways is crucial for its effective application in advancing scientific knowledge.

References

An In-depth Technical Guide to the Chemical Properties of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. This compound is a key intermediate in peptide synthesis and serves as a valuable building block for introducing iodinated tyrosine residues into peptides and proteins for structural biology and drug discovery applications.

Core Chemical Properties

This compound, also known as N-Cbz-3-iodo-L-tyrosine, is a derivative of the amino acid L-tyrosine. The introduction of an iodine atom onto the phenol ring and the protection of the amine group with a benzyloxycarbonyl (Cbz) group confer specific chemical characteristics crucial for its use in organic synthesis.

PropertyValueReference
CAS Number 79677-62-6[1]
Molecular Formula C₁₇H₁₆INO₅[1]
Molecular Weight 441.22 g/mol [1][2]
Appearance Off-white solid
Solubility Soluble in Methanol, Dichloromethane.[3][4]

Note: Quantitative solubility data and a specific melting point for this compound are not consistently reported in publicly available literature. The melting point of the related compound, 3-Iodo-L-tyrosine, is approximately 205-210 °C (with decomposition)[5][6].

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from L-tyrosine.

Step 1: N-protection of L-Tyrosine

The first step is the protection of the α-amino group of L-tyrosine with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide chemistry to prevent unwanted side reactions of the amino group in subsequent steps.

General Protocol:

  • Dissolve L-tyrosine in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate).

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl), the protecting agent, while maintaining the basic pH of the solution.

  • Stir the reaction mixture at a low temperature for several hours.

  • After the reaction is complete, acidify the mixture to precipitate the N-Cbz-L-tyrosine product.

  • Collect the product by filtration, wash with cold water, and dry.

Step 2: Iodination of N-Cbz-L-Tyrosine

The second step is the regioselective iodination of the N-Cbz-L-tyrosine at the 3-position of the phenol ring. A common method for this is silver-mediated iodination.

General Protocol:

  • Dissolve N-Cbz-L-tyrosine in a suitable organic solvent.

  • Add a silver salt (e.g., silver sulfate) to the solution.

  • Introduce an iodinating agent, such as iodine (I₂), to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Upon completion, the reaction mixture is filtered to remove silver salts.

  • The filtrate is then worked up, which may involve extraction and washing steps.

  • The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

G cluster_synthesis Synthesis Workflow L-Tyrosine L-Tyrosine N-Cbz-L-Tyrosine N-Cbz-L-Tyrosine L-Tyrosine->N-Cbz-L-Tyrosine  Benzyl Chloroformate, Base This compound This compound N-Cbz-L-Tyrosine->this compound  Iodine, Silver Salt G cluster_applications Key Applications Protected_AA Protected Amino Acid (Building Block) Peptide_Synthesis Peptide Synthesis Protected_AA->Peptide_Synthesis Iodinated_Peptide Iodinated Peptide Peptide_Synthesis->Iodinated_Peptide Structural_Biology Structural Biology (X-ray Crystallography) Iodinated_Peptide->Structural_Biology Activity_Modulation Biological Activity Modulation Iodinated_Peptide->Activity_Modulation Radiolabeling Radiolabeling Studies Iodinated_Peptide->Radiolabeling G cluster_deprotection Deprotection Pathways Cbz_Protected N-Cbz-Iodotyrosine Peptide Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) Cbz_Protected->Hydrogenation Acidolysis Acidolysis (e.g., HBr/AcOH) Cbz_Protected->Acidolysis Deprotected Free Amine Iodotyrosine Peptide Hydrogenation->Deprotected Acidolysis->Deprotected

References

An In-depth Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a synthetically modified amino acid derivative of L-tyrosine. The introduction of an iodine atom onto the aromatic ring and the protection of the amino group with a benzyloxycarbonyl (Cbz) group make this compound a valuable tool in various fields of biochemical and pharmaceutical research.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility in peptide synthesis and the development of bioactive molecules.

The presence of the iodine atom offers unique properties, including altered steric and electronic characteristics of the amino acid side chain, which can influence intermolecular interactions.[1] Furthermore, the heavy iodine atom serves as a useful probe in structural biology, particularly in X-ray crystallography. The Cbz protecting group is a classic and widely utilized moiety in peptide synthesis, known for its stability under various reaction conditions and its straightforward removal.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While specific experimental data for some properties of the N-Cbz protected form are not widely reported, data for the closely related precursor, 3-Iodo-L-tyrosine, is included for reference.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 79677-62-6[1][2]
Molecular Formula C₁₇H₁₆INO₅[2]
Molecular Weight 441.22 g/mol [1][2]
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point Not reported for N-Cbz form. 3-Iodo-L-tyrosine: 205-210 °C (decomposes)[3]
Solubility Soluble in methanol and dichloromethane.Inferred from related compounds

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectral characteristics.

Spectroscopy Expected Peaks/Shifts
¹H NMR Signals corresponding to the aromatic protons of both the tyrosine and benzyloxycarbonyl groups, the α-proton, and the β-protons of the amino acid backbone. The introduction of iodine is expected to shift the signals of the adjacent aromatic protons.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons (with a downfield shift for the carbon bearing the iodine), the α-carbon, and the β-carbon.
Infrared (IR) Characteristic absorption bands for the N-H (amide), C=O (carbamate and carboxylic acid), C-O, and aromatic C-H and C=C stretching vibrations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the protection of the amino group of L-tyrosine followed by the regioselective iodination of the aromatic ring.

Step 1: N-protection of L-Tyrosine with Benzyloxycarbonyl Chloride (Cbz-Cl)

This procedure is a standard method for the protection of amino groups.

  • Materials: L-Tyrosine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Dioxane, Water, Diethyl Ether, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve L-Tyrosine in an aqueous solution of sodium carbonate.

    • Cool the solution in an ice bath.

    • Add benzyl chloroformate dropwise while vigorously stirring. Maintain the pH of the solution in the basic range by the concurrent addition of a sodium carbonate solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the N-Cbz-L-tyrosine.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Iodination of N-Cbz-L-Tyrosine

This step introduces the iodine atom at the 3-position of the tyrosine ring.

  • Materials: N-Cbz-L-Tyrosine, Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS), Acetic Acid or a suitable organic solvent.

  • Procedure:

    • Dissolve N-Cbz-L-Tyrosine in a suitable solvent such as acetic acid.

    • Add a solution of the iodinating agent (ICl or NIS) dropwise to the solution at room temperature.

    • Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess iodine.

    • The product can be isolated by precipitation upon addition of water or by extraction with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of complex peptides and peptidomimetics. Its applications are primarily centered around its use in solid-phase peptide synthesis and as a precursor for introducing biophysical probes into peptides and proteins.

Solid-Phase Peptide Synthesis (SPPS)

The Cbz-protected and iodinated tyrosine derivative is well-suited for incorporation into peptide chains using standard solid-phase peptide synthesis protocols. The workflow for incorporating this amino acid into a growing peptide chain is depicted below.

spss_workflow Resin Solid Support Resin Deprotection1 Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling of 3-Iodo-N-Cbz-L-tyrosine (e.g., HBTU/DIEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Deprotection2 Repeat Deprotection for next amino acid Washing2->Deprotection2 Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Deprotection2->Cleavage Final_Peptide Purified Iodinated Peptide Cleavage->Final_Peptide

Workflow for Solid-Phase Peptide Synthesis.
Photo-affinity Labeling

The carbon-iodine bond in 3-iodotyrosine can be photolytically cleaved to generate a highly reactive aryl radical. This property allows for its use as a photo-affinity labeling probe to study protein-protein and protein-ligand interactions. The general workflow for such an experiment is outlined below.

photoaffinity_workflow cluster_synthesis Probe Synthesis cluster_experiment Photo-crosslinking Experiment cluster_analysis Analysis Start 3-Iodo-N-Cbz-L-tyrosine Incorporate Incorporate into Peptide/Ligand Start->Incorporate Incubate Incubate Probe with Biological Sample Incorporate->Incubate UV_Irradiation UV Irradiation (Photolysis of C-I bond) Incubate->UV_Irradiation Crosslinking Covalent Crosslinking to Interacting Partners UV_Irradiation->Crosslinking Enrichment Enrichment of Crosslinked Complexes Crosslinking->Enrichment MS_Analysis Mass Spectrometry (Identification of Partners) Enrichment->MS_Analysis

Photo-affinity Labeling Workflow.

Signaling Pathways

While this compound itself is a synthetic molecule not directly involved in natural signaling pathways, its deprotected form, 3-iodotyrosine, is an intermediate in the biosynthesis of thyroid hormones. The enzymatic iodination of tyrosine residues within the protein thyroglobulin is a key step in this pathway, which is catalyzed by thyroid peroxidase. Although this pathway does not directly involve the N-Cbz protected form, understanding the natural context of tyrosine iodination is relevant for researchers working with this compound.

thyroid_hormone_synthesis Iodide Iodide (I⁻) in Thyroid Follicular Cell TPO Thyroid Peroxidase (TPO) + H₂O₂ Iodide->TPO Iodine Reactive Iodine Species TPO->Iodine Thyroglobulin Tyrosine residues in Thyroglobulin Iodine->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) residues Thyroglobulin->MIT DIT Diiodotyrosine (DIT) residues Thyroglobulin->DIT T3 Triiodothyronine (T₃) MIT->T3 Coupling DIT->T3 T4 Thyroxine (T₄) DIT->T4 Coupling

Thyroid Hormone Synthesis Pathway.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in the fields of chemistry, biology, and medicine. Its unique combination of a protected amino acid and an iodinated aromatic ring allows for its application in the synthesis of modified peptides and as a probe for studying molecular interactions. The detailed information and protocols provided in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the development of novel therapeutics and research tools.

References

Technical Guide: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 79677-62-6

This technical guide provides an in-depth overview of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key intermediate in peptide synthesis and a valuable tool for researchers in drug development and structural biology. The document outlines its physicochemical properties, provides a detailed synthesis protocol, and illustrates its application in solid-phase peptide synthesis.

Physicochemical and Structural Data

This compound is a derivative of the amino acid L-tyrosine. The introduction of an iodine atom onto the phenyl ring and the protection of the amine group with a benzyloxycarbonyl (Cbz) group make it a versatile building block in organic synthesis.

PropertyValueSource
CAS Number 79677-62-6[1][2]
Molecular Formula C₁₇H₁₆INO₅[1][2]
Molecular Weight 441.22 g/mol [1][2]
Alternate Names 3-Iodo-N-[(phenylmethoxy)carbonyl]-L-tyrosine[1][2]
InChI Key RCVSCHJHQHQCGN-AWEZNQCLSA-N[3]

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from L-tyrosine. The first step involves the protection of the amino group, followed by the iodination of the aromatic ring.

Experimental Protocol

Step 1: N-protection of L-tyrosine with Benzyloxycarbonyl (Cbz) Group

This procedure is based on the standard Schotten-Baumann reaction conditions for the protection of amino acids.

  • Dissolution: Dissolve L-tyrosine in a basic aqueous solution, such as 1 M sodium hydroxide, at 0°C.

  • Addition of Protecting Group: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (Cbz-Cl) in a dropwise manner. It is crucial to maintain the pH of the reaction mixture in the basic range (pH 9-10) by concurrently adding a base, such as 2 M sodium hydroxide.

  • Reaction: Allow the reaction to proceed at 0°C for 2-3 hours, after which the mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up: Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and other impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a strong acid, such as 6 M hydrochloric acid. This will precipitate the N-Cbz-L-tyrosine product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-benzyloxycarbonyl-L-tyrosine.

Step 2: Iodination of N-Cbz-L-tyrosine

This step introduces the iodine atom at the 3-position of the tyrosine ring.

  • Dissolution: Dissolve the N-Cbz-L-tyrosine in a suitable solvent, such as aqueous ammonia.

  • Addition of Iodinating Agent: To the solution, add a solution of iodine and potassium iodide in water dropwise with stirring.

  • Reaction: Continue stirring at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product, this compound.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Applications in Peptide Synthesis

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of 3-iodo-L-tyrosine into a peptide sequence. The Cbz group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during peptide bond formation.[1]

The workflow for incorporating this amino acid derivative into a growing peptide chain is illustrated below.

spss_workflow resin Resin with growing peptide chain deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) resin->deprotection washing1 Washing deprotection->washing1 coupling Coupling with 3-Iodo-N-Cbz-L-tyrosine and activating agents (e.g., HBTU, DIEA) washing1->coupling washing2 Washing coupling->washing2 next_cycle Repeat cycle for next amino acid washing2->next_cycle next_cycle->deprotection Next amino acid final_cleavage Final Cleavage from resin and side-chain deprotection next_cycle->final_cleavage End of synthesis peptide Purified Peptide with 3-Iodo-L-tyrosine final_cleavage->peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow

Structural Biology and Drug Development

The deprotected form, 3-iodo-L-tyrosine, which can be incorporated into proteins using this reagent, has significant applications. The heavy iodine atom is a powerful tool in X-ray crystallography for solving the phase problem via single-wavelength anomalous dispersion (SAD) phasing.[1] This simplifies the determination of protein three-dimensional structures. Furthermore, the introduction of iodine can modify the biological activity of peptides, potentially leading to enhanced potency or altered receptor selectivity, which is of great interest in drug development.[1]

Synthesis and Application Pathway

The overall logical relationship from the starting material to the final application of this compound is depicted in the following diagram.

synthesis_to_application cluster_synthesis Synthesis cluster_application Application cluster_research Research Fields start L-Tyrosine protection N-protection (Cbz group) start->protection iodination Iodination protection->iodination product 3-Iodo-N-Cbz-L-tyrosine iodination->product spps Solid-Phase Peptide Synthesis product->spps labeled_peptide Peptide containing 3-Iodo-L-tyrosine spps->labeled_peptide structural_bio Structural Biology (X-ray Crystallography) labeled_peptide->structural_bio drug_dev Drug Development (Peptide modification) labeled_peptide->drug_dev

Synthesis and Application of 3-Iodo-N-Cbz-L-tyrosine

References

A Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key synthetic intermediate with significant applications in structural biology, proteomics, and peptide chemistry. This document details its molecular properties, provides generalized experimental protocols for its synthesis and use, and illustrates relevant workflows through diagrams.

Core Molecular and Physical Properties

This compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the aromatic ring is iodinated at the 3-position. This modification is crucial for its use as a building block in peptide synthesis and for introducing unique functionalities into proteins.

Quantitative data and key identifiers for the compound are summarized below.

PropertyValueSource(s)
Molecular Weight 441.22 g/mol [1][2]
Molecular Formula C₁₇H₁₆INO₅[1][2]
CAS Number 79677-62-6[1][2]
IUPAC Name (2S)-2-[(benzyloxy)carbonylamino]-3-(4-hydroxy-3-iodophenyl)propanoic acid[2]
Alternate Names 3-Iodo-N-[(phenylmethoxy)carbonyl]-L-tyrosine[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: protection of the amino group of L-tyrosine, followed by the regioselective iodination of the aromatic ring. The benzyloxycarbonyl (Cbz) group is a widely used protecting group due to its stability under various conditions and its straightforward removal via catalytic hydrogenation.[2]

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Iodination Tyrosine L-Tyrosine NCbzTyr N-Cbz-L-Tyrosine Tyrosine->NCbzTyr Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->NCbzTyr Base Basic Solution (e.g., NaHCO₃) Base->NCbzTyr NCbzTyr->NCbzTyr_ref Intermediate IodinatingAgent Iodinating Agent (e.g., I₂, NaI) FinalProduct 3-Iodo-N-Cbz-L-Tyrosine IodinatingAgent->FinalProduct Silver-Mediated Iodination SilverSalt Silver Salt (Optional) (e.g., AgNO₃) SilverSalt->FinalProduct

Caption: Synthesis workflow for 3-Iodo-N-Cbz-L-Tyrosine.

Experimental Protocol: General Synthesis

This protocol outlines a generalized method for the synthesis of this compound.

Step 1: N-protection of L-Tyrosine

  • Dissolve L-tyrosine in a suitable aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, and cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl), typically dissolved in an organic solvent, to the cooled solution while stirring vigorously.

  • Allow the reaction to proceed at room temperature for several hours until completion, monitoring by a suitable method (e.g., TLC).

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Collect the N-Cbz-L-tyrosine precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Iodination of N-Cbz-L-Tyrosine

  • Dissolve the N-Cbz-L-tyrosine intermediate in an appropriate solvent.

  • For silver-mediated iodination, add a silver salt (e.g., silver sulfate or nitrate) to the solution.[2]

  • Add the iodinating agent, such as molecular iodine (I₂) or sodium iodide (NaI), to the mixture.

  • Stir the reaction at room temperature, protected from light, until the starting material is consumed.

  • Upon completion, process the reaction mixture to remove silver salts (if used) and purify the final product, this compound, typically by crystallization or chromatography.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a precursor to 3-iodo-L-tyrosine for incorporation into peptides and proteins. The presence of the heavy iodine atom provides a powerful tool for various biochemical and structural studies.[2]

Structural Biology: X-ray Crystallography

A major challenge in determining the three-dimensional structure of proteins by X-ray crystallography is solving the "phase problem." The heavy iodine atom in 3-iodo-L-tyrosine, when incorporated into a protein, provides a strong anomalous signal.[2] This signal can be leveraged for Single-Wavelength Anomalous Dispersion (SAD) phasing, a method that simplifies the process of structure determination.[2]

Proteomics: Photo-crosslinking for Interaction Studies

The carbon-iodine bond in 3-iodotyrosine is photosensitive. When a protein containing this unnatural amino acid is irradiated with UV light, the C-I bond can undergo homolytic cleavage, generating a highly reactive tyrosyl radical.[2] This radical can then form a covalent bond with nearby amino acid residues of an interacting protein, effectively "trapping" the interaction.[2] This photo-crosslinking technique is invaluable for identifying and mapping protein-protein interaction sites.

G cluster_0 Protein Engineering cluster_1 Photo-Crosslinking cluster_2 Analysis UnnaturalAA 3-Iodo-L-Tyrosine ProteinSynthesis Protein Synthesis (e.g., in E. coli) UnnaturalAA->ProteinSynthesis EngineeredSystem Engineered Orthogonal tRNA/Synthetase Pair EngineeredSystem->ProteinSynthesis EngineeredProtein Protein with Site-Specific 3-Iodo-L-Tyrosine ProteinSynthesis->EngineeredProtein Complex Protein-Protein Complex EngineeredProtein->Complex BindingPartner Binding Partner Protein BindingPartner->Complex UV UV Irradiation Complex->UV Crosslink Covalent Cross-link Formed UV->Crosslink Analysis Analysis (e.g., Mass Spec) to Identify Interaction Site Crosslink->Analysis

Caption: Workflow for photo-crosslinking using 3-Iodo-L-Tyrosine.

Experimental Protocol: Site-Specific Incorporation and Photo-Crosslinking

This protocol provides a conceptual workflow for using 3-iodo-L-tyrosine to study protein-protein interactions.

1. Genetic Encoding and Protein Expression

  • Utilize an engineered orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA to incorporate 3-iodo-L-tyrosine in response to a repurposed codon (e.g., an amber stop codon) at a specific site in the target protein's gene.[2]

  • Express the target protein in a suitable host system (e.g., E. coli or mammalian cells) supplemented with 3-iodo-L-tyrosine.[2]

  • Purify the full-length protein containing the site-specifically incorporated unnatural amino acid.

2. Photo-crosslinking

  • Incubate the purified, modified protein with its suspected binding partner(s) under conditions that favor complex formation.

  • Expose the protein complex to UV light (typically around 300-320 nm) to induce cleavage of the carbon-iodine bond and generate the tyrosyl radical.

  • The radical will react with adjacent residues on the binding partner, forming a stable covalent cross-link.

3. Analysis of Cross-linked Products

  • Separate the cross-linked protein complexes using SDS-PAGE.

  • Excise the band corresponding to the cross-linked product.

  • Employ mass spectrometry-based proteomic techniques to digest the complex and identify the specific amino acid residues involved in the cross-link, thereby mapping the interaction interface.

Other Research Applications

Beyond structural biology and proteomics, the precursor to the title compound, 3-Iodo-L-tyrosine, is utilized in other research areas, including:

  • Thyroid Hormone Research: It serves as a direct precursor in the biosynthesis of thyroid hormones.[3]

  • Neurotransmitter Studies: It plays a role in understanding dopamine pathways.[3]

  • Radiolabeling: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁴I or ¹³¹I) for use in biomedical imaging and tracking studies.[3][4]

References

Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a valuable building block in peptide synthesis and drug discovery. The synthesis is a two-step process commencing with the protection of the amino group of L-tyrosine with a benzyloxycarbonyl (Cbz) group, followed by the regioselective iodination of the aromatic ring. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound involves two primary transformations:

  • N-protection of L-tyrosine: The amino group of L-tyrosine is protected with a benzyloxycarbonyl (Cbz) group to prevent its participation in subsequent reactions. This is typically achieved by reacting L-tyrosine with benzyl chloroformate in a basic aqueous solution.

  • Iodination of N-Cbz-L-tyrosine: The aromatic ring of the N-protected tyrosine is then iodinated at the 3-position. A common method for this step is the use of N-Iodosuccinimide (NIS) as the iodinating agent.

The overall reaction scheme is presented below:

Synthesis_Pathway L_Tyrosine L-Tyrosine NCbz_L_Tyrosine N-[(benzyloxy)carbonyl]-L-tyrosine L_Tyrosine->NCbz_L_Tyrosine Benzyl Chloroformate, Base Final_Product This compound NCbz_L_Tyrosine->Final_Product N-Iodosuccinimide (NIS) Experimental_Workflow cluster_step1 Step 1: N-Cbz Protection cluster_step2 Step 2: Iodination S1_Start Dissolve L-Tyrosine in NaOH solution S1_React Add Benzyl Chloroformate and NaOH S1_Start->S1_React S1_Stir Stir at Room Temperature S1_React->S1_Stir S1_Wash Wash with Diethyl Ether S1_Stir->S1_Wash S1_Acidify Acidify with HCl S1_Wash->S1_Acidify S1_Extract Extract with Ethyl Acetate S1_Acidify->S1_Extract S1_Dry Dry and Evaporate S1_Extract->S1_Dry S1_Purify Recrystallize S1_Dry->S1_Purify S1_Product N-Cbz-L-tyrosine S1_Purify->S1_Product S2_Start Dissolve N-Cbz-L-tyrosine S1_Product->S2_Start S2_React Add N-Iodosuccinimide S2_Start->S2_React S2_Stir Stir at Room Temperature S2_React->S2_Stir S2_Quench Quench with Na₂S₂O₃ S2_Stir->S2_Quench S2_Extract Extract with Ethyl Acetate S2_Quench->S2_Extract S2_Dry Dry and Evaporate S2_Extract->S2_Dry S2_Purify Column Chromatography S2_Dry->S2_Purify S2_Product 3-Iodo-N-Cbz-L-tyrosine S2_Purify->S2_Product

Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the precursors and synthetic methodologies for the preparation of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key intermediate in the synthesis of various biologically active compounds and a valuable tool in structural biology. This document details the core synthetic pathway, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

This compound is a derivative of the amino acid L-tyrosine, featuring an iodine atom at the 3-position of the aromatic ring and a benzyloxycarbonyl (Cbz) protecting group on the amine. The introduction of iodine can significantly alter the electronic and steric properties of the tyrosine side chain, influencing intermolecular interactions and potentially modulating the biological activity of peptides.[1] Furthermore, the heavy iodine atom serves as a powerful tool in structural biology for techniques such as X-ray crystallography.[1] The Cbz group is a widely used protecting group in peptide synthesis, known for its stability under various reaction conditions and its straightforward removal by catalytic hydrogenation.[1]

Synthetic Pathway Overview

The synthesis of this compound primarily involves a two-step process starting from the readily available precursor, L-tyrosine.

Step 1: N-Protection of L-Tyrosine The initial step is the protection of the amino group of L-tyrosine with a benzyloxycarbonyl (Cbz) group to form N-[(benzyloxy)carbonyl]-L-tyrosine (N-Cbz-L-tyrosine). This is typically achieved through a Schotten-Baumann reaction, where L-tyrosine is treated with benzyl chloroformate in a basic aqueous solution.[2][3][4]

Step 2: Iodination of N-Cbz-L-tyrosine The second step involves the regioselective iodination of the N-Cbz-L-tyrosine at the 3-position of the aromatic ring. Various electrophilic iodinating agents can be employed for this transformation. A common and effective method is the use of iodine in the presence of a silver salt, such as silver(I) nitrate, which activates the iodine for electrophilic aromatic substitution.[5]

Synthesis_Pathway L_Tyrosine L-Tyrosine N_Cbz_L_Tyrosine N-[(benzyloxy)carbonyl]-L-tyrosine L_Tyrosine->N_Cbz_L_Tyrosine  Benzyl Chloroformate, NaOH (aq) Final_Product This compound N_Cbz_L_Tyrosine->Final_Product  Iodine, Silver(I) Nitrate

Figure 1: Synthetic pathway for this compound.

Precursors and Reagents

The primary precursors and key reagents required for the synthesis are summarized in the table below.

Compound Name Role Molecular Formula Molecular Weight ( g/mol )
L-TyrosineStarting MaterialC₉H₁₁NO₃181.19
Benzyl ChloroformateN-Protecting AgentC₈H₇ClO₂170.59
Sodium HydroxideBaseNaOH40.00
N-[(benzyloxy)carbonyl]-L-tyrosineIntermediateC₁₇H₁₇NO₅315.32
IodineIodinating AgentI₂253.81
Silver(I) NitrateIodination ActivatorAgNO₃169.87
This compoundFinal ProductC₁₇H₁₆INO₅441.22[6]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of N-[(benzyloxy)carbonyl]-L-tyrosine

This procedure is adapted from the well-established Schotten-Baumann reaction for the N-protection of amino acids.[2][3][4]

Methodology:

  • In a three-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve L-tyrosine (0.1 mol) in 100 mL of 2 N sodium hydroxide solution.

  • Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Simultaneously add benzyl chloroformate (0.11 mol) and 50 mL of 4 N sodium hydroxide solution dropwise to the vigorously stirred L-tyrosine solution over a period of 30-40 minutes. Ensure the pH of the reaction mixture is maintained in the basic range.

  • After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • The N-Cbz-L-tyrosine will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

Reactant Amount (mol) Yield Purity
L-Tyrosine0.1->98%
Benzyl Chloroformate0.11--
N-Cbz-L-tyrosine-Typically >90%>95%
Step 2: Synthesis of this compound

This protocol is based on the silver-mediated iodination of aromatic compounds.[5]

Methodology:

  • In a round-bottom flask protected from light, dissolve N-Cbz-L-tyrosine (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add silver(I) nitrate (1.1 eq.) to the solution and stir until it dissolves.

  • In a separate flask, dissolve iodine (1.0 eq.) in the same solvent.

  • Slowly add the iodine solution to the N-Cbz-L-tyrosine solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A silver iodide precipitate will form as the reaction proceeds.

  • Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

  • Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data:

Reactant Molar Ratio Yield Purity
N-Cbz-L-tyrosine1.0->95%
Iodine1.0--
Silver(I) Nitrate1.1--
3-Iodo-N-Cbz-L-tyrosine-Reported yields for similar reactions are often in the range of 80-95%[5]>98% after purification

Logical Relationships in the Synthesis

The synthesis of this compound involves a logical sequence of protection and functionalization, which is a common strategy in organic synthesis, particularly in peptide chemistry.

Logical_Flow cluster_0 Core Synthetic Strategy Start Start with L-Tyrosine Protect Protect Amine Group (N-Cbz) Start->Protect Prevents side reactions at the amine Activate Activate Aromatic Ring for Iodination Protect->Activate Cbz group is ortho, para-directing Iodinate Introduce Iodine at 3-Position Activate->Iodinate Electrophilic Aromatic Substitution Purify Purify Final Product Iodinate->Purify Remove by-products and unreacted materials End Obtain 3-Iodo-N-Cbz-L-tyrosine Purify->End

Figure 2: Logical workflow of the synthesis.

Conclusion

The synthesis of this compound from L-tyrosine is a robust and efficient process that relies on well-established organic reactions. The key to a successful synthesis lies in the careful execution of the N-protection and iodination steps, followed by meticulous purification. This technical guide provides the necessary details for researchers and drug development professionals to confidently produce this valuable compound for their specific applications. The provided protocols, with appropriate optimization, can yield high-purity this compound for use in advanced research and development projects.

References

The Significance of Halogenated Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The strategic incorporation of halogen atoms into amino acid scaffolds represents a powerful and increasingly utilized strategy in chemical biology, drug discovery, and materials science. This technical guide provides an in-depth exploration of the significance of halogenated amino acids in research, offering insights into their synthesis, applications, and the profound impact of halogenation on molecular properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these modified biomolecules.

Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), can dramatically alter the physicochemical properties of amino acids and, consequently, the peptides and proteins into which they are incorporated. These modifications can enhance thermal and proteolytic stability, modulate biological activity, and serve as versatile probes for studying molecular interactions.[1][2][3] The introduction of halogens provides a means to fine-tune properties such as lipophilicity, electrostatic interactions, and steric bulk with remarkable precision.[2]

Core Applications of Halogenated Amino Acids

The unique properties imparted by halogenation have led to the widespread application of halogenated amino acids in several key areas of research:

  • Drug Discovery and Medicinal Chemistry: Halogenated amino acids are instrumental in the development of novel therapeutics. Halogenation can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity for its target.[2][4] For instance, the introduction of a bromine atom can facilitate halogen bonding, a non-covalent interaction that can enhance ligand-receptor binding and specificity.[5][6]

  • Protein Engineering and Stability Enhancement: The incorporation of halogenated amino acids, particularly fluorinated ones, can significantly enhance the thermal and chemical stability of proteins without drastically altering their structure or function.[3][7] This is of paramount importance for the development of robust protein-based therapeutics and industrial enzymes.

  • Biochemical Probes and Mechanistic Studies: Halogenated amino acids serve as powerful probes for elucidating biological mechanisms. For example, fluorine-19 is an excellent NMR probe due to its high sensitivity and the absence of a natural fluorine background in most biological systems, allowing for detailed studies of protein conformation and dynamics.[1]

Quantitative Impact of Halogenation on Protein Properties

The introduction of halogen atoms into amino acid side chains can lead to quantifiable changes in the stability and binding affinity of proteins and peptides. The following tables summarize key quantitative data from cited research, highlighting the impact of halogenation.

Protein/Peptide SystemHalogenated Amino AcidPosition of IncorporationChange in Melting Temperature (ΔTm)Change in Free Energy of Unfolding (ΔΔG)Reference(s)
Model Protein G4-FluorophenylalanineCore Residue+5.2 °C+1.2 kcal/mol[7]
InsulinHalogenated-PheB24Delayed fibrillationNot reported[8]
p53-derived peptideLys24Nle(εNHCOCF2Br)24Not reportedImproved Ki (quantitative value not specified)[9]

Table 1: Effects of Halogenation on Protein and Peptide Stability. This table presents quantitative data on the changes in thermal stability (ΔTm) and the free energy of unfolding (ΔΔG) upon incorporation of halogenated amino acids.

Receptor/TargetLigand/PeptideHalogenated Amino AcidChange in Binding Affinity (e.g., Ki, Kd)Reference(s)
Anti-EGF-receptor (059-152)Fab fragmentHalogenated Tyrosine10-fold improvement in binding affinity[3]
Mdm4p53-derived peptideLys24Nle(εNHCOCF2X) (X = Cl, Br)Decreasing Ki values with increasing halogen bond capacity (F << Cl < Br)[9]
Galectin-3CPhenyl-β-D-galactoside derivativesHalogenated Phenyl groupFavorable enthalpic contribution for Iodine derivative[10]

Table 2: Modulation of Binding Affinity by Halogenated Amino Acids. This table summarizes the observed changes in binding affinity upon the introduction of halogenated amino acids in various ligand-receptor systems.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of halogenated amino acids and their incorporation into peptides and proteins.

Protocol 1: Enzymatic Halogenation of Tryptophan using Tryptophan Halogenase

This protocol describes the in vitro enzymatic halogenation of tryptophan, a common method for producing regioselectively halogenated tryptophan derivatives.[11][12]

Materials:

  • Tryptophan halogenase (e.g., PyrH, SttH, ThHal)

  • Flavin reductase (e.g., RebF)

  • L-Tryptophan

  • Sodium chloride (NaCl) or Sodium bromide (NaBr)

  • Flavin adenine dinucleotide (FAD)

  • Nicotinamide adenine dinucleotide (NADH)

  • Glucose

  • Glucose dehydrogenase

  • Phosphate buffer (pH 7.2)

Procedure:

  • Prepare a reaction mixture containing 2.5 mM L-tryptophan, 50 mM NaCl or NaBr, 10 µM FAD, 2 mM NADH, 20 mM glucose, and 5 units of glucose dehydrogenase in 10 mM phosphate buffer (pH 7.2).

  • Add the tryptophan halogenase (10 µM) and flavin reductase (30 µM) to the reaction mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 3 hours) with constant mixing.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.

  • To stop the reaction, heat the mixture at 95 °C for 10 minutes to inactivate the enzymes.

  • Centrifuge the reaction mixture to remove any precipitated protein.

  • The supernatant containing the halogenated tryptophan can be purified using techniques such as reverse-phase HPLC.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Halogenated Amino Acids

This protocol outlines the general steps for incorporating a halogenated amino acid into a peptide using Fmoc-based solid-phase peptide synthesis.[13][14][15]

Materials:

  • Fmoc-protected amino acids (including the desired Fmoc-protected halogenated amino acid)

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, Methanol)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling:

    • If the first amino acid is not pre-loaded on the resin, couple the Fmoc-protected amino acid to the resin using a suitable coupling protocol (e.g., DIC/HOBt).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (including the halogenated amino acid at the desired position in the sequence) with coupling reagents and a base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.

Protocol 3: Analysis of Halogenated Proteins by Mass Spectrometry

This protocol provides a general workflow for the analysis of proteins containing halogenated amino acids using mass spectrometry.[16][17]

Materials:

  • Halogenated protein sample

  • Denaturing buffer (e.g., 8 M urea or 1% SDC in TEAB buffer)

  • Reducing agent (e.g., TCEP)

  • Alkylating agent (e.g., 2-chloroacetamide)

  • Protease (e.g., Trypsin)

  • Formic acid

  • Solvents for LC-MS (e.g., acetonitrile, water with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Denature the protein sample in a suitable buffer.

    • Reduce the disulfide bonds with a reducing agent.

    • Alkylate the cysteine residues to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC) with a reverse-phase column.

    • Analyze the eluted peptides using a mass spectrometer operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with the halogenated amino acid as a variable modification.

    • Use specialized software to identify and quantify the chlorinated peptides.

Visualizing Key Processes and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to halogenated amino acids.

Enzymatic_Halogenation_Workflow cluster_Enzymatic_Reaction Enzymatic Halogenation cluster_Purification Purification Tryptophan Tryptophan Halogenase_Enzyme Halogenase_Enzyme Tryptophan->Halogenase_Enzyme Halogenated_Tryptophan Halogenated_Tryptophan Halogenase_Enzyme->Halogenated_Tryptophan Halide_Salt Halide_Salt Halide_Salt->Halogenase_Enzyme Cofactors FAD, NADH Cofactors->Halogenase_Enzyme Reaction_Mixture Reaction_Mixture Halogenated_Tryptophan->Reaction_Mixture HPLC HPLC Reaction_Mixture->HPLC Pure_Product Pure_Product HPLC->Pure_Product

Figure 1: Workflow for the enzymatic halogenation of tryptophan.

SPPS_Workflow Start Start Resin_Swelling 1. Resin Swelling Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (including Halogenated AA) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat for all amino acids? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage 7. Cleavage from Resin Final_Deprotection->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification End End Purification->End

Figure 2: Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway_Modulation Halogenated_Ligand Halogenated Ligand Receptor Receptor Halogenated_Ligand->Receptor Enhanced Binding (Halogen Bonding) Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Signal Transduction

Figure 3: Modulation of a signaling pathway by a halogenated ligand.

Conclusion

Halogenated amino acids represent a versatile and powerful tool in the arsenal of chemists and biologists. Their ability to fine-tune molecular properties has led to significant advancements in drug discovery, protein engineering, and the fundamental understanding of biological systems. The methodologies for their synthesis and incorporation are well-established, and analytical techniques are readily available to characterize their effects. As our understanding of the subtle yet profound influence of halogenation continues to grow, the applications of these unique building blocks are poised to expand even further, opening new avenues for the design of novel therapeutics, robust enzymes, and sophisticated molecular probes.

References

Spectral and Methodological Overview of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral characteristics of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key building block in peptide synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral data, experimental protocols, and relevant biochemical pathways.

Introduction

This compound is a derivative of the amino acid L-tyrosine, featuring an iodine atom at the 3-position of the phenol ring and a benzyloxycarbonyl (Cbz) protecting group on the amine. This modification is strategically significant; the Cbz group provides stability during peptide synthesis, while the iodine atom can alter the molecule's steric and electronic properties, influencing intermolecular interactions and biological activity.[1] Furthermore, the heavy iodine atom serves as a valuable tool in structural biology, particularly in X-ray crystallography.[1]

Spectral Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
Nucleus Chemical Shift (δ) ppm Description Reference Compound
¹H~7.3Multiplet, Phenyl protons of Cbz groupN-Cbz-L-tyrosine
¹H~6.9 - 7.7Aromatic protons of iodotyrosine ring3-Iodo-L-tyrosine[2][3]
¹H~5.1Singlet, Methylene protons of Cbz groupN-Cbz-L-tyrosine
¹H~4.4Multiplet, α-proton of tyrosine3-Iodo-L-tyrosine
¹H~3.0 - 3.2Multiplet, β-protons of tyrosine3-Iodo-L-tyrosine[2]
¹³C~174Carbonyl carbon (COOH)L-tyrosine hydrochloride[4]
¹³C~158C-4 (bearing -OH) of iodotyrosine ring3-Iodo-L-tyrosine
¹³C~156Carbonyl carbon (Cbz group)N-Cbz-L-tyrosine
¹³C~137Quaternary carbon of Cbz phenyl ringN-Cbz-L-tyrosine
¹³C~128-133Aromatic carbons3-Iodo-L-tyrosine, N-Cbz-L-tyrosine
¹³C~85C-3 (bearing Iodine) of iodotyrosine ring(Expected)
¹³C~67Methylene carbon of Cbz groupN-Cbz-L-tyrosine
¹³C~56α-carbon of tyrosine3-Iodo-L-tyrosine
¹³C~37β-carbon of tyrosine3-Iodo-L-tyrosine

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
Technique Value Description Reference Compound
IR (cm⁻¹)~3300O-H stretch (phenolic)L-tyrosine[5][6]
IR (cm⁻¹)~3030Aromatic C-H stretchL-tyrosine[4]
IR (cm⁻¹)~1710C=O stretch (carboxylic acid and urethane)N-Cbz-L-tyrosine
IR (cm⁻¹)~1530N-H bend (amide II)N-Cbz-L-tyrosine
IR (cm⁻¹)~1240C-O stretchL-tyrosine hydrochloride[7]
MS (m/z)441.22Molecular Weight (C₁₇H₁₆INO₅)This compound[8]
MS (m/z)[M+H]⁺, [M+Na]⁺Expected pseudomolecular ions in ESI-MSGeneral knowledge
MSIsotopic patternPresence of a peak at M+1 due to ¹³C and a significant peak at M+2 is not expected for iodine, which is monoisotopic (¹²⁷I).General knowledge

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

The synthesis is typically a two-step process:

  • N-protection of L-tyrosine: L-tyrosine is reacted with benzyl chloroformate in a basic aqueous solution (e.g., sodium hydroxide or sodium carbonate) to yield N-[(benzyloxy)carbonyl]-L-tyrosine (N-Cbz-L-tyrosine).[1] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Iodination: The purified N-Cbz-L-tyrosine is then subjected to regioselective iodination at the 3-position of the aromatic ring. This can be achieved using various iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or methanol.[1] Another reported method involves silver-mediated iodination.[1] Purification of the final product is typically performed by recrystallization or column chromatography.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy of the carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid, powdered sample is placed directly onto the ATR crystal.[9][10][11][12] Pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: For Electrospray Ionization Mass Spectrometry (ESI-MS), the solution is infused into the mass spectrometer. The analysis can be performed in both positive and negative ion modes to detect pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Signaling Pathways and Experimental Workflows

The primary application of this compound is as a protected amino acid for peptide synthesis. Its incorporation can influence the structure and function of the resulting peptide.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis cluster_application Application in Peptide Synthesis cluster_analysis Structural & Functional Analysis L-Tyrosine L-Tyrosine N-Cbz-L-Tyrosine N-Cbz-L-Tyrosine L-Tyrosine->N-Cbz-L-Tyrosine N-protection (Cbz-Cl) 3-Iodo-N-Cbz-L-Tyrosine 3-Iodo-N-Cbz-L-Tyrosine N-Cbz-L-Tyrosine->3-Iodo-N-Cbz-L-Tyrosine Iodination (e.g., NIS) Deprotection Deprotection 3-Iodo-N-Cbz-L-Tyrosine->Deprotection Cbz removal Peptide_Chain Peptide_Chain Deprotection->Peptide_Chain Coupling Iodinated_Peptide Iodinated_Peptide Peptide_Chain->Iodinated_Peptide Elongation & Cleavage Structural_Studies Structural_Studies Iodinated_Peptide->Structural_Studies X-ray, NMR Biological_Activity_Assays Biological_Activity_Assays Iodinated_Peptide->Biological_Activity_Assays

Caption: Workflow for the synthesis and application of this compound.

This workflow illustrates the key steps from the starting material, L-tyrosine, to the synthesis of the target compound, its incorporation into a peptide chain, and the subsequent analysis of the final iodinated peptide. The iodination of tyrosine residues is a critical step in the biosynthesis of thyroid hormones and has been explored for its impact on peptide and protein structure and function.[13]

Conclusion

This technical guide provides a consolidated resource for the spectral data and experimental protocols related to this compound. While a complete experimental dataset for the target molecule remains elusive in a single source, the compiled data from closely related analogs offers a reliable reference for researchers. The provided methodologies and workflow diagrams aim to facilitate the synthesis, characterization, and application of this important compound in the advancement of peptide chemistry and drug discovery.

References

An In-Depth Technical Guide on 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This guide provides comprehensive technical information on 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key intermediate in synthetic chemistry and a valuable tool in biochemical and pharmaceutical research. The document details its chemical properties, safety protocols, handling procedures, and experimental applications, with a focus on providing practical knowledge for laboratory and development settings.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-tyrosine, featuring an iodine atom on the aromatic ring and a benzyloxycarbonyl (Cbz) protecting group on the amine.[1] This unique structure makes it a versatile building block. The Cbz group provides stability during certain reactions and can be readily removed, while the iodine atom allows for further functionalization through cross-coupling reactions or serves as a heavy atom in structural biology applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 79677-62-6[1][2]
Molecular Formula C₁₇H₁₆INO₅[1][2]
Molecular Weight 441.22 g/mol [1][2]
IUPAC Name (2S)-2-[(benzyloxy)carbonylamino]-3-(4-hydroxy-3-iodophenyl)propanoic acid[1]
Alternate Names 3-Iodo-N-[(phenylmethoxy)carbonyl]-L-tyrosine[1][2]
Appearance Reported as an off-white solid
Solubility Soluble in methanol
Calculated LogP 3.30980[3]
Calculated PSA 95.86000[3]

Safety and Handling

2.1. Hazard Identification and Personal Protective Equipment (PPE)

Based on related compounds, the primary hazards are likely to be skin and eye irritation.[4] Inhalation of dust should be avoided.[4]

Table 2: Recommended Safety and Handling Protocols

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat. For dusty conditions, use a NIOSH-approved N95 dust mask.[4][5][6]
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station.[4][5]
Handling Avoid contact with skin, eyes, and clothing. Avoid formation and inhalation of dust. Wash hands thoroughly after handling.[4][5]
Storage Store in a cool, dry, and well-ventilated place at the recommended temperature of -20°C.[1][4] Keep the container tightly closed and protect from light.[1] Storage in amber vials under an inert atmosphere (e.g., argon) is recommended to prevent photolytic deiodination and oxidation.[1] The compound may be hygroscopic; use of desiccants is critical.[1]
Incompatible Materials Avoid contact with strong oxidizing agents.[7]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

2.2. First Aid Measures

The following first aid measures are based on protocols for similar chemical structures.[4][5][7]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5]

Synthesis and Experimental Protocols

The primary application of this compound is as a synthetic intermediate. Its synthesis typically involves the iodination of its N-protected precursor.

Synthesis Workflow

The synthesis of this compound is generally achieved in a two-step process starting from L-tyrosine. First, the amino group is protected, followed by the regioselective iodination of the aromatic ring.

G Tyrosine L-Tyrosine CbzTyr N-Cbz-L-Tyrosine Tyrosine->CbzTyr Cbz Protection CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzTyr Base Base (e.g., NaHCO₃) Base->CbzTyr FinalProduct 3-Iodo-N-[(benzyloxy)carbonyl] -L-tyrosine CbzTyr->FinalProduct Iodination Iodination Iodinating Agent (e.g., I₂ / AgNO₃) Iodination->FinalProduct G cluster_main cluster_deprotection Peptide Synthesis Pathway cluster_coupling Cross-Coupling Pathway Start 3-Iodo-N-Cbz-L-tyrosine Deprotection Cbz Deprotection (e.g., H₂, Pd/C) Start->Deprotection CrossCoupling Sonogashira Coupling (Pd catalyst, Cu(I), alkyne) Start->CrossCoupling FreeAmine 3-Iodo-L-tyrosine Deprotection->FreeAmine Coupling Peptide Coupling (with another amino acid) FreeAmine->Coupling Peptide Iodinated Peptide Coupling->Peptide Functionalized Alkyne-Functionalized Tyrosine Derivative CrossCoupling->Functionalized G Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA O₂ Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase TH Tyrosine Hydroxylase (Rate-Limiting Enzyme) TH->LDOPA Inhibitor 3-Iodo-L-tyrosine Inhibitor->TH Inhibition

References

Methodological & Application

Application Notes and Protocols: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine as a versatile building block in peptide synthesis. Its unique properties allow for the strategic introduction of functionalities for diverse applications, including the development of novel therapeutics, diagnostic tools, and research probes.

Introduction

This compound is a protected amino acid derivative that serves as a key precursor for the site-specific modification of peptides. The presence of an iodine atom on the aromatic ring of tyrosine opens up a vast chemical space for post-synthesis modifications via transition metal-catalyzed cross-coupling reactions. The N-terminal benzyloxycarbonyl (Cbz or Z) group provides robust protection during peptide assembly and can be selectively removed under specific conditions. This building block is particularly valuable for:

  • Late-stage functionalization: Introducing diverse chemical moieties onto a pre-synthesized peptide backbone.

  • Bioconjugation: Attaching labels, imaging agents, or drug molecules to peptides.

  • Structural biology: Incorporating a heavy atom for X-ray crystallography to aid in phase determination.[1]

  • Probing biological interactions: Modifying peptide structure to investigate receptor binding and enzyme activity.

Key Applications and Advantages

The primary application of this compound lies in its ability to act as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This enables the formation of new carbon-carbon bonds on the peptide scaffold under mild, aqueous conditions, often compatible with unprotected peptide substrates.

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups, enabling the synthesis of biaryl-bridged peptides and the incorporation of moieties that can mimic protein secondary structures or enhance binding affinity.

  • Sonogashira Coupling: This method facilitates the introduction of alkyne functionalities, which can be further modified using click chemistry or serve as spectroscopic probes.

  • Carbonylative Cross-Coupling: The introduction of a carbonyl group along with an aryl moiety to form diaryl ketones, which are valuable as photo-crosslinkers for studying peptide-protein interactions.[2]

  • Radioiodination: The iodine atom can be exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), providing a straightforward method for preparing radiolabeled peptides for imaging and therapeutic applications.[2][3]

  • Influence on Peptide Properties: The incorporation of 3-iodotyrosine can influence the aggregation properties and enzymatic cleavage kinetics of peptides. The iodine atom can introduce halogen bonding, leading to more structured peptides that may be more accessible to enzymes.[3]

Quantitative Data Summary

The following table summarizes representative yields for the modification of peptides containing 3-iodotyrosine via palladium-catalyzed cross-coupling reactions.

Modification ReactionPeptide SubstrateCoupling PartnerCatalyst SystemSolventYield (%)Reference
Carbonylative Suzuki-MiyauraH₂N-Ile-Thr-Tyr(3-I)-Gly-Glu-NH₂4-Methoxyphenylboronic acidPd(OAc)₂ / Mo(CO)₆aq. MeCN65[2]
Carbonylative Suzuki-MiyauraH₂N-Ile-Thr-Tyr(3-I)-Gly-Glu-NH₂4-Trifluoromethylphenylboronic acidPd(OAc)₂ / Mo(CO)₆aq. MeCN55[2]
Carbonylative SonogashiraH₂N-Ile-Thr-Tyr(3-I)-Gly-Glu-NH₂PhenylacetylenePd(OAc)₂ / Mo(CO)₆aq. MeCN70[2]
Suzuki-MiyauraAc-Tyr(3-I, 4-OBn)-OMeAc-Tyr(3-Bpin, 4-OBn)-OMePdCl₂(dppf) / K₂CO₃Dioxane/H₂OModerate[4]
Suzuki-MiyauraH₂N-Cys(Pic)-...-CONH₂Arylboronic acidPd(OAc)₂ / ADHPH₂OHigh Conversion[4]

Experimental Protocols

Protocol for Incorporation of 3-Iodo-N-Cbz-L-tyrosine into a Peptide using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound as the final N-terminal amino acid to a peptide chain assembled on a solid support using Fmoc/tBu strategy.

Materials:

  • Peptide-resin (fully deprotected N-terminus)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Solvent: DMF (N,N-dimethylformamide), DCM (dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU (or HATU) in DMF.

    • Add 6 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Add the pre-activated coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Note: This step will also remove the N-terminal Cbz group. If selective Cbz deprotection is required, alternative methods such as catalytic hydrogenation should be employed prior to side-chain deprotection, though this is not compatible with solid-phase synthesis.

  • Peptide Precipitation: Filter the cleavage solution to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol for Suzuki-Miyaura Cross-Coupling on an Iodotyrosine-Containing Peptide

This protocol describes a general procedure for the late-stage functionalization of a purified peptide containing a 3-iodotyrosine residue.

Materials:

  • Purified peptide containing 3-iodotyrosine

  • Arylboronic acid (1.5 - 3 equivalents)

  • Palladium catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos or a water-soluble phosphine ligand

  • Base: K₂CO₃ or K₃PO₄

  • Solvent: A mixture of water and an organic solvent such as acetonitrile, DMF, or dioxane.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the iodotyrosine-containing peptide in the chosen aqueous solvent system.

  • Degassing: Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

  • Addition of Reagents:

    • Add the arylboronic acid, palladium catalyst, and ligand to the reaction vial under the inert atmosphere.

    • Add the base to the reaction mixture.

  • Reaction:

    • Seal the vial and heat the reaction mixture to the desired temperature (typically 40-80 °C).

    • Stir the reaction for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the catalyst.

    • Acidify the solution with a small amount of TFA.

  • Purification: Purify the modified peptide by reverse-phase HPLC.

Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Post-Synthetic Modification Resin 1. Start with Resin Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing Amino_Acid_Coupling->Washing Repeat Repeat n times Washing->Repeat Cbz_IodoTyr_Coupling 5. Couple 3-Iodo-N-Cbz-L-tyrosine Washing->Cbz_IodoTyr_Coupling Repeat->Fmoc_Deprotection Cleavage 6. Cleavage from Resin & Side-chain Deprotection Cbz_IodoTyr_Coupling->Cleavage Purification1 7. HPLC Purification Cleavage->Purification1 Cross_Coupling 8. Pd-Catalyzed Cross-Coupling Purification1->Cross_Coupling Purification2 9. Final HPLC Purification Cross_Coupling->Purification2 Final_Peptide 10. Functionalized Peptide Purification2->Final_Peptide

Caption: Workflow for peptide synthesis and functionalization.

Cross_Coupling_Pathways cluster_Suzuki Suzuki-Miyaura Coupling cluster_Sonogashira Sonogashira Coupling Peptide_IodoTyr Peptide-Tyr(3-I) Suzuki_Catalyst Pd Catalyst Base Peptide_IodoTyr->Suzuki_Catalyst Sonogashira_Catalyst Pd/Cu Catalyst Base Peptide_IodoTyr->Sonogashira_Catalyst Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Catalyst Suzuki_Product Peptide-Tyr(3-R) Suzuki_Catalyst->Suzuki_Product Alkyne R'C≡CH Alkyne->Sonogashira_Catalyst Sonogashira_Product Peptide-Tyr(3-C≡CR') Sonogashira_Catalyst->Sonogashira_Product

Caption: Cross-coupling pathways for iodotyrosine modification.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed research protocol for the incorporation of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine (Z-3-iodo-L-tyrosine) into peptides via solid-phase peptide synthesis (SPPS). These guidelines are intended to serve as a comprehensive resource for researchers seeking to synthesize peptides containing this non-canonical amino acid, which can be a valuable tool in drug discovery and biomedical research.

Application Notes

3-Iodo-L-tyrosine is a derivative of the amino acid tyrosine and serves as an intermediate in the synthesis of thyroid hormones.[1][2] Its incorporation into peptides can serve several purposes in research and drug development:

  • Radio-iodination and Molecular Imaging: Peptides containing 3-iodotyrosine can be readily labeled with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I). These radiolabeled peptides are valuable probes for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), enabling the visualization and tracking of biological processes and the localization of disease states, such as cancers that overexpress certain receptors.

  • Structural Biology and Mechanistic Studies: The iodine atom can be used as a heavy atom for X-ray crystallography to aid in phase determination. Furthermore, the introduction of an iodine atom can influence peptide conformation and aggregation properties, providing insights into peptide structure-function relationships.[1] Studies have shown that iodination can increase intramolecular interactions and affect the hydrolytic activity of enzymes on peptide substrates.[1]

  • Therapeutic Applications: Radioiodinated peptides can be designed for targeted radionuclide therapy, where the radioactive isotope delivers a cytotoxic dose of radiation directly to diseased tissues, minimizing damage to healthy surrounding cells.

  • Probing Protein-Protein Interactions: As a non-natural amino acid, 3-iodotyrosine can be incorporated into proteins to serve as a label for detecting protein-protein interactions.[1]

The use of the benzyloxycarbonyl (Z) group as the Nα-protecting group for 3-iodo-L-tyrosine in a standard Fmoc/tBu solid-phase synthesis strategy is not conventional. The Z-group is traditionally used in solution-phase peptide synthesis. However, its stability under the acidic conditions used for final cleavage from many resins in Fmoc-SPPS presents a potential synthetic route for preparing peptides with an N-terminal Z-protected 3-iodotyrosine or for specific applications where this protecting group is desired.

Proposed Research Protocol: Solid-Phase Synthesis of a Model Peptide Containing Z-3-iodo-L-tyrosine

This protocol outlines a proposed method for the manual solid-phase synthesis of a model pentapeptide (e.g., Tyr-Ala-Gly-Phe-Leu) with Z-3-iodo-L-tyrosine at the N-terminus, utilizing a standard Fmoc/tBu strategy for the preceding amino acids on a Wang resin.

Materials and Reagents:

  • Wang resin (pre-loaded with Fmoc-Leu-OH is recommended)

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH)

  • This compound (Z-3-iodo-L-tyrosine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Diethyl ether (cold)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker/vortexer

  • HPLC for purification and analysis

  • Mass spectrometer for characterization

Experimental Workflow Diagram:

SPPS_Workflow Resin Start: Wang Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Fmoc-amino acid Wash2->Repeat Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Wash3 Wash (DMF, DCM) Final_Fmoc_Deprotection->Wash3 Z_I_Tyr_Coupling Couple Z-3-iodo-L-tyrosine Wash3->Z_I_Tyr_Coupling Wash4 Wash (DMF, DCM) Z_I_Tyr_Coupling->Wash4 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash4->Cleavage Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis Final_Peptide Final Product: Z-I-Tyr-Ala-Gly-Phe-Leu-OH Analysis->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a peptide with N-terminal Z-3-iodo-L-tyrosine.

Step-by-Step Protocol:

  • Resin Preparation:

    • Start with pre-loaded Fmoc-Leu-Wang resin (0.1 mmol scale).

    • Place the resin in a solid-phase synthesis vessel and swell in DMF for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Coupling of the Next Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few resin beads. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for the subsequent amino acids in the sequence (Fmoc-Gly-OH and Fmoc-Ala-OH).

  • Coupling of Z-3-iodo-L-tyrosine:

    • After the final Fmoc deprotection of the N-terminal alanine, wash the resin thoroughly.

    • Prepare the activation mixture for Z-3-iodo-L-tyrosine (0.4 mmol, 4 eq.) using the same procedure as in step 3.

    • Couple Z-3-iodo-L-tyrosine to the resin-bound peptide for 2-4 hours. The larger size and electronic properties of this amino acid may require a longer coupling time. Monitor with a Kaiser test.

    • After coupling, wash the resin extensively with DMF (5 times) and DCM (5 times), and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.

    • Gently agitate for 2-3 hours at room temperature. The Z-group is expected to be stable under these conditions.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.

Data Presentation

The following tables present hypothetical data to illustrate how quantitative results from this synthesis could be structured for comparison.

Table 1: Comparison of Coupling Efficiency for Different Amino Acids in the Model Peptide Synthesis.

Amino Acid CoupledCoupling ReagentCoupling Time (h)Kaiser Test ResultEstimated Coupling Efficiency (%)
Fmoc-Phe-OHHBTU/HOBt/DIPEA2Negative>99
Fmoc-Gly-OHHBTU/HOBt/DIPEA2Negative>99
Fmoc-Ala-OHHBTU/HOBt/DIPEA2Negative>99
Z-3-iodo-L-tyrosineHBTU/HOBt/DIPEA4Negative>95

Table 2: Yield and Purity of the Synthesized Peptide.

Peptide SequenceTheoretical Mass (Da)Observed Mass (Da)Crude Yield (mg)Purity by HPLC (%)
Z-I-Tyr-Ala-Gly-Phe-Leu-OH857.6857.565~70

Potential Side Reactions and Mitigation

A logical diagram of potential side reactions during the synthesis.

Side_Reactions cluster_coupling Coupling Step cluster_deprotection Deprotection/Cleavage Incomplete_Coupling Incomplete Coupling Mitigation_Coupling Mitigation: - Use excess reagents - Double coupling - Monitor with Kaiser test Incomplete_Coupling->Mitigation_Coupling Racemization Racemization Racemization->Mitigation_Coupling Diketopiperazine Diketopiperazine Formation (at dipeptide stage) Mitigation_Deprotection Mitigation: - Use dipeptide coupling for susceptible sequences - Careful selection of cleavage cocktail and scavengers Diketopiperazine->Mitigation_Deprotection Aspartimide Aspartimide Formation (if Asp is present) Aspartimide->Mitigation_Deprotection Z_Group_Cleavage Partial Z-group Cleavage Z_Group_Cleavage->Mitigation_Deprotection

Caption: Potential side reactions and mitigation strategies.

  • Incomplete Coupling: The sterically hindered nature of Z-3-iodo-L-tyrosine may lead to incomplete coupling. This can be addressed by using a higher excess of the amino acid and coupling reagents, extending the reaction time, or performing a double coupling.

  • Racemization: Activation of Z-3-iodo-L-tyrosine could potentially lead to racemization. The use of HOBt is known to suppress this side reaction.

  • Partial Z-group Cleavage: While the Z-group is generally stable to TFA, prolonged exposure or elevated temperatures during cleavage could lead to some loss of this protecting group. The cleavage time should be optimized to ensure complete removal of side-chain protecting groups while minimizing Z-group cleavage.

  • Diketopiperazine Formation: This is a common side reaction, especially after the coupling of the second amino acid to the resin. Using pre-loaded resins and ensuring efficient coupling can minimize this.

These application notes and the proposed protocol provide a solid foundation for the successful synthesis of peptides containing Z-3-iodo-L-tyrosine. As with any non-standard SPPS protocol, small-scale pilot syntheses are recommended to optimize conditions for the specific peptide sequence of interest.

References

Application Notes and Protocols: Solution-Phase Synthesis and Utilization of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solution-phase synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine and its applications in peptide synthesis and biochemical studies. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and drug development.

Introduction

This compound is a valuable synthetic amino acid derivative. The introduction of an iodine atom onto the tyrosine side chain offers unique properties for various biochemical applications.[1] The benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group allows for its use as a building block in solution-phase peptide synthesis.[1] Halogenation of amino acids can significantly influence peptide and protein conformation and biological activity.[1] This document outlines the synthesis of this compound and highlights its key applications.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the protection of the amino group of L-tyrosine followed by regioselective iodination of the aromatic ring.

Synthesis Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Iodination Tyrosine L-Tyrosine NCbzTyrosine N-[(benzyloxy)carbonyl]-L-tyrosine (Cbz-Tyr) Tyrosine->NCbzTyrosine Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->NCbzTyrosine Reagent Base Base (e.g., Na2CO3) Base->NCbzTyrosine Condition IodinatingAgent Iodinating Agent (e.g., NIS, ICl) FinalProduct This compound NCbzTyrosine->FinalProduct Reaction IodinatingAgent->FinalProduct Reagent Solvent Solvent (e.g., Acetonitrile/Water, Acetic Acid) Solvent->FinalProduct Condition

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: N-protection of L-Tyrosine with Benzyl Chloroformate

This protocol describes the protection of the amino group of L-tyrosine using benzyl chloroformate (Cbz-Cl).

  • Dissolution: Dissolve L-Tyrosine in an aqueous solution of a suitable base, such as sodium carbonate, with cooling in an ice bath.

  • Addition of Cbz-Cl: Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0-5 °C. The pH of the reaction mixture should be kept basic.

  • Reaction: Allow the reaction to stir for several hours at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), wash the mixture with an organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.

  • Acidification: Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the N-Cbz-L-tyrosine.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-[(benzyloxy)carbonyl]-L-tyrosine.

Protocol 2: Iodination of N-Cbz-L-Tyrosine

This protocol details the iodination of N-Cbz-L-tyrosine using N-Iodosuccinimide (NIS). The use of NIS in an acetonitrile/water mixture is a mild and efficient method for mono-iodination.[2]

  • Dissolution: Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine in a mixture of acetonitrile and water.

  • Addition of NIS: Add N-Iodosuccinimide (NIS) to the solution. The molar ratio of NIS to the precursor peptide is crucial to control mono-iodination and minimize di-iodination.[2]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast (around 5 minutes).[3]

  • Quenching: Quench the reaction by adding a solution of sodium thiosulfate.

  • Purification: Purify the product using reversed-phase high-performance liquid chromatography (RP-HPLC) or recrystallization from a suitable solvent system like ethanol/water to obtain this compound.[1]

Characterization Data

The structural integrity of the synthesized compound can be confirmed by various analytical techniques.

Property Value Reference
Molecular Formula C₁₇H₁₆INO₅[4]
Molecular Weight 441.22 g/mol [4]
Spectroscopic Data Expected Observations
¹H NMR Aromatic proton signals consistent with 3-iodo substitution, characteristic peaks for the Cbz group (e.g., benzyl protons ~7.3 ppm).[1]
¹³C NMR Deshielding of the carbon atoms adjacent to the iodine atom.[1]
Mass Spectrometry (ESI-MS) Molecular ion peak corresponding to the theoretical mass.[1]

Applications

This compound is a versatile building block with several applications in chemical biology and drug discovery.

Peptide Synthesis

The Cbz-protected amino group and the free carboxylic acid make this compound an ideal building block for solution-phase peptide synthesis. The iodinated tyrosine residue can be incorporated into peptide sequences to study the effects of halogenation on peptide structure and function.

Protocol 3: Dipeptide Synthesis

This protocol outlines the coupling of this compound with another amino acid ester (e.g., Glycine methyl ester).

  • Activation: Dissolve this compound in a suitable solvent (e.g., DMF). Add a coupling reagent (e.g., DCC, EDC/HOBt) and stir at 0 °C for a short period to form the active ester.

  • Coupling: Add the amino acid ester hydrochloride and a base (e.g., N-methylmorpholine) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove by-products. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting dipeptide by column chromatography or recrystallization.

Precursor for Photo-Crosslinking Agents

The carbon-iodine bond in 3-iodotyrosine can be photolytically cleaved to generate a reactive aryl radical. This property allows for its use in generating photo-crosslinkable proteins to study protein-protein interactions.

Role in Thyroid Hormone Synthesis Pathway

3-Iodotyrosine, also known as monoiodotyrosine (MIT), is a key intermediate in the biosynthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4).[5][6]

Caption: Simplified pathway of thyroid hormone synthesis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For research use only. Not for human or veterinary use.[4]

Ordering Information

Product Name CAS Number
This compound79677-62-6

References

Application Notes and Protocols for Photo-crosslinking Studies with Iodinated Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing iodinated tyrosine derivatives in photo-crosslinking studies to investigate protein-protein interactions and map molecular binding sites. The inclusion of an iodine atom on the tyrosine moiety offers a unique heavy-atom signature for mass spectrometry-based detection and can be leveraged for advanced analytical techniques.

Introduction to Photo-crosslinking with Iodinated Tyrosine Derivatives

Photo-crosslinking is a powerful technique to capture transient and stable interactions between biomolecules.[1] This method employs photoreactive chemical groups that, upon activation with UV light, form covalent bonds with nearby molecules.[2] Tyrosine is a particularly interesting residue for such studies due to its phenolic side chain, which can be readily modified to incorporate photoreactive moieties or can itself participate in crosslinking reactions upon photo-sensitized oxidation to form dityrosine bonds.[3][4]

The use of iodinated tyrosine derivatives as photo-crosslinking probes introduces several advantages. The iodine atom provides a distinct isotopic signature that can aid in the identification of cross-linked peptides during mass spectrometry (MS) analysis. Furthermore, the synthesis of multifunctional probes incorporating an iodinated tyrosine, a photoreactive group (e.g., a diazirine), and a bio-orthogonal handle (e.g., an alkyne for click chemistry) allows for a versatile workflow involving UV-induced cross-linking and subsequent enrichment of the cross-linked species.[5]

This document outlines protocols based on the use of a hypothetical, yet plausible, multifunctional iodinated tyrosine derivative, [I-Tyr(N3)]-alkyne , which incorporates a photoreactive azido group on an iodinated tyrosine backbone with a terminal alkyne for enrichment.

Application Note 1: Identification of Protein-Protein Interactions

This application note describes a method to identify the interaction partners of a bait protein within a complex mixture using an iodinated tyrosine photo-crosslinker. The general principle involves introducing the photoreactive iodinated tyrosine analog into the system, allowing it to bind to the protein of interest, activating the cross-linking with UV light, and then identifying the covalently captured interacting proteins by mass spectrometry.

Protocol 1: Photo-crosslinking of a Protein Complex using a Hypothetical Iodinated Tyrosine Analog

This protocol details the steps for photo-crosslinking a protein of interest (Bait-Protein) to its interacting partners (Prey-Proteins) in a cellular lysate using a hypothetical photoreactive 3-iodo-4-azido-L-phenylalanine alkyne probe.

Materials:

  • Purified Bait-Protein

  • Cell lysate containing Prey-Proteins

  • Photoreactive Iodinated Tyrosine Analog (e.g., 10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV Lamp (365 nm)[6]

  • Ice bath

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • In a microcentrifuge tube, combine the purified Bait-Protein (final concentration 1-10 µM) with the cell lysate.

    • Add the photoreactive iodinated tyrosine analog to a final concentration of 10-100 µM.

    • Incubate the mixture for 1 hour at 4°C with gentle mixing to allow for binding.

  • UV Irradiation:

    • Place the microcentrifuge tube on ice, approximately 5-10 cm from the UV lamp.[7]

    • Irradiate the sample with 365 nm UV light for 15-30 minutes.[6][7] Ensure the sample remains cool throughout the irradiation to prevent thermal denaturation.[7]

  • Enrichment of Cross-linked Complexes (via Click Chemistry):

    • To the irradiated sample, add a biotin-azide probe and the necessary catalysts for a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.

    • Incubate the reaction mixture as per the click chemistry reagent manufacturer's instructions.

    • Enrich the biotinylated (and thus cross-linked) proteins using streptavidin-coated magnetic beads.

  • Preparation for Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Proceed with the sample preparation for mass spectrometry as detailed in Protocol 2.

Data Presentation: Hypothetical Cross-linked Peptide Identification

The following table presents a hypothetical outcome from a mass spectrometry analysis of a photo-crosslinking experiment, identifying peptides from the bait and prey proteins that have been covalently linked.

Cross-link IDBait-Protein Peptide SequencePrey-Protein Peptide SequenceMass Shift (Da)pLink 2 Score
XL-001...VYLIK......AGFIT...+401.058.5e-4
XL-002...FPIYSA......TGEIV...+401.051.2e-3
XL-003...IYQEMN......PLVTR...+401.053.7e-3

Mass shift corresponds to the remnant of the iodinated tyrosine cross-linker after fragmentation.

Application Note 2: Mapping Small Molecule Binding Sites

Photo-crosslinking with iodinated tyrosine derivatives can be adapted to map the binding site of a small molecule on its protein target. This involves synthesizing a small molecule probe that incorporates the photoreactive iodinated tyrosine moiety. Upon binding and UV activation, the probe will covalently attach to the amino acid residues within the binding pocket. Subsequent mass spectrometric analysis can then identify the modified peptides and pinpoint the region of interaction.[4]

Protocol 2: Mass Spectrometry Analysis of Cross-linked Peptides

This protocol provides a general workflow for the preparation and analysis of photo-cross-linked protein samples by mass spectrometry.[1][3][8]

Materials:

  • Cross-linked protein sample (from Protocol 1 or a similar experiment)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid (0.1%)

  • Acetonitrile

  • C18 desalting spin columns

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Reduction and Alkylation:

    • To the protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio by weight and incubate overnight at 37°C.[2]

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Fusion Lumos) coupled with a nano-liquid chromatography system.[9]

    • Employ a data-dependent acquisition method, selecting for precursor ions with higher charge states, which are more likely to be cross-linked peptides.

    • Utilize different fragmentation methods (e.g., CID, HCD, ETD) to obtain comprehensive fragmentation spectra.[10]

  • Data Analysis:

    • Use specialized software (e.g., pLink 2, XlinkX, or MaxQuant with cross-linking search capabilities) to identify the cross-linked peptides from the raw MS data.[1][11]

    • The software will search for pairs of peptides linked by the mass of the cross-linker remnant.

Data Presentation: Hypothetical Quantitative Cross-linking Data

The following table shows hypothetical quantitative data from a label-free quantification experiment comparing the abundance of a cross-linked peptide in the presence and absence of a competing ligand.

Cross-linked PeptideAbundance (Control)Abundance (+ Competitor)Fold Changep-value
Bait(12-25)-Prey(88-99)1.5e63.1e5-4.80.002
Bait(45-58)-Prey(112-123)1.2e61.1e6-1.10.45

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_crosslink Cross-linking cluster_enrich Enrichment cluster_ms Mass Spectrometry p1 Mix Bait-Protein, Cell Lysate, and I-Tyr Probe p2 Incubate at 4°C p1->p2 c1 UV Irradiation (365 nm) on ice p2->c1 e1 Click Chemistry with Biotin-Azide c1->e1 e2 Streptavidin Bead Pull-down e1->e2 e3 Wash and Elute e2->e3 m1 Reduction, Alkylation, & Trypsin Digestion e3->m1 m2 LC-MS/MS Analysis m1->m2 m3 Data Analysis with Cross-linking Software m2->m3

Caption: Experimental workflow for photo-crosslinking and protein identification.

G cluster_kinase Kinase Signaling cluster_exp Experiment Kinase Kinase Binding Probe binds to ATP-binding pocket Kinase->Binding Substrate Substrate Protein ATP ATP Probe I-Tyr Photo-probe (ATP Analog) Probe->Binding UV UV Activation Binding->UV Crosslink Covalent Cross-link to Kinase UV->Crosslink MS MS Analysis to Identify Binding Site Peptides Crosslink->MS

Caption: Probing a kinase ATP-binding site with an I-Tyr photo-probe.

References

Application Notes and Protocols for Synthesis of Photo-Crosslinkable Proteins Using 3-Iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into proteins provides a powerful tool for probing protein structure, function, and interactions. 3-Iodo-L-tyrosine, a non-proteinogenic amino acid, can be genetically encoded in response to an amber stop codon (TAG), enabling its precise placement within a protein of interest.[1][2] Upon exposure to UV light, the carbon-iodine bond in 3-Iodo-L-tyrosine can be cleaved to generate a highly reactive tyrosyl radical, which can then form a covalent crosslink with nearby amino acid residues. This photo-crosslinking capability allows for the capture of transient protein-protein interactions and the study of protein complexes in their native environments.

These application notes provide detailed protocols for the incorporation of 3-Iodo-L-tyrosine into proteins and the subsequent photo-crosslinking and analysis of the resulting protein complexes.

Key Applications

  • Mapping Protein-Protein Interaction Interfaces: Covalently trap interacting partners to identify binding sites.

  • Stabilizing Transient or Weak Protein Complexes: Capture fleeting interactions for structural and functional studies.

  • In Vivo Crosslinking: Study protein interactions within a cellular context.

  • Drug Discovery: Identify and validate protein targets of small molecules.

Data Summary

Table 1: Efficiency of 3-Iodo-L-tyrosine Incorporation

Expression SystemMethodReported EfficiencyReference
E. coli cell-freeAmber suppression with engineered TyrRS>95%[1]
E. coli (in vivo)Amber suppression with engineered TyrRSHigh, sufficient for crystallography
Mammalian cellsAmber suppression with engineered TyrRSSufficient for detection[2]

Table 2: Recommended Starting Conditions for Photo-Crosslinking

ParameterRecommended RangeNotes
UV Wavelength 254 - 310 nmOptimal wavelength should be determined empirically. Start with a broad spectrum UV source.
Irradiation Time 5 - 60 minutesTime-course experiments are recommended to optimize crosslinking efficiency while minimizing protein damage.
Irradiation Dose 1 - 15 J/cm²Dose is a critical parameter to control. A UV radiometer should be used for accurate measurement.
Sample Temperature 4°C (on ice)To minimize protein degradation and non-specific reactions.
Protein Concentration 1 - 10 µMConcentration will depend on the specific protein and interaction being studied.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 3-Iodo-L-tyrosine into Proteins in E. coli

This protocol describes the expression of a target protein containing 3-Iodo-L-tyrosine at a specific site using an amber suppressor tRNA and an engineered aminoacyl-tRNA synthetase (aaRS).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG codon at the desired position

  • Plasmid encoding the engineered 3-Iodo-L-tyrosine-specific aaRS (iodoTyrRS) and the corresponding suppressor tRNA (e.g., pAC-iodoTyrRS-6TRN)

  • LB medium and Terrific Broth (TB)

  • Appropriate antibiotics

  • 3-Iodo-L-tyrosine

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the amber codon) and the plasmid carrying the iodoTyrRS/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add 3-Iodo-L-tyrosine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to improve protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: Photo-Crosslinking of 3-Iodo-L-tyrosine Containing Proteins

This protocol provides a general procedure for UV-induced crosslinking. Optimal conditions should be determined empirically for each protein system.

Materials:

  • Purified protein containing 3-Iodo-L-tyrosine in a suitable buffer (e.g., PBS or HEPES-based buffer, pH 7.4)

  • UV crosslinker with a suitable wavelength emission (e.g., 254 nm or 302/312 nm)

  • Quartz cuvette or microplate

  • SDS-PAGE analysis reagents

Procedure:

  • Sample Preparation: Prepare the protein sample at the desired concentration in a UV-transparent vessel (e.g., quartz cuvette). If studying a protein-protein interaction, mix the bait and prey proteins at an appropriate molar ratio.

  • UV Irradiation: Place the sample on ice and irradiate with UV light. The distance from the UV source and the irradiation time will need to be optimized.

  • Time Course (Optional but Recommended): To determine the optimal irradiation time, take aliquots at different time points (e.g., 0, 1, 5, 10, 20, 30 minutes) and analyze by SDS-PAGE.

  • Analysis of Crosslinking: Analyze the irradiated samples by SDS-PAGE. Crosslinked products will appear as higher molecular weight bands. The identity of these bands can be confirmed by Western blotting if antibodies are available.

Protocol 3: Analysis of Crosslinked Products by Mass Spectrometry

This protocol outlines a general workflow for identifying crosslinked peptides by mass spectrometry.

Materials:

  • Crosslinked protein sample

  • SDS-PAGE gel

  • In-gel digestion reagents (e.g., trypsin)

  • LC-MS/MS system

  • Crosslinking analysis software (e.g., pLink, MaxQuant with crosslinking search capabilities)

Procedure:

  • SDS-PAGE Separation: Separate the crosslinked and non-crosslinked proteins by SDS-PAGE.

  • Excision and In-Gel Digestion: Excise the band corresponding to the crosslinked complex from the Coomassie-stained gel. Perform in-gel digestion with a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the crosslinked peptides. The software should be capable of identifying both intra- and inter-molecular crosslinks.

Visualizations

experimental_workflow cluster_incorporation Step 1: Incorporation of 3-Iodo-L-tyrosine cluster_crosslinking Step 2: Photo-Crosslinking cluster_analysis Step 3: Analysis plasmid Target Gene (with TAG codon) transformation Co-transformation into E. coli plasmid->transformation helper_plasmid iodoTyrRS/tRNA Plasmid helper_plasmid->transformation expression Protein Expression (+ 3-Iodo-L-tyrosine, + IPTG) transformation->expression purification Protein Purification expression->purification purified_protein Purified Protein with 3-Iodo-L-tyrosine purification->purified_protein uv_irradiation UV Irradiation (e.g., 254 nm) purified_protein->uv_irradiation crosslinked_protein Crosslinked Protein Complex uv_irradiation->crosslinked_protein sds_page SDS-PAGE Analysis crosslinked_protein->sds_page mass_spec Mass Spectrometry Analysis sds_page->mass_spec identification Identification of Crosslinked Peptides mass_spec->identification

Caption: Experimental workflow for the synthesis and application of photo-crosslinkable proteins.

signaling_pathway ProteinA Protein A (with 3-Iodo-L-tyrosine) Complex Non-covalent Protein Complex ProteinA->Complex ProteinB Interacting Protein B ProteinB->Complex Radical Tyrosyl Radical Intermediate Complex->Radical Photoactivation UV_light UV Light (hv) UV_light->Radical Crosslinked_Complex Covalently Crosslinked Protein Complex Radical->Crosslinked_Complex Covalent Bond Formation

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine and its derivatives. These reactions are pivotal for the synthesis of novel amino acid analogs, which are valuable building blocks in drug discovery and development. The methodologies outlined below—Suzuki-Miyaura, Sonogashira, and Heck couplings—offer versatile strategies for introducing aryl, alkynyl, and vinyl functionalities onto the tyrosine scaffold.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-N-Boc-L-tyrosine Methyl Esters

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, making it highly effective for creating bi-aryl linkages on the tyrosine scaffold.[1] Studies on the closely related N-tert-butyloxycarbonyl-3-iodotyrosine methyl ester have demonstrated efficient coupling with various potassium aryl- and heteroaryltrifluoroborate salts, yielding 3-arylated tyrosine derivatives in good yields.

Experimental Protocol

A general procedure for the Suzuki-Miyaura cross-coupling of N-tert-butyloxycarbonyl-3-iodotyrosine methyl ester with potassium aryltrifluoroborate salts is as follows:

  • To a 25 mL two-necked round-bottomed flask under a nitrogen atmosphere, add Pd(OAc)₂ (11.23 mg, 10 mol%), the desired potassium aryltrifluoroborate salt (0.5 mmol), and N-tert-butyloxycarbonyl-3-iodotyrosine methyl ester (210.5 mg, 0.5 mmol).

  • Add dry methanol (4 mL) to the flask.

  • To this mixture, add K₂CO₃ (207.6 mg, 1.5 mmol).

  • Stir the reaction mixture and heat it to 80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by standard aqueous extraction and purified by column chromatography.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the Suzuki-Miyaura coupling of N-tert-butyloxycarbonyl-3-iodotyrosine methyl ester with various potassium aryl- and heteroaryltrifluoroborate salts.

EntryR-BF₃KProductTime (h)Yield (%)
1Phenyl3-Phenyl-N-Boc-L-tyrosine methyl ester773
24-Fluorophenyl3-(4-Fluorophenyl)-N-Boc-L-tyrosine methyl ester1217
34-Chlorophenyl3-(4-Chlorophenyl)-N-Boc-L-tyrosine methyl ester1236
44-Methoxyphenyl3-(4-Methoxyphenyl)-N-Boc-L-tyrosine methyl ester1250
5Thiophen-3-yl3-(Thiophen-3-yl)-N-Boc-L-tyrosine methyl ester1289
6Pyridin-3-yl3-(Pyridin-3-yl)-N-Boc-L-tyrosine methyl ester1274

Data adapted from a study on N-tert-butyloxycarbonyl-3-iodotyrosine methyl ester.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine: - 3-Iodo-N-Cbz-Tyr derivative - Arylboronic acid/ester - Pd(OAc)₂ - K₂CO₃ - Methanol start->reactants atmosphere Establish N₂ Atmosphere reactants->atmosphere heat Heat to 80°C atmosphere->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end 3-Aryl-N-Cbz-Tyr Product purify->end

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of 3-Alkynyl-N-Cbz-L-tyrosine Derivatives

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to 3-alkynyl-tyrosine derivatives.[1] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol

The following is a general protocol for the Sonogashira coupling of a protected 3-iodotyrosine derivative with a terminal alkyne.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative (1.0 equiv) in a suitable solvent such as degassed triethylamine or a mixture of DMF and triethylamine.

  • Add the terminal alkyne (1.2-1.5 equiv).

  • To this solution, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (4-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions

The table below outlines typical conditions for a Sonogashira coupling reaction. Yields are generally moderate to good, depending on the specific substrates used.

ComponentExample ReagentTypical Loading
Aryl Halide3-Iodo-N-Cbz-L-tyrosine methyl ester1.0 equiv
AlkynePhenylacetylene1.2 equiv
Palladium CatalystPd(PPh₃)₂Cl₂2.5 mol%
Copper Co-catalystCuI5 mol%
Base/SolventTriethylamine-
TemperatureRoom Temperature-
Typical Yield 70-90%

Workflow Diagram: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine: - 3-Iodo-N-Cbz-Tyr derivative - Terminal Alkyne - Pd(PPh₃)₂Cl₂ - CuI - Triethylamine start->reactants atmosphere Establish Inert Atmosphere reactants->atmosphere stir Stir at RT atmosphere->stir monitor Monitor by TLC stir->monitor quench Quench with NH₄Cl (aq) monitor->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify end 3-Alkynyl-N-Cbz-Tyr Product purify->end

Caption: Workflow for the Sonogashira cross-coupling reaction.

Mizoroki-Heck Coupling: Synthesis of 3-Vinyl-N-Cbz-L-tyrosine Derivatives

Proposed Experimental Protocol

This proposed protocol is based on general methodologies for the Mizoroki-Heck reaction of aryl iodides.

  • In a screw-capped tube, add the this compound derivative (1.0 equiv), the alkene (e.g., methyl acrylate or styrene, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or 10% Pd/C, 1-5 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.0-2.0 equiv).

  • If using a phosphine ligand (e.g., PPh₃ or a Buchwald ligand), add it at this stage (2-10 mol%).

  • Add a suitable solvent, such as DMF, NMP, or a greener solvent like Cyrene (1-2 mL).

  • Seal the tube and stir the mixture at an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a heterogeneous catalyst like Pd/C is used, filter the mixture through a pad of Celite.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 3-vinyl-tyrosine derivative.

Data Presentation: General Heck Reaction Conditions

The following table presents a set of general conditions that can be optimized for the Heck coupling of this compound.

ComponentExample Reagent/Condition
Aryl Halide3-Iodo-N-Cbz-L-tyrosine methyl ester
AlkeneMethyl acrylate
Palladium CatalystPd(OAc)₂
Ligand (optional)PPh₃
BaseTriethylamine
SolventDMF
Temperature100-120 °C
Expected Yield Moderate to Good

Workflow Diagram: Mizoroki-Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine: - 3-Iodo-N-Cbz-Tyr derivative - Alkene - Pd Catalyst - Base - Solvent (e.g., DMF) start->reactants heat Heat to 100-150°C reactants->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter (if Pd/C) cool->filter extract Extract and Wash filter->extract purify Column Chromatography extract->purify end 3-Vinyl-N-Cbz-Tyr Product purify->end

Caption: Workflow for the Mizoroki-Heck cross-coupling reaction.

References

Application Notes and Protocols: Sonogashira Coupling with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful implementation of the Sonogashira coupling reaction with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. This versatile carbon-carbon bond-forming reaction is instrumental in the synthesis of novel amino acid derivatives, peptides, and complex molecular scaffolds for drug discovery and development. The methodologies outlined herein, including both traditional palladium/copper-catalyzed and copper-free conditions, offer a robust toolkit for the alkynylation of this key building block.

Introduction to Sonogashira Coupling on Modified Tyrosine

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Its mild reaction conditions have made it a widely used method in the synthesis of complex molecules, including pharmaceuticals and natural products.

In the context of peptide and medicinal chemistry, the Sonogashira coupling of this compound allows for the introduction of a diverse range of alkyne-containing moieties onto the tyrosine side chain. This modification can be used for:

  • Fluorescent Labeling: Introduction of fluorescent alkynes for biological imaging.

  • Bioorthogonal Chemistry: Installation of terminal alkynes for subsequent "click" chemistry reactions.

  • Structure-Activity Relationship (SAR) Studies: Generation of a library of analogs to probe biological targets.

  • Synthesis of Novel Peptidomimetics and Macrocycles: Creating constrained peptide structures with unique pharmacological properties.

The N-(benzyloxy)carbonyl (Cbz) protecting group is crucial for preventing unwanted side reactions at the amino group during the coupling process.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L2 Pd_complex [R-Pd(II)-X]L2 Pd0->Pd_complex Oxidative Addition (R-X) Product_complex [R-Pd(II)-C≡CR']L2 Pd_complex->Product_complex Transmetalation (Cu-C≡CR') Product_complex->Pd0 Reductive Elimination (R-C≡CR') Product Coupled Product Product_complex->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne Deprotonation (R'C≡CH + Base) Cu_alkyne->CuX To Pd Cycle Reactants 3-Iodo-N-Cbz-L-tyrosine + Terminal Alkyne Reactants->Pd_complex Reactants->Cu_alkyne

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

The experimental workflow for the Sonogashira coupling of this compound is a multi-step process that requires careful execution under an inert atmosphere.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - 3-Iodo-N-Cbz-L-tyrosine - Solvent - Base setup->reagents degas Degas Mixture reagents->degas catalysts Add: - Palladium Catalyst - Copper(I) Co-catalyst (optional) - Terminal Alkyne degas->catalysts reaction Reaction at Specified Temperature catalysts->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the Sonogashira coupling.

Experimental Protocols

Note: These protocols are general guidelines and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Traditional Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is adapted from procedures used for similar iodinated amino acid derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Degassing equipment (e.g., argon bubbling or freeze-pump-thaw cycles)

Procedure:

  • To a dry reaction flask, add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Degas the resulting mixture for 10-15 minutes by bubbling with argon.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl)[2]

  • Base (e.g., a hindered amine base like 2,2,6,6-tetramethylpiperidine (TMP) or an inorganic base like Cs₂CO₃, 2-3 equivalents)[2]

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or THF)[2]

Procedure:

  • To a dry reaction flask, add this compound (1 equivalent) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Degas the mixture for 10-15 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat as required for the specific catalyst system.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound and its analogs with various terminal alkynes. Yields are highly dependent on the specific alkyne, catalyst, and reaction conditions.

Table 1: Traditional Pd/Cu-Catalyzed Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)TEADMF65485-95
21-HexynePd(PPh₃)₂Cl₂ (5)CuI (10)DIPEATHFRT1270-85
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)TEADMF50690-98
4Propargyl alcoholPd(PPh₃)₂Cl₂ (5)CuI (10)TEATHF/DMF60865-80

Table 2: Copper-Free Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Ethynyltoluene[DTBNpP]Pd(crotyl)Cl (2)[2]TMP[2]DMSO[2]RT[2]280-95[2]
2PhenylacetylenePd(PPh₃)₄ (5)Cs₂CO₃THF601875-90
31-OctynePd₂(dba)₃ (2) + LigandK₂CO₃Dioxane801270-85
43-EthynylthiophenePd(OAc)₂ (3) + LigandTBAFDMFRT680-92

* Ligand: A phosphine ligand such as XPhos or SPhos is often required.

Applications in Drug Development

The alkyne-functionalized tyrosine derivatives synthesized via Sonogashira coupling serve as versatile intermediates in drug discovery.

Applications cluster_apps Drug Development Applications Start 3-Iodo-N-Cbz-L-tyrosine Sonogashira Sonogashira Coupling Start->Sonogashira Product Alkyne-Functionalized Tyrosine Derivative Sonogashira->Product Click Click Chemistry (e.g., with azides) Product->Click Library Library Synthesis (SAR Studies) Product->Library Macrocyclization Peptide Macrocyclization Product->Macrocyclization Labeling Fluorescent/Radiolabeling Product->Labeling

Figure 3: Applications of alkyne-functionalized tyrosine in drug development.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere.
Insufficiently degassedDegas the reaction mixture more thoroughly.
Inappropriate base or solventScreen different bases and solvents.
Formation of homocoupled alkyne (Glaser product) Presence of oxygenEnsure a strictly inert atmosphere.
High copper concentrationReduce the amount of CuI or switch to a copper-free protocol.
Decomposition of starting material High reaction temperatureLower the reaction temperature.
Incompatible functional groupsProtect sensitive functional groups on the alkyne.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of a wide array of alkyne-substituted tyrosine derivatives. The choice between a traditional Pd/Cu-catalyzed system and a copper-free alternative will depend on the specific alkyne substrate and the desired purity profile of the final product. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors.

References

Application Notes and Protocols: Selective N-Cbz Deprotection of 3-Iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the selective N-Cbz (benzyloxycarbonyl) deprotection of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine to yield 3-Iodo-L-tyrosine. The presence of an aryl iodide functionality makes standard catalytic hydrogenolysis challenging due to the risk of competitive hydrodeiodination. This protocol utilizes a mild and chemoselective method employing aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which effectively removes the Cbz group while preserving the iodo-substituent. This method is presented as a robust alternative to traditional techniques, offering high yields and compatibility with sensitive functional groups.[1][2]

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, owing to its stability under various conditions.[3] However, its removal often requires conditions that can be incompatible with sensitive functional groups. The standard method for Cbz deprotection is palladium-catalyzed hydrogenolysis.[4][5][6] A significant drawback of this approach is its lack of chemoselectivity in the presence of reducible functionalities such as aryl halides, where competing hydrodehalogenation can lead to undesired byproducts.[7]

For a substrate like this compound, preserving the carbon-iodine bond is crucial for its intended use in applications such as radio-labeling or as a precursor for further cross-coupling reactions. Therefore, a deprotection strategy that is orthogonal to the aryl iodide is required. Acid-mediated deprotection offers an alternative, but can sometimes require harsh conditions.[5][8] Recent advancements have highlighted the use of Lewis acids in fluorinated alcohols as a mild and highly selective method for Cbz cleavage.[1][2][9] The protocol detailed below is based on the use of aluminum chloride in HFIP, which has demonstrated excellent functional group tolerance, including for halogens.[1]

Key Experimental Protocol: AlCl₃/HFIP-Mediated Deprotection

This protocol describes the selective cleavage of the N-Cbz group from this compound.

Materials and Reagents
  • This compound

  • Aluminum chloride (AlCl₃), anhydrous

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hexanes or Methanol (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add HFIP to the flask (approximately 0.1 M to 0.2 M concentration of the substrate). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (typically 1.5 to 2.0 eq) to the solution in portions. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS analysis until the starting material is consumed. Reaction times can range from 2 to 16 hours.[1]

  • Work-up:

    • Upon completion, dilute the reaction mixture with dichloromethane (DCM).[1]

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[1]

    • Transfer the mixture to a separatory funnel and add deionized water.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).[1]

    • Combine the organic layers.

    • Wash the combined organic layers with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3-Iodo-L-tyrosine.[1]

Data Presentation

The following table summarizes the reaction conditions for the AlCl₃/HFIP-mediated deprotection and compares it with other potential methods, highlighting the advantages in terms of chemoselectivity.

Deprotection MethodReagents & ConditionsTypical YieldChemoselectivity (preservation of C-I bond)AdvantagesDisadvantagesReference
Lewis Acid-Mediated AlCl₃ (1.5-2.0 eq), HFIP, Room Temp, 2-16 h High Excellent Mild conditions, high functional group tolerance, avoids heavy metals and hydrogen gas. [1][2]HFIP is a costly solvent. [1][2]
Catalytic HydrogenolysisH₂, Pd/C, various solvents (MeOH, EtOH)VariablePoorStandard, well-established method.[6]High risk of deiodination.[7][6][7]
Strong Acid CleavageHBr in Acetic Acid, Room TempGoodModerate to GoodReagents are inexpensive.Can be harsh, may require protection of other functional groups.[3]
Nucleophilic Deprotection2-Mercaptoethanol, K₃PO₄, DMAc, 75 °CHighExcellentGood for substrates incompatible with metal catalysts.[10]Requires elevated temperature; potential for side reactions with electrophilic functional groups.[10]
TMSI-MediatedTrimethylsilyl iodide (TMSI), CH₂Cl₂ or CH₃CNGoodGoodEffective for some Cbz and Boc deprotections.[11]In-situ generation of benzyl iodide can cause unwanted alkylation side products.[3][3][11]

Visualizations

Logical Workflow for N-Cbz Deprotection

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Cbz-3-Iodo-L-tyrosine in HFIP add_reagent Add AlCl3 in portions start->add_reagent 1 react Stir at Room Temperature (2-16 hours) add_reagent->react 2 monitor Monitor by TLC/LC-MS react->monitor 3 quench Quench with aq. NaHCO3 monitor->quench 4 extract Extract with DCM/EtOAc quench->extract 5 wash Wash with Brine extract->wash 6 dry Dry (Na2SO4) & Concentrate wash->dry 7 chromatography Silica Gel Column Chromatography dry->chromatography 8 product Isolated 3-Iodo-L-tyrosine chromatography->product 9

Caption: Experimental workflow for the AlCl₃/HFIP-mediated N-Cbz deprotection.

Conclusion

The protocol utilizing aluminum chloride in HFIP offers a superior method for the N-Cbz deprotection of 3-Iodo-L-tyrosine, ensuring the preservation of the sensitive aryl iodide moiety. This approach is characterized by its mild reaction conditions, operational simplicity, and high chemoselectivity, making it an excellent alternative to traditional hydrogenolysis. Researchers and professionals in drug development can employ this protocol for the reliable synthesis of iodinated tyrosine derivatives and other sensitive intermediates.

References

Site-Specific Incorporation of 3-Iodotyrosine into Proteins: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the site-specific incorporation of the non-canonical amino acid 3-iodotyrosine into proteins. This powerful technique, facilitated by the expansion of the genetic code, opens new avenues for protein engineering, structural biology, and the development of novel protein-based therapeutics.

Introduction

The ability to incorporate non-canonical amino acids (ncAAs) at specific sites within a protein offers a remarkable tool for manipulating and studying protein structure and function. 3-iodo-L-tyrosine, a derivative of the natural amino acid L-tyrosine, is of particular interest due to the unique properties of the iodine atom.[1] Its large atomic size and anomalous X-ray scattering properties make it an excellent probe for protein structure determination by X-ray crystallography.[2][3] Furthermore, the iodine atom can be used to modulate protein-protein interactions and serves as a versatile chemical handle for bioconjugation.

The site-specific incorporation of 3-iodotyrosine is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize 3-iodotyrosine and direct its insertion in response to a specific codon, typically the amber stop codon (UAG), that has been introduced at the desired location in the gene of interest.[2][3]

Principle of the Method

The core of this technology relies on an engineered aminoacyl-tRNA synthetase derived from Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (iodoTyrRS-mj) and its cognate amber suppressor tRNA (tRNA CUA).[2][3] This pair functions orthogonally to the endogenous translational machinery of an expression host, such as Escherichia coli. The engineered iodoTyrRS-mj specifically recognizes and aminoacylates the suppressor tRNA with 3-iodotyrosine. This charged tRNA then recognizes the amber (UAG) codon in the mRNA of the target protein and delivers 3-iodotyrosine to the ribosome for incorporation into the growing polypeptide chain.

Applications

The site-specific incorporation of 3-iodotyrosine has several key applications in research and drug development:

  • Protein X-ray Crystallography: The heavy iodine atom provides a strong anomalous signal, facilitating phase determination in X-ray crystallography through single-wavelength anomalous dispersion (SAD) phasing.[2][3] This is particularly useful for proteins that are difficult to crystallize with traditional heavy-atom derivatives.

  • Probing Protein Structure and Function: The introduction of a bulky iodine atom at a specific site can be used to probe the local environment within a protein and its role in protein-protein interactions.

  • Bioconjugation: The carbon-iodine bond on the tyrosine ring can serve as a chemical handle for cross-linking and other bioconjugation reactions, enabling the site-specific labeling of proteins with fluorescent probes, drugs, or other molecules.

Experimental Workflow and Signaling Pathway

The overall experimental workflow for the site-specific incorporation of 3-iodotyrosine is depicted below, followed by a diagram illustrating the molecular mechanism.

experimental_workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification_analysis Purification and Analysis mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon - TAG) plasmid_prep Plasmid Preparation and Sequencing mutagenesis->plasmid_prep Verify Mutation transformation Co-transformation of E. coli (Target Plasmid + Orthogonal Pair Plasmid) plasmid_prep->transformation culture Cell Culture in Minimal Medium (+ 3-iodotyrosine) transformation->culture induction Induction of Protein Expression (e.g., IPTG) culture->induction lysis Cell Lysis induction->lysis Harvest Cells purification Protein Purification (e.g., Affinity Chromatography) lysis->purification analysis Analysis and Verification (SDS-PAGE, Mass Spectrometry) purification->analysis

Figure 1: General experimental workflow for the site-specific incorporation of 3-iodotyrosine.

molecular_mechanism cluster_components Orthogonal Components cluster_process Translation Process iodoTyrRS Engineered iodoTyrRS-mj charging Aminoacylation: iRTNA(CUA) + 3-iodotyrosine iodoTyrRS->charging Catalyzes suppressor_tRNA Suppressor tRNA(CUA) suppressor_tRNA->iodoTyrRS iodotyrosine 3-iodo-L-tyrosine iodotyrosine->iodoTyrRS ribosome Ribosome charging->ribosome protein Protein with 3-iodotyrosine ribosome->protein Incorporation at TAG mrna mRNA with TAG codon mrna->ribosome

Figure 2: Molecular mechanism of 3-iodotyrosine incorporation.

Quantitative Data

The efficiency of 3-iodotyrosine incorporation and the final yield of the purified protein can vary depending on the target protein, the expression system, and the specific experimental conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Protein Yields with Site-Specifically Incorporated 3-Iodotyrosine

Target ProteinExpression SystemIncorporation SiteYield (mg/L of culture)Reference
Ribosomal protein N-acetyltransferase (RimL) from Thermus thermophilusE. coliTyr35~10Sakamoto et al., 2009
Ribosomal protein N-acetyltransferase (RimL) from Thermus thermophilusE. coliTyr111~15Sakamoto et al., 2009
Glutathione S-transferase (GST)E. coliTyr25Not specified, but successful incorporation confirmedSakamoto et al., 2009

Table 2: Mass Spectrometry Data for Verification of 3-Iodotyrosine Incorporation

Target ProteinDigestion MethodPeptide Sequence (with 3-iodotyrosine)Expected Mass (Da)Observed Mass (Da)Reference
GSTTrypsinNSYSPILGYWK (Y at position 25 replaced with 3-iodotyrosine)1453.61453.6Sakamoto et al., 2009

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon (TAG)

This protocol describes the introduction of an amber stop codon at the desired tyrosine codon in the target gene using a standard PCR-based site-directed mutagenesis kit.

Materials:

  • Plasmid DNA containing the target gene

  • Mutagenic primers (forward and reverse) containing the TAG codon

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for cloning (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers that are complementary to the target DNA sequence and contain the desired mutation to change a tyrosine codon (e.g., TAT or TAC) to an amber stop codon (TAG). The mutation should be in the middle of the primers.

  • PCR Amplification: Set up the PCR reaction according to the manufacturer's instructions for the high-fidelity DNA polymerase. A typical reaction includes the template plasmid DNA, mutagenic primers, dNTPs, and polymerase in the appropriate buffer.

  • DpnI Digestion: After PCR, digest the reaction mixture with DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically digests the parental methylated DNA, leaving the newly synthesized, unmethylated plasmid containing the desired mutation.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Select several colonies and grow them in liquid LB medium. Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression of Protein Containing 3-Iodotyrosine in E. coli

This protocol outlines the expression of the target protein containing 3-iodotyrosine in E. coli cells co-transformed with the plasmid for the target gene and the plasmid encoding the orthogonal iodoTyrRS-mj/tRNA CUA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid containing the target gene with the amber codon

  • Plasmid encoding the iodoTyrRS-mj and suppressor tRNA CUA (e.g., pEVOL-iodoTyr)

  • 3-iodo-L-tyrosine

  • Minimal medium (e.g., M9) supplemented with necessary nutrients

  • Antibiotics (for both plasmids)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the plasmid for the orthogonal pair.

  • Plating and Selection: Plate the transformed cells on LB agar plates with the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal medium (supplemented with antibiotics, 0.4% glucose, 1 mM MgSO4, and 0.1 mM CaCl2) with the overnight starter culture. Add 3-iodo-L-tyrosine to a final concentration of 1 mM.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[2] The optimal concentration should be determined empirically.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 3: Protein Purification and Verification

This protocol provides a general guideline for the purification of a His-tagged protein containing 3-iodotyrosine and its verification by mass spectrometry.

Materials:

  • Cell pellet from Protocol 2

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE reagents

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer. Collect fractions.

  • SDS-PAGE Analysis: Analyze the eluted fractions by SDS-PAGE to check for protein purity and size.

  • Verification by Mass Spectrometry:

    • Sample Preparation: The purified protein can be analyzed intact or digested with a protease (e.g., trypsin).

    • Intact Mass Analysis: For intact mass analysis, desalt the protein sample and analyze by ESI-MS. The observed mass should correspond to the theoretical mass of the protein with 3-iodotyrosine incorporated. The mass difference between a protein with tyrosine and one with 3-iodotyrosine is approximately 125.9 Da.

    • Peptide Mass Fingerprinting: For digested samples, analyze the peptide mixture by LC-MS/MS. Identify the peptide containing the amber codon site and confirm the mass increase corresponding to the incorporation of 3-iodotyrosine.

Troubleshooting

ProblemPossible CauseSolution
Low protein yieldInefficient suppression of the amber codonOptimize the concentration of 3-iodotyrosine. Use a different expression strain. Lower the induction temperature and extend the expression time.
Toxicity of the expressed proteinUse a lower concentration of IPTG for induction.
No incorporation of 3-iodotyrosine (only truncated protein)Problem with the orthogonal synthetase/tRNA pairVerify the integrity of the plasmids.
Degradation of 3-iodotyrosinePrepare fresh solutions of 3-iodotyrosine.
Incorporation of natural amino acids at the amber codon site"Leaky" suppression by endogenous tRNAsUse an E. coli strain with a low background of amber suppression. Ensure high concentrations of 3-iodotyrosine in the medium.

Conclusion

The site-specific incorporation of 3-iodotyrosine into proteins is a robust and versatile technique with significant applications in structural biology and protein engineering. By following the detailed protocols provided in this document, researchers can successfully produce proteins with this unique non-canonical amino acid, enabling novel avenues of scientific inquiry and the development of next-generation protein-based products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl)-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the two-step synthesis is significantly lower than expected. What are the most common causes?

A1: Low overall yield in this synthesis typically stems from issues in one or both of the key steps: the N-protection of L-tyrosine with the benzyloxycarbonyl (Cbz) group, and the subsequent iodination of N-Cbz-L-tyrosine. Incomplete reactions, side product formation, and inefficient purification are the primary culprits. A systematic approach to troubleshooting, starting with the first step, is recommended.

Q2: How can I be sure that the initial N-Cbz protection of L-tyrosine is complete before proceeding to the iodination step?

A2: Incomplete N-protection is a frequent cause of low yields in the subsequent iodination step. Unprotected L-tyrosine can react with the iodinating agent, leading to a complex mixture of byproducts that are difficult to separate.

  • Troubleshooting:

    • Reaction Monitoring: The progress of the Cbz-protection reaction should be monitored by Thin Layer Chromatography (TLC). A common mobile phase for this is a mixture of chloroform, methanol, and acetic acid. The starting material (L-tyrosine) is highly polar and will have a low Rf value, while the N-Cbz-L-tyrosine product is less polar and will have a higher Rf value. The reaction is complete when the L-tyrosine spot is no longer visible.

    • pH Control: During the Cbz-protection reaction, maintaining a basic pH (typically 8-10) is crucial for the reaction to proceed to completion. The reaction generates acid, so the pH should be monitored and adjusted as needed with a suitable base, such as sodium carbonate or sodium hydroxide.

    • Reagent Quality: Ensure that the benzyl chloroformate (Cbz-Cl) used is of high quality and has not decomposed. It is sensitive to moisture and should be handled accordingly.

Q3: I am observing the formation of multiple products during the iodination step, leading to a low yield of the desired 3-iodo-N-Cbz-L-tyrosine. What could be the reason?

A3: The formation of multiple products during iodination is often due to over-iodination (di-iodination) or reaction at other sites if the N-protection is incomplete. The reaction conditions for iodination must be carefully controlled.

  • Troubleshooting:

    • Control of Iodinating Agent: The stoichiometry of the iodinating agent (e.g., iodine) is critical. Using a significant excess can lead to the formation of 3,5-diiodo-N-Cbz-L-tyrosine. It is recommended to use a slight excess (e.g., 1.1 equivalents) of the iodinating agent.

    • Rate of Addition: Slow, dropwise addition of the iodinating agent to the solution of N-Cbz-L-tyrosine can help to minimize localized high concentrations of the reagent, thereby reducing the formation of di-iodinated byproducts.

    • Temperature Control: The iodination reaction is typically carried out at room temperature. Running the reaction at elevated temperatures can increase the rate of side reactions.

    • Reaction Time: Monitor the reaction progress by TLC. Over-extending the reaction time can lead to the formation of byproducts.

Q4: The purification of the final product is proving difficult, and I am losing a significant amount of product during this stage. What are the recommended purification methods?

A4: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products.

  • Troubleshooting:

    • Work-up Procedure: After the iodination reaction, a thorough aqueous work-up is necessary to remove the silver salts and other water-soluble impurities. This typically involves filtering the reaction mixture to remove the precipitated silver iodide, followed by extraction with an organic solvent and washing with aqueous solutions.

    • Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying the final product. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired mono-iodinated product from the non-iodinated starting material and the di-iodinated byproduct.

    • Recrystallization: If the product obtained after column chromatography is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for further purification.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. These values can be used as a benchmark for your experiments.

StepReagents & SolventsKey ParametersTypical YieldReference
N-Cbz Protection L-Tyrosine, Benzyl Chloroformate, Sodium Carbonate, Water/DioxanepH 8-10, 0°C to Room Temperature, 2-4 hours85-95%General procedure for amino acid protection
Iodination N-Cbz-L-Tyrosine, Iodine, Silver Nitrate, Ethanol/Water1.1 eq. Iodine, 1.1 eq. Silver Nitrate, Room Temperature, 2-4 hours70-90%Adapted from silver-mediated iodination protocols

Experimental Protocols

Step 1: Synthesis of N-[(benzyloxy)carbonyl]-L-tyrosine
  • Dissolve L-tyrosine (1 equivalent) in a 1M solution of sodium carbonate in water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring, maintaining the temperature at 0°C.

  • Monitor the pH of the reaction mixture and add additional 1M sodium carbonate solution as needed to maintain a pH of 8-10.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (chloroform:methanol:acetic acid, 90:8:2).

  • Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-[(benzyloxy)carbonyl]-L-tyrosine as a white solid.

Step 2: Synthesis of this compound
  • Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine (1 equivalent) and silver nitrate (1.1 equivalents) in a mixture of ethanol and water.

  • To this solution, add a solution of iodine (1.1 equivalents) in ethanol dropwise over 30 minutes at room temperature with constant stirring.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated silver iodide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 10% aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Mandatory Visualization

Troubleshooting_Workflow start Low Overall Yield check_step1 Step 1: N-Cbz Protection Issue? start->check_step1 check_step2 Step 2: Iodination Issue? start->check_step2 purification_issue Purification Loss start->purification_issue incomplete_protection Incomplete Protection check_step1->incomplete_protection Yes side_reactions_step1 Side Reactions check_step1->side_reactions_step1 Yes di_iodination Di-iodination check_step2->di_iodination Yes incomplete_iodination Incomplete Iodination check_step2->incomplete_iodination Yes solution_tlc Action: Monitor by TLC - Check for starting material incomplete_protection->solution_tlc solution_ph Action: Control pH (8-10) incomplete_protection->solution_ph solution_reagent_quality Action: Use fresh Cbz-Cl side_reactions_step1->solution_reagent_quality solution_stoichiometry Action: Check Iodine Stoichiometry (1.1 eq.) di_iodination->solution_stoichiometry solution_slow_addition Action: Slow Addition of Iodine di_iodination->solution_slow_addition solution_reaction_time Action: Monitor by TLC - Avoid prolonged reaction incomplete_iodination->solution_reaction_time solution_workup Action: Thorough Work-up purification_issue->solution_workup solution_chromatography Action: Optimize Column Chromatography purification_issue->solution_chromatography solution_recrystallization Action: Recrystallize for Higher Purity purification_issue->solution_recrystallization

Caption: Troubleshooting workflow for low yield in this compound synthesis.]-L-tyrosine synthesis.

Technical Support Center: Iodination of N-Cbz-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of N-Cbz-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the iodination of N-Cbz-L-tyrosine?

A1: The primary side reactions are:

  • Di-iodination: The formation of 3,5-diiodo-N-Cbz-L-tyrosine is the most common side product. The electron-rich nature of the tyrosine ring makes it susceptible to a second iodination.[1]

  • Oxidation: The phenolic ring of tyrosine can be oxidized by some iodinating reagents, especially if harsh conditions or strong oxidizing agents are used. This can lead to the formation of colored impurities and degradation of the starting material.

  • Methionine Oxidation: If working with peptides containing methionine residues, the methionine can be oxidized to methionine sulfoxide.[2]

Q2: How can I favor the formation of the mono-iodinated product over the di-iodinated product?

A2: Several strategies can be employed to enhance the selectivity for mono-iodination:

  • Stoichiometry Control: Careful control of the stoichiometry of the iodinating agent is crucial. Using a slight excess (around 1.1 equivalents) of the iodinating reagent can favor mono-iodination.[1]

  • Reaction Conditions: Performing the reaction at room temperature and for a controlled duration can help minimize di-iodination.

  • Choice of Iodinating Agent: Milder iodinating agents are generally preferred. For instance, N-Iodosuccinimide (NIS) is often used for selective mono-iodination.[3] Enzymatic methods, such as using lactoperoxidase, allow for control over the mono- to di-iodination ratio by adjusting the substrate to hydrogen peroxide ratio.[4][5]

Q3: What is the mechanism of iodination of N-Cbz-L-tyrosine?

A3: The iodination of N-Cbz-L-tyrosine proceeds via an electrophilic aromatic substitution mechanism. The iodine species (e.g., I⁺) acts as the electrophile and attacks the electron-rich aromatic ring of the tyrosine residue. The hydroxyl group of tyrosine is a strong activating group, directing the substitution primarily to the ortho positions (positions 3 and 5) relative to the hydroxyl group.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired mono-iodinated product - Incomplete reaction. - Suboptimal reaction conditions. - Degradation of starting material or product.- Increase reaction time or temperature slightly, monitoring closely for side product formation. - Optimize stoichiometry of the iodinating agent. - Ensure the use of high-quality, dry solvents and reagents.
High percentage of di-iodinated product - Excess of iodinating agent. - Prolonged reaction time. - Highly reactive iodinating agent.- Reduce the equivalents of the iodinating agent to 1.0-1.1. - Decrease the reaction time and monitor the reaction progress by TLC or LC-MS. - Consider using a milder iodinating agent such as N-Iodosuccinimide (NIS).
Presence of colored impurities - Oxidation of the phenolic ring. - Use of a strong oxidizing agent.- Use a milder iodinating system. - Degas solvents to remove oxygen. - Purify the product using column chromatography.
Formation of unexpected byproducts - Reaction with other functional groups in the molecule (e.g., methionine oxidation). - Instability of the protecting group under the reaction conditions.- If methionine is present, consider using a milder iodination method or a subsequent reduction step for the sulfoxide.[2] - Verify the compatibility of the protecting group with the chosen iodination conditions. The Cbz group is generally stable under many iodination conditions.
Difficulty in purifying the mono-iodinated product - Similar polarity of mono- and di-iodinated products.- Utilize a high-resolution purification technique such as preparative HPLC. - Optimize the mobile phase for column chromatography to achieve better separation.

Quantitative Data Summary

The following table summarizes the results for the mono-iodination of a model protected tyrosine (Ac-Tyr-NH-Me) using Selectfluor and NaI, demonstrating the influence of reaction conditions on product distribution.[1]

Entry Solvent pH Time (min) Starting Material (%) Mono-iodinated Product (%) Di-iodinated Product (%)
1Acetonitrile75306010
2Acetonitrile/Water (1:1)75207010
3Acetonitrile/Water (1:1)5525705
4Acetonitrile/Water (1:1)95156520

Experimental Protocols

Protocol for Selective Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is a general guideline for the selective mono-iodination of N-Cbz-L-tyrosine.

Materials:

  • N-Cbz-L-tyrosine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) (optional, as a catalyst)[3]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Cbz-L-tyrosine (1 equivalent) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • If the reaction is slow, a catalytic amount of trifluoroacetic acid (TFA) can be added.[3]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed and before significant formation of the di-iodinated product is observed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired mono-iodinated product.

Visualizations

Iodination_Pathway N-Cbz-L-Tyrosine N-Cbz-L-Tyrosine Mono-iodo-N-Cbz-L-Tyrosine Mono-iodo-N-Cbz-L-Tyrosine N-Cbz-L-Tyrosine->Mono-iodo-N-Cbz-L-Tyrosine + I+ Oxidation_Products Oxidation Products N-Cbz-L-Tyrosine->Oxidation_Products [O] (Side Reaction) Di-iodo-N-Cbz-L-Tyrosine Di-iodo-N-Cbz-L-Tyrosine Mono-iodo-N-Cbz-L-Tyrosine->Di-iodo-N-Cbz-L-Tyrosine + I+ (Side Reaction)

Caption: Reaction pathway for the iodination of N-Cbz-L-tyrosine.

Experimental_Workflow A 1. Dissolve N-Cbz-L-Tyrosine in Acetonitrile B 2. Add N-Iodosuccinimide (1.1 eq) A->B C 3. Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Quench with Na2S2O3 (aq) C->D E 5. Extraction with DCM D->E F 6. Wash with Na2S2O3 and Brine E->F G 7. Dry, Filter, and Concentrate F->G H 8. Column Chromatography G->H I Isolated Mono-iodinated Product H->I

References

Technical Support Center: Purification of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The primary impurities arise from the iodination of N-benzyloxycarbonyl-L-tyrosine (N-Cbz-L-tyrosine). These can include:

  • Unreacted N-Cbz-L-tyrosine: Incomplete iodination will leave starting material in your crude product.

  • Di-iodinated N-Cbz-L-tyrosine: Over-iodination can lead to the formation of 3,5-diiodo-N-Cbz-L-tyrosine.

  • Other regioisomers: While the 3-iodo position is favored, small amounts of other iodinated isomers may be present.

  • Residual iodinating reagent and byproducts: Depending on the method used, reagents like iodine monochloride or N-iodosuccinimide and their byproducts may contaminate the product.

  • Degradation products: The benzyloxycarbonyl (Cbz) protecting group can be sensitive to certain conditions, leading to small amounts of deprotected material.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods are recrystallization and silica gel column chromatography. For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can also be employed.

Q3: How can I monitor the progress and success of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of the desired product from impurities during column chromatography. For quantitative assessment of purity, high-performance liquid chromatography (HPLC) is the recommended method. A typical analytical HPLC method would utilize a C18 reversed-phase column with a gradient elution of water (containing 0.1% trifluoroacetic acid) and acetonitrile.[1]

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.

  • Possible Cause: The solvent is too non-polar for your compound.

  • Solution:

    • Try a more polar solvent. Good starting points for protected amino acids include ethyl acetate, acetonitrile, or mixtures containing alcohols like isopropanol.

    • Use a solvent mixture. Dissolve the crude product in a small amount of a good solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add a poorer, less polar solvent (e.g., hexanes or heptane) until the solution becomes slightly turbid. Allow the solution to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of significant impurities can also inhibit crystallization.

  • Solution:

    • Re-heat the solution until the oil redissolves. Add a small amount of the good solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, then transferring it to a refrigerator, and finally to a freezer.

    • Try scratching the inside of the flask with a glass rod to induce crystal formation.

    • Add a seed crystal of the pure compound if available.

    • If significant impurities are present, consider a preliminary purification by column chromatography before recrystallization.

Problem 3: The purity of the product does not improve significantly after recrystallization.

  • Possible Cause: The chosen solvent system is not effective at selectively precipitating the desired compound while leaving impurities in the solution.

  • Solution:

    • Experiment with different solvent systems. A systematic approach involves testing the solubility of your crude product in a range of solvents with varying polarities.

    • Consider a different purification technique, such as column chromatography, which may be more effective at separating closely related impurities.

Silica Gel Column Chromatography

Problem 1: The compound does not move from the baseline on the TLC plate or column.

  • Possible Cause: The eluent (mobile phase) is not polar enough to move the compound up the silica gel (stationary phase).

  • Solution:

    • Increase the polarity of your mobile phase. For example, if you are using a mixture of hexanes and ethyl acetate, increase the percentage of ethyl acetate.

    • If you are already using a high percentage of a moderately polar solvent, consider adding a small amount of a more polar solvent like methanol to your eluent system. A common mobile phase for protected amino acids is a gradient of methanol in dichloromethane.

Problem 2: All spots, including the product and impurities, run at the top of the TLC plate (high Rf values).

  • Possible Cause: The mobile phase is too polar.

  • Solution:

    • Decrease the polarity of the mobile phase. For instance, increase the percentage of the non-polar solvent (e.g., hexanes) in your mixture.

Problem 3: The product and impurities are not well-separated (spots are too close together on the TLC).

  • Possible Cause: The chosen solvent system does not provide sufficient selectivity for the separation.

  • Solution:

    • Try a different solvent system with a different selectivity. For example, if you are using a hexanes/ethyl acetate system, you could try a dichloromethane/methanol or a toluene/acetone system.

    • Consider using a different stationary phase, although silica gel is generally effective for this type of compound.

Problem 4: The compound appears to be degrading on the silica gel column.

  • Possible Cause: Some protected amino acids can be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to your mobile phase.

    • Work quickly and avoid prolonged exposure of the compound to the silica gel.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude this compound in a minimal amount of a heated "good" solvent (e.g., ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add a "poor" solvent (e.g., hexanes or heptane) in which the compound is insoluble, until the solution becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Further cooling in a refrigerator or freezer can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Protocol 2: Silica Gel Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase by testing different solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) on a TLC plate. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and loaded as a dry powder.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

Purification MethodTypical Mobile Phase/Solvent SystemExpected PurityTypical Yield
RecrystallizationEthyl Acetate / Hexanes>95%70-90%
Silica Gel ChromatographyDichloromethane / Methanol gradient>98%60-85%
Preparative HPLCWater (0.1% TFA) / Acetonitrile gradient>99%50-80%

Note: Yields are highly dependent on the purity of the crude material.

Diagrams

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column_Chromatography Silica Gel Column Chromatography Crude->Column_Chromatography Alternative Initial Purification Purity_Check Purity Check (TLC/HPLC) Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For very high purity Column_Chromatography->Purity_Check Pure_Product Pure Product (>98%) Prep_HPLC->Pure_Product Purity_Check->Column_Chromatography Purity <98% Purity_Check->Pure_Product Purity >98%

Caption: Decision workflow for purification of this compound.

Troubleshooting_Recrystallization cluster_0 Recrystallization Troubleshooting Start Crude Product Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Result Observe Outcome Cool->Result Crystals Crystals Form Result->Crystals Success Oil_Out Oils Out Result->Oil_Out Problem No_Crystals No Crystals Form Result->No_Crystals Problem Reheat Reheat & Add more solvent Oil_Out->Reheat Change_Solvent Change Solvent System No_Crystals->Change_Solvent Reheat->Cool Change_Solvent->Dissolve

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Sonogashira Coupling of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Sonogashira cross-coupling reaction of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira reaction with the specified substrate.

dot

TroubleshootingWorkflow start Reaction Failure (Low or No Product) check_reagents 1. Verify Reagent Quality - Freshly distilled solvents? - Active catalyst? - Anhydrous conditions? start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature too low? - Insufficient degassing? - Incorrect base? check_reagents->check_conditions Reagents OK sol_reagents Solution: - Use fresh, dry solvents/reagents. - Use new catalyst/ligand. check_reagents->sol_reagents Issue Found side_reactions 3. Analyze for Side Products - Glaser coupling (homocoupling)? - Starting material decomposition? check_conditions->side_reactions Conditions OK sol_conditions Solution: - Increase temperature. - Improve degassing (e.g., freeze-pump-thaw). - Screen different bases. check_conditions->sol_conditions Issue Found optimization 4. Systematic Optimization side_reactions->optimization Analysis Done sol_side_reactions Solution: - Switch to copper-free conditions. - Use a different ligand. - Lower reaction temperature. side_reactions->sol_side_reactions Issue Found

Caption: Troubleshooting workflow for Sonogashira reaction optimization.

Issue/Observation Potential Cause Recommended Solution
No or Low Product Yield Inactive catalyst (Pd(0) species not formed or degraded).Use a fresh source of palladium catalyst. Consider using a pre-catalyst that is more air-stable. Ensure proper degassing to prevent oxidation.[1]
Low reaction temperature.For aryl iodides, the reaction can often proceed at room temperature, but if the reaction is sluggish, gradually increase the temperature to 40-60 °C.[1][2]
Inappropriate solvent or base.Ensure solvents are anhydrous and degassed. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common bases; ensure they are fresh and dry.[1][2] Consider screening other bases like Cs₂CO₃.
Presence of oxygen.Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.[3] Thoroughly degas all solvents and reagents and maintain an inert (N₂ or Ar) atmosphere.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.This indicates the aggregation of the palladium catalyst, rendering it inactive. This can be caused by high temperatures or the presence of impurities. Try using a different phosphine ligand that can better stabilize the palladium complex.[1] Reducing the reaction temperature may also help.
Significant Alkyne Homocoupling (Glaser Product) Presence of Cu(I) and oxygen.This is a common side reaction in copper-catalyzed Sonogashira couplings.[3] Minimize oxygen in the reaction. Alternatively, switch to a copper-free Sonogashira protocol.
Starting Material Remains Unchanged Oxidative addition is too slow.While aryl iodides are generally reactive, steric hindrance or electronic effects can slow down the reaction. Increasing the temperature or using a more electron-rich and bulky phosphine ligand can facilitate oxidative addition.[4]
Issue with the alkyne.If using a protected alkyne (e.g., TMS-acetylene), ensure the deprotection step (if applicable in situ) is working. For volatile alkynes, ensure the reaction is in a sealed vessel to prevent evaporation.[1]
Difficulty with Purification Co-elution of product with residual catalyst or ligands.After the reaction, a common workup involves filtering through a pad of celite to remove palladium residues. Washing the organic layer with an aqueous solution of ammonium chloride can help remove copper salts.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions for the Sonogashira coupling of 3-Iodo-N-Cbz-L-tyrosine?

A1: A good starting point is to use a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) with a copper(I) iodide (CuI) co-catalyst (1-2 mol%).[4] The reaction is typically run in a solvent mixture like THF/Et₃N or DMF/Et₃N at room temperature under an inert atmosphere.[5] See the detailed protocol below for specific quantities.

Q2: Should I use a copper-catalyzed or a copper-free Sonogashira reaction?

A2: Both methods can be effective.

  • Copper-Catalyzed: This is the classic method and is generally faster at lower temperatures.[6] However, it is prone to alkyne homocoupling (Glaser reaction), especially if oxygen is not rigorously excluded.[3]

  • Copper-Free: This method avoids the issue of homocoupling and can simplify purification. It may require higher temperatures or more specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) to achieve good yields.[4][7] For substrates sensitive to copper, this is the preferred method.

Q3: How do I choose the right palladium catalyst and ligand?

A3: The choice of catalyst and ligand is crucial for success.

  • Common Catalysts: Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are widely used and commercially available.[4] Pd(OAc)₂ in combination with a phosphine ligand is also a common choice.[4]

  • Ligands: Triphenylphosphine (PPh₃) is standard. However, if you experience low yields, consider more electron-rich and sterically bulky ligands like P(t-Bu)₃ or bidentate ligands like dppf, which can stabilize the palladium center and promote the reaction.[2][4]

Q4: What is the best base and solvent for this reaction?

A4: An amine base is typically used, which also often serves as a co-solvent.

  • Bases: Triethylamine (Et₃N or TEA) and diisopropylamine (DIPA) are most common.[2][6] They must be anhydrous and degassed. Other bases like Cs₂CO₃ or K₂CO₃ can be used, particularly in copper-free protocols.[6]

  • Solvents: Anhydrous and deoxygenated THF, DMF, or acetonitrile are good choices.[2][5] A common setup is to use the amine base as a co-solvent with one of these.

Q5: My reaction is not going to completion. What should I try first?

A5: First, ensure that your reagents and solvents are of high quality (anhydrous and deoxygenated). The most common reason for failure is inactive catalyst or the presence of oxygen. If these are confirmed to be fine, a gentle increase in temperature (e.g., to 50 °C) is the next logical step.[1] If the issue persists, consider preparing the catalyst in situ or using a different ligand.

Detailed Experimental Protocol

This protocol provides a starting point for the Sonogashira coupling of this compound methyl ester with a terminal alkyne.

dot

ExperimentalWorkflow prep 1. Preparation - Dry glassware - Weigh reagents setup 2. Reaction Setup - Add solid reagents to flask - Seal and purge with N₂/Ar prep->setup solvents 3. Add Solvents & Reagents - Add degassed solvents - Add degassed amine base - Add terminal alkyne setup->solvents reaction 4. Reaction - Stir at room temperature - Monitor by TLC/LC-MS solvents->reaction workup 5. Workup - Filter through Celite - Evaporate solvent - Aqueous extraction reaction->workup purify 6. Purification - Column chromatography workup->purify

Caption: General experimental workflow for the Sonogashira reaction.

Materials:

  • This compound methyl ester (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide [CuI] (0.02 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Anhydrous, degassed triethylamine (Et₃N)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound methyl ester, Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%).

  • Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Via syringe, add anhydrous, degassed THF to achieve a substrate concentration of approximately 0.1 M.

  • Add anhydrous, degassed Et₃N (2.0-3.0 equiv).

  • Finally, add the terminal alkyne (1.2 equiv) dropwise while stirring.

  • Stir the reaction mixture at room temperature under a positive pressure of nitrogen.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommended Range Notes
Pd Catalyst Loading 1 - 5 mol%Higher loading may be needed for less reactive substrates.
Cu(I) Co-catalyst Loading 1 - 10 mol%Essential for the copper-catalyzed pathway.
Alkyne Stoichiometry 1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the aryl iodide.[8]
Base Et₃N, DIPEA, DIPAMust be anhydrous. Often used as a co-solvent.
Temperature Room Temp. to 80 °CStart at room temperature. Increase if the reaction is slow.[2]
Concentration 0.05 - 0.2 MReaction concentration can influence reaction rates.

References

Technical Support Center: Cbz Deprotection of Iodinated Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Carboxybenzyl (Cbz)-protected iodinated tyrosine residues.

Troubleshooting Guide

This guide addresses common issues encountered during the Cbz deprotection of iodinated tyrosine, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
1. Low or No Reaction Catalyst Poisoning: The palladium catalyst may be deactivated by the iodine-containing substrate.• Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%).• Use a catalyst poison scavenger or a more robust catalyst formulation.• Switch to a non-catalytic deprotection method (e.g., acid-mediated or nucleophilic cleavage).
Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor may be depleted or inefficient.• Ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, triethylsilane).• Optimize the solvent system to ensure solubility of all reactants.
2. Deiodination (Loss of Iodine) Over-reduction during Catalytic Hydrogenation: Standard hydrogenolysis conditions (H₂/Pd/C) are known to cause hydrodehalogenation of aryl iodides.[1]Use a modified catalyst system: Add a catalyst poison like diphenylsulfide or a nitrogen-containing base (e.g., pyridine, ammonia) to selectively inhibit dehalogenation while allowing for Cbz cleavage.[2][3]• Switch to a non-reductive method: Employ acid-mediated deprotection (e.g., AlCl₃/HFIP, HCl/dioxane) or nucleophilic cleavage (e.g., 2-mercaptoethanol/base).[1][4][5]
3. Formation of Side Products Reactive Intermediates: Acid-mediated deprotection using reagents like TMSI can generate benzyl iodide, a potent alkylating agent, which can react with other nucleophilic sites on the substrate.[1]• If using TMSI, consider adding a scavenger for benzyl iodide.• Opt for an alternative deprotection method with less reactive byproducts, such as thiol-mediated or certain acid-catalyzed approaches.[1][4]
pH Sensitivity: The iodinated tyrosine moiety might be sensitive to strongly acidic or basic conditions, leading to degradation. The pKa of the phenolic hydroxyl group of tyrosine decreases upon iodination, making it more acidic.[6]• Carefully screen and optimize the pH of the reaction mixture.• Use milder acidic or basic conditions where possible.
4. Incomplete Deprotection Steric Hindrance: The bulky iodine atoms on the tyrosine ring may sterically hinder access of the catalyst or reagent to the Cbz group.• Increase reaction time and/or temperature, while monitoring for side reactions.• Consider a different deprotection strategy that is less sensitive to steric effects.

Frequently Asked Questions (FAQs)

Q1: Why is catalytic hydrogenation (H₂/Pd/C) a problematic method for Cbz deprotection of iodinated tyrosine?

A1: Standard catalytic hydrogenation is often too harsh for substrates containing aryl iodides. The palladium catalyst readily facilitates not only the cleavage of the Cbz group but also the cleavage of the carbon-iodine bond (hydrodehalogenation), leading to the undesired loss of the iodine atom from the tyrosine ring.[1]

Q2: What are the most promising alternatives to standard catalytic hydrogenation for this transformation?

A2: The most promising alternatives avoid the use of a highly active palladium catalyst with a strong reducing agent like H₂. These include:

  • Acid-Mediated Deprotection: Using reagents like aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or various concentrations of HCl in organic solvents can effectively cleave the Cbz group without a metal catalyst, thus preserving the iodide.[5][7]

  • Nucleophilic Cleavage: A method employing a thiol, such as 2-mercaptoethanol, with a base provides a mild and selective way to remove the Cbz group via an SN2 mechanism. This approach shows good tolerance for sensitive functional groups, including aryl halides.[1][4][8]

  • Modified Catalytic Transfer Hydrogenation: While still using a palladium catalyst, this method employs a hydrogen donor (e.g., triethylsilane) and can be modulated with additives. For instance, using a base can selectively promote deiodination, so careful control of conditions would be necessary to favor Cbz removal.[9][10]

Q3: Can I use catalyst poisons to prevent deiodination during hydrogenation?

A3: Yes, this is a viable strategy. The addition of a catalyst poison, such as diphenylsulfide, can moderate the activity of the Pd/C catalyst. This can selectively inhibit the hydrogenolysis of the carbon-iodine bond while still allowing for the cleavage of the N-Cbz group.[3] Nitrogen-containing bases have also been used to selectively inhibit the hydrogenolysis of other functional groups.[2]

Q4: Are there any specific safety concerns with the alternative methods?

A4: Yes. Acid-mediated deprotection often involves strong acids that require careful handling. Some reagents, like TMSI, produce reactive and potentially hazardous byproducts like benzyl iodide.[1] Thiol-based reagents such as 2-mercaptoethanol have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the safety data sheet (SDS) for all reagents before use.

Q5: My substrate is also sensitive to strongly acidic conditions. What is my best option?

A5: If your iodinated tyrosine derivative is sensitive to strong acids, the nucleophilic cleavage method using 2-mercaptoethanol and a mild base (e.g., K₃PO₄ or KOAc) in a solvent like DMAc is likely the best choice.[4] This method operates under relatively mild, non-acidic conditions and is known for its excellent functional group tolerance.[1][8]

Data Summary of Deprotection Methods

The following tables summarize reaction conditions for various Cbz deprotection methods that are relevant to substrates with sensitive functionalities like aryl iodides.

Table 1: Nucleophilic Cbz Deprotection

ReagentsBaseSolventTemperature (°C)Time (h)Typical YieldReference(s)
2-mercaptoethanol (2 eq)K₃PO₄DMAc75VariesHigh[4]
2-mercaptoethanol (2 eq)KOAc (4 eq)DMAC7524Good[1]

Table 2: Acid-Mediated Cbz Deprotection

Reagent(s)SolventTemperatureTimeTypical YieldReference(s)
AlCl₃HFIPAmbientVariesHigh[5]
IPA·HClIPA65-75°C4 hHigh[7]

Table 3: Modified Catalytic Hydrogenation/Transfer Hydrogenation

CatalystHydrogen SourceAdditive(s)SolventNotesReference(s)
10% Pd/CH₂DiphenylsulfideVariesSelectively reduces olefins/acetylenes without dehalogenation or Cbz removal. Suggests potential for tuning.[3]
10% Pd/CTriethylsilane (TES)DIEATHF/MethanolPromotes selective deiodination while preserving Cbz. Conditions would need to be inverted.[9][10]

Experimental Protocols

Protocol 1: Nucleophilic Cbz Deprotection using 2-Mercaptoethanol

  • Dissolve the Cbz-protected iodinated tyrosine substrate in N,N-dimethylacetamide (DMAc) to a concentration of approximately 0.25 M.

  • Add potassium acetate (KOAc, 4 equivalents) and 2-mercaptoethanol (2 equivalents) to the solution.

  • Heat the reaction mixture to 75°C and stir for 24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected amine.

Protocol 2: Acid-Mediated Cbz Deprotection using AlCl₃/HFIP

  • Dissolve the Cbz-protected iodinated tyrosine substrate in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Add aluminum chloride (AlCl₃) to the solution at room temperature. The stoichiometry may need to be optimized for the specific substrate.

  • Stir the reaction mixture at ambient temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Visualizations

Deprotection_Pathways Start Cbz-Iodo-Tyr H2_PdC Standard Hydrogenolysis (H₂ / Pd/C) Start->H2_PdC Acid Acid-Mediated (e.g., AlCl₃/HFIP) Start->Acid Thiol Nucleophilic Cleavage (e.g., R-SH / Base) Start->Thiol Deprotected Free Iodo-Tyr H2_PdC->Deprotected Desired Deiodinated Deiodinated Product H2_PdC->Deiodinated Side Reaction (Dehalogenation) Acid->Deprotected Thiol->Deprotected

Caption: Cbz deprotection pathways for iodinated tyrosine.

Troubleshooting_Workflow Start Cbz Deprotection of Iodinated Tyrosine Method Choose Method: Catalytic Hydrogenation? Start->Method CheckDeiodination Deiodination Observed? Method->CheckDeiodination Yes SwitchMethod Switch to Non-Reductive Method (Acid or Thiol) Method->SwitchMethod No CheckYield Low Yield or No Reaction? CheckDeiodination->CheckYield No UsePoison Add Catalyst Poison (e.g., Diphenylsulfide) CheckDeiodination->UsePoison Yes IncreaseCatalyst Increase Catalyst Loading CheckYield->IncreaseCatalyst Yes Success Successful Deprotection CheckYield->Success No UsePoison->CheckYield SwitchMethod->Success IncreaseCatalyst->Success

Caption: Troubleshooting workflow for Cbz deprotection.

References

Technical Support Center: Preventing Deiodination During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent deiodination, a critical side reaction that can occur during the synthesis of peptides containing iodinated amino acids.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a concern during peptide synthesis?

A1: Deiodination is the loss of one or more iodine atoms from an iodinated amino acid residue, such as 3-iodotyrosine or 3,5-diiodotyrosine, within a peptide sequence. This is a significant concern because the presence and specific positioning of iodine atoms are often crucial for the biological activity, receptor binding, or radiographic properties of the peptide. The loss of iodine results in a heterogeneous final product with potentially reduced or abolished efficacy, complicating purification and analysis.

Q2: When is deiodination most likely to occur during solid-phase peptide synthesis (SPPS)?

A2: Deiodination is most prevalent during the final cleavage step, where the peptide is cleaved from the solid support and all side-chain protecting groups are simultaneously removed. This is typically performed using a strong acid, most commonly trifluoroacetic acid (TFA). The harsh acidic conditions and the presence of reactive carbocations generated from the cleavage of protecting groups can lead to the cleavage of the carbon-iodine bond.

Q3: Which iodinated amino acids are most susceptible to deiodination?

A3: While any iodinated residue can be susceptible, iodotyrosines are commonly encountered and have been studied in this context. The electron-rich nature of the phenolic ring makes it susceptible to electrophilic attack, which can facilitate the loss of iodine.

Troubleshooting Guide: Issues and Solutions

Issue 1: Significant deiodination is observed in the crude peptide product after TFA cleavage.

Cause: The primary cause is the harsh acidic environment of the cleavage cocktail and the presence of reactive electrophilic species (carbocations) generated from the removal of acid-labile protecting groups (e.g., Boc, tBu, Trt). These carbocations can attack the electron-rich iodinated aromatic ring, leading to the displacement of the iodine atom.

Solution: The most effective solution is the use of a carefully formulated cleavage cocktail containing "scavengers." Scavengers are nucleophilic compounds that are added to the TFA to trap these reactive carbocations before they can react with sensitive residues in the peptide.[1][2][3][4][5]

Recommended Actions:

  • Incorporate Scavengers: Always use a cleavage cocktail containing a combination of scavengers. A standard and effective non-odorous cocktail for many sequences is the TFA/TIS/Water (95:2.5:2.5 v/v/v) mixture.[4]

  • Optimize Scavenger Composition: For peptides containing sensitive residues like iodotyrosine, a more complex cocktail may be necessary. Phenol is known to offer protection to tyrosine and tryptophan residues.[1][4] Thiol-based scavengers like 1,2-ethanedithiol (EDT) can also be beneficial, particularly if other sensitive residues like cysteine or methionine are present.[6]

Issue 2: The choice of protecting group for the iodotyrosine side chain seems to influence the extent of deiodination.

Cause: The stability of the iodinated tyrosine residue can be influenced by whether its phenolic hydroxyl group is protected during synthesis and cleavage. An unprotected hydroxyl group can alter the electronic properties of the aromatic ring, potentially influencing its susceptibility to deiodination.

Solution: For Fmoc-based solid-phase peptide synthesis (SPPS), it is standard practice to use a tert-butyl (tBu) protecting group for the hydroxyl function of tyrosine (Fmoc-Tyr(tBu)-OH).[7][8] This same strategy should be applied to iodinated tyrosine. The use of Fmoc-3-iodo-Tyr(tBu)-OH provides an orthogonal protection scheme where the tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by TFA in the final step.[7] This ensures the hydroxyl group is protected throughout the synthesis.

Recommended Action:

  • Utilize an appropriately protected iodotyrosine derivative, such as Fmoc-3-iodo-Tyr(tBu)-OH, during peptide synthesis to shield the phenolic hydroxyl group until the final cleavage step.

Quantitative Data on Scavenger Effectiveness

While specific quantitative data on the prevention of deiodination is not extensively published, the effectiveness of various scavengers in preventing side reactions on other sensitive amino acids provides a strong rationale for their use with iodinated residues. The following table summarizes the roles of common scavengers.

ScavengerTarget Reactive SpeciesRecommended for ResiduesNotes
Triisopropylsilane (TIS) Trityl and Pbf cationsTrp, Arg, Cys, His, Asn, GlnA very effective, non-odorous scavenger for a wide range of carbocations.[1][4]
Water t-Butyl cationsGeneral UseHelps to hydrolyze t-butyl cations.[1]
Phenol General carbocationsTyr, TrpThought to provide protection to aromatic side chains.[1][4]
1,2-Ethanedithiol (EDT) t-Butyl cations, reduces oxidationCys, MetA strong reducing agent, but has a strong odor.[1][6]
Thioanisole Aids in Pbf group removalArg(Pbf)Can also help suppress oxidation of Cys and Met.[1]

Experimental Protocols

Protocol 1: General Cleavage of a Peptide Containing Iodotyrosine

This protocol is a starting point and may require optimization based on the specific peptide sequence.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Syringe vessel with a frit

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a syringe vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). Prepare this solution fresh just before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin, ensuring the resin is fully submerged. A general guideline is to use approximately 4 mL of cocktail per 100 mg of resin.[1]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginine residues, the cleavage time may need to be extended.[1]

  • Peptide Precipitation: Following cleavage, filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. Add approximately 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to assess the purity and extent of deiodination.[9][10][11]

Visualizing the Workflow

The following diagram illustrates the general workflow for peptide cleavage with a focus on preventing side reactions.

CleavageWorkflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_isolation Peptide Isolation cluster_analysis Analysis PeptideResin Peptide on Resin CleavageCocktail Prepare Cleavage Cocktail (TFA + Scavengers) Reaction Cleavage Reaction (2-3 hours) CleavageCocktail->Reaction Add to Resin Precipitation Precipitate with Cold Ether Reaction->Precipitation Filter Centrifugation Centrifuge and Wash Precipitation->Centrifugation Drying Dry Crude Peptide Centrifugation->Drying Analysis HPLC and Mass Spectrometry Drying->Analysis

Caption: General workflow for peptide cleavage and deprotection.

Mechanism of Scavenging

The diagram below illustrates the proposed mechanism by which scavengers protect iodinated tyrosine from deiodination during TFA cleavage.

ScavengingMechanism cluster_cleavage TFA Cleavage cluster_deiodination Deiodination Pathway (Undesired) cluster_scavenging Scavenging Pathway (Desired) TFA TFA Carbocation R+ Carbocation (Reactive Electrophile) TFA->Carbocation Cleaves ProtectingGroup R-Protecting Group (e.g., tBu, Trt) ProtectingGroup->Carbocation IodoTyr Iodo-Tyrosine Residue Carbocation->IodoTyr Attacks Carbocation->IodoTyr Scavenger Scavenger (e.g., TIS, Phenol) Carbocation->Scavenger Reacts with Carbocation->Scavenger DeiodinatedTyr Deiodinated Tyrosine + I+ IodoTyr->DeiodinatedTyr TrappedCation Trapped Carbocation (Inactive) Scavenger->TrappedCation

Caption: Mechanism of carbocation scavenging to prevent deiodination.

References

Technical Support Center: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a protected amino acid derivative used in peptide synthesis and other biochemical applications. Its structure, which includes a hydrophobic benzyloxycarbonyl (Cbz) protecting group and an iodinated phenyl ring, contributes to its limited solubility in aqueous solutions at neutral pH. This can pose challenges during experimental setup, purification, and formulation.

Q2: What are the general solubility characteristics of this compound?

A2: While specific quantitative data is limited, based on the properties of its parent molecule, L-tyrosine, and the presence of the Cbz group, this compound is expected to be poorly soluble in water. Its solubility is likely to be higher in organic solvents and in aqueous solutions with adjusted pH (either acidic or basic).

Q3: Can I expect this compound to behave similarly to L-tyrosine in terms of solubility?

A3: The N-terminal Cbz group significantly increases the hydrophobicity of the molecule compared to L-tyrosine. Therefore, while the pH-dependent solubility trend might be similar, the overall aqueous solubility of the protected compound is expected to be lower than that of L-tyrosine.

Q4: Are there any known stability issues I should be aware of when dissolving this compound?

A4: N-protected amino acids are generally stable under a range of conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to the cleavage of the Cbz protecting group. For instance, strong acids like HBr in acetic acid can cleave the Cbz group.[1]

Troubleshooting Guide

Issue: The compound is not dissolving in my desired aqueous buffer (e.g., PBS at pH 7.4).

Possible Causes and Solutions:

  • Low Intrinsic Aqueous Solubility: The hydrophobic nature of the molecule limits its solubility in neutral aqueous solutions.

    • Solution 1: pH Adjustment. The solubility of tyrosine derivatives is often pH-dependent. Try dissolving the compound in a slightly acidic (pH < 4) or slightly basic (pH > 9) aqueous solution. Prepare a concentrated stock solution at an appropriate pH and then neutralize it by adding it to your final buffer, ensuring the final concentration of the compound remains below its solubility limit at the final pH.

    • Solution 2: Use of Co-solvents. Organic co-solvents can significantly improve the solubility of hydrophobic compounds.

Workflow for Solubility Enhancement

G start Start with Undissolved Compound ph_adjust Adjust pH of Aqueous Solution (Acidic or Basic) start->ph_adjust cosolvent Use Organic Co-solvent (e.g., DMSO, DMF, Ethanol) start->cosolvent sonication Apply Sonication ph_adjust->sonication cosolvent->sonication heating Gentle Heating sonication->heating dissolved Compound Dissolved heating->dissolved

Caption: General workflow for dissolving this compound.

Issue: I need to prepare a stock solution in an organic solvent, but I'm unsure which one to use.

Recommended Solvents and Estimated Solubilities:

The following table provides a guide to the potential solubility of this compound in common organic solvents, based on data for the related compound 3,5-Diiodo-L-tyrosine. Note: These are estimated values and should be confirmed experimentally.

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)~10 mg/mLA good first choice for creating highly concentrated stock solutions.
N,N-Dimethylformamide (DMF)Moderately SolubleAnother suitable polar aprotic solvent.
EthanolSlightly SolubleMay require gentle heating or sonication to fully dissolve.
MethanolSlightly SolubleSimilar to ethanol.
Dichloromethane (DCM)SolubleA derivative with additional protecting groups is noted to be soluble in DCM.[2]
Issue: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.

Possible Cause and Mitigation:

  • Solvent Miscibility and Compound's Final Concentration: The organic solvent from the stock solution may not be fully miscible with the aqueous buffer at the dilution ratio used, or the final concentration of the compound may exceed its solubility limit in the final aqueous/organic mixture.

    • Mitigation Strategy:

      • Use the lowest possible concentration of the organic stock solution.

      • Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.

      • Consider using a less non-polar organic solvent if possible.

      • Perform a small-scale test to determine the maximum percentage of the organic solvent your aqueous buffer can tolerate without causing precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the required volume of high-purity DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle heating (30-40°C) can also be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Dissolution in Aqueous Buffer
  • Prepare Acidic/Basic Buffer: Prepare a small volume of a suitable acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution.

  • Dissolution: Add the weighed compound to the acidic or basic solution and stir until fully dissolved.

  • Neutralization/Dilution: Slowly add the acidic or basic stock solution to your final, larger volume of neutral buffer with constant stirring.

  • Final pH Check: After complete addition, check and adjust the pH of the final solution as needed.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration is too high.

Decision Tree for Solubility Troubleshooting

G start Compound Insoluble in Aqueous Buffer q1 Is an organic co-solvent acceptable for your experiment? start->q1 use_cosolvent Use DMSO, DMF, or Ethanol (See Protocol 1) q1->use_cosolvent Yes q2 Have you tried pH adjustment? q1->q2 No adjust_ph Attempt dissolution in acidic or basic solution (See Protocol 2) q2->adjust_ph No consider_alternatives Consider alternative formulation strategies (e.g., solid dispersion) or a different compound. q2->consider_alternatives Yes

Caption: Decision-making process for addressing solubility issues.

References

Technical Support Center: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues that researchers, scientists, and drug development professionals may encounter when working with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[1][2] The container should be tightly sealed to prevent degradation.

Q2: How stable is this compound in solution?

Aqueous solutions of similar iodinated tyrosine compounds are not recommended for storage for more than one day.[3] For experimental use, it is advisable to prepare solutions fresh. If storage of a solution is unavoidable, it should be kept at a low pH, protected from light, and stored at 2-8°C for a very short period. The stability in various organic solvents will depend on the solvent's purity and storage conditions. Protic solvents may facilitate degradation more than aprotic solvents.

Q3: My solid this compound has changed color (e.g., turned yellow or brown). What could be the cause?

Discoloration of the solid compound is likely due to oxidation or degradation. This can be caused by prolonged exposure to light, air (oxygen), or moisture. The presence of impurities from the synthesis can also contribute to discoloration over time. It is crucial to store the compound under the recommended conditions to minimize this.

Q4: What are the likely impurities in this compound?

Potential impurities could include the uniodinated precursor, N-[(benzyloxy)carbonyl]-L-tyrosine, and L-tyrosine itself.[4] Di-iodinated species or isomers may also be present as minor impurities from the synthesis process. Degradation can lead to the formation of deiodinated product or other oxidized species.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected peaks in my HPLC or LC-MS analysis.

  • Answer: Unexpected peaks can arise from several sources:

    • Degradation: The compound may be degrading in your sample solvent or under the analytical conditions. The C-I bond can be susceptible to cleavage, leading to the deiodinated compound, N-[(benzyloxy)carbonyl]-L-tyrosine.

    • Impurities: The starting material may contain impurities from its synthesis.

    • Reaction with solvent or buffer components: The compound might be reacting with components in your mobile phase or sample diluent.

Issue 2: Inconsistent or poor results in my biological assay.

  • Question: My experimental results are not reproducible. Could this be related to the stability of the compound?

  • Answer: Yes, inconsistent results are a common sign of compound instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability. It is crucial to handle the compound consistently and prepare solutions fresh for each experiment.

Issue 3: Difficulty dissolving the compound.

  • Question: I am having trouble dissolving this compound. Are there any tips?

  • Answer: This compound is expected to have limited solubility in aqueous solutions. For biological experiments, dissolving it first in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then diluting with the aqueous buffer is a common practice. Gentle warming and sonication may aid dissolution, but prolonged heating should be avoided to prevent degradation.

Summary of Troubleshooting
Issue Potential Cause Recommended Solution
Discoloration of solid Oxidation, light exposure, moistureStore in a tightly sealed container at -20°C in the dark.
Unexpected analytical peaks Degradation (deiodination), impuritiesPrepare samples fresh, use high-purity solvents, and consider re-purification if necessary.
Inconsistent experimental results Compound instability in solutionPrepare solutions fresh for each experiment and minimize the time the compound is in solution.
Poor solubility Inherent chemical propertyUse a co-solvent like DMSO or DMF for initial dissolution before diluting with aqueous media.

Experimental Protocols & Visualizations

General Protocol for Assessing Compound Stability
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, dry, aprotic solvent (e.g., anhydrous DMSO or DMF).

  • Working Solution Preparation: Dilute the stock solution to the final experimental concentration in the desired buffer or medium immediately before use.

  • Control Samples: Prepare control samples containing the compound in the experimental buffer and incubate them under the same conditions as the experiment (time, temperature, light exposure).

  • Analysis: At the end of the experiment, analyze the control samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to assess the extent of degradation. Compare the peak area of the parent compound to a freshly prepared standard.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Stability cluster_3 Resolution UnexpectedResults Unexpected Experimental Results CheckPurity Check Purity of Starting Material UnexpectedResults->CheckPurity ReviewProtocol Review Experimental Protocol UnexpectedResults->ReviewProtocol PrepFresh Prepare Fresh Solutions CheckPurity->PrepFresh If purity is questionable PurifyCompound Re-purify Compound CheckPurity->PurifyCompound If impurities are high ReviewProtocol->PrepFresh AnalyzeControls Analyze Incubated Controls PrepFresh->AnalyzeControls VaryConditions Vary Experimental Conditions (e.g., pH, light) AnalyzeControls->VaryConditions If degradation is observed ModifyProtocol Modify Protocol to Minimize Degradation AnalyzeControls->ModifyProtocol If degradation is confirmed VaryConditions->ModifyProtocol ModifyProtocol->UnexpectedResults Re-run experiment PurifyCompound->UnexpectedResults Re-run experiment

Caption: Troubleshooting workflow for unexpected experimental results.

DegradationPathways cluster_degradation Potential Degradation Products Parent This compound Deiodinated N-[(benzyloxy)carbonyl]-L-tyrosine Parent->Deiodinated Light, Reductants Decarboxylated Decarboxylated Product Parent->Decarboxylated Heat Oxidized Oxidized Species Parent->Oxidized Air (O2) Deprotected 3-Iodo-L-tyrosine Parent->Deprotected Acid/Base Catalysis (slow)

Caption: Potential degradation pathways for the molecule.

References

Technical Support Center: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing low coupling efficiency and low yield when using this compound in my solid-phase peptide synthesis (SPPS). What are the common causes?

A1: Low coupling efficiency with this compound can stem from several factors:

  • Steric Hindrance: The bulky iodine atom on the tyrosine ring can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Unprotected Phenolic Hydroxyl Group: If the hydroxyl group of the tyrosine side chain is unprotected, it can lead to side reactions, reducing the yield of the desired peptide.[1] Commercially available Fmoc-3-iodo-Tyr is often side-chain unprotected, which can result in a variety of side products during solid-phase peptide synthesis.[1]

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical. Some reagents may not be potent enough to overcome the steric hindrance associated with this modified amino acid.

  • Peptide Aggregation: The sequence of your peptide itself might be prone to aggregation on the solid support, making the N-terminus inaccessible for coupling.[2]

Q2: What are the recommended coupling reagents for this compound?

A2: While the optimal coupling reagent can be sequence-dependent, here are some recommendations:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally very efficient and fast, making them a good first choice.[3][4] HATU, in particular, is known for its high reactivity and ability to reduce racemization.[4][5]

  • Phosphonium Salts: Reagents such as PyAOP and PyBOP are also highly effective, especially for sterically hindered amino acids.[3] PyAOP is particularly useful for coupling N-methylated amino acids.[3]

  • Carbodiimides with Additives: A combination of a carbodiimide like DIC with an additive such as OxymaPure or HOBt can also be effective.[5] OxymaPure-based reagents are considered safer alternatives to potentially explosive HOBt-based reagents.[4]

It is often recommended to screen a few different coupling reagents to find the best one for your specific peptide sequence.

Q3: I am seeing multiple peaks in my HPLC analysis of the crude peptide. What are the likely side products?

A3: The presence of multiple peaks in your HPLC chromatogram suggests the formation of side products. Common impurities include:

  • Deletion Peptides: Resulting from incomplete coupling of an amino acid in the sequence.

  • Truncated Peptides: Formed due to incomplete deprotection of the N-terminal Fmoc group.

  • Di-iodinated Species: If you are performing a post-synthetic iodination, the use of an excess of the iodinating agent can lead to the formation of 3,5-diiodo-tyrosine.[1]

  • Products of Side-Chain Reactions: If the phenolic hydroxyl group of tyrosine is unprotected, it can be acylated or undergo other modifications.

  • Aspartimide Formation: If your sequence contains aspartic acid, it can cyclize to form an aspartimide, especially under acidic or basic conditions.[6]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage from the resin.[6]

Q4: Are there alternative methods to incorporate 3-iodo-tyrosine into my peptide?

A4: Yes, a highly effective alternative is the post-synthetic iodination of a peptide containing a regular tyrosine residue. This can be achieved by treating the purified, unprotected peptide with an iodinating agent like N-iodosuccinimide (NIS) in a solution phase reaction.[1] This method can be mild, fast, and efficient, offering a practical way to generate iodinated peptides.[1]

Q5: How can I purify my peptide containing 3-iodo-tyrosine?

A5: The standard and most effective method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[7] A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[7] The peptide and impurities are separated based on their hydrophobicity.[7]

Data Summary

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentTypeKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumHigh coupling efficiency, fast reaction rates, low racemization.[4][5]Higher cost.
HBTU/TBTU Uronium/AminiumVery popular, efficient, and by-products are soluble.[8]Can cause guanidinylation of the N-terminal amino group.[4]
HCTU Uronium/AminiumHigh efficiency, less allergenic than some other reagents.[3]
PyAOP/PyBOP PhosphoniumHighly effective, especially for sterically hindered couplings.[3] More soluble in DMF than uronium reagents.[4]
DIC/OxymaPure Carbodiimide/AdditiveOxymaPure is a safer alternative to HOBt, effective at reducing racemization.[5]Carbodiimides can dehydrate Asn and Gln residues if an additive is not used.[5]
DEPBT PhosphoniumCauses very little racemization, useful for easily epimerized amino acids.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of 3-Iodo-N-Cbz-L-tyrosine

This protocol outlines a general procedure for the manual coupling of 3-Iodo-N-Cbz-L-tyrosine using a uronium/aminium salt coupling reagent like HATU.

Materials:

  • Fmoc-protected amino acid resin

  • 3-Iodo-N-Cbz-L-tyrosine

  • HATU (or other selected coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

  • Methanol (for capping)

  • Acetic anhydride (for capping)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine in DMF solution, and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of 3-Iodo-N-Cbz-L-tyrosine and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test.[9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 30 minutes. Wash the resin with DMF and DCM.

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in your peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by RP-HPLC.

Protocol 2: Post-Synthetic Iodination of Tyrosine-Containing Peptides

This protocol describes the iodination of a purified peptide containing a tyrosine residue using N-iodosuccinimide (NIS).

Materials:

  • Purified tyrosine-containing peptide

  • N-iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Deionized water

  • Trifluoroacetic acid (TFA) (for pH adjustment if necessary)

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in a mixture of acetonitrile and water (e.g., 1:1 v/v). The final peptide concentration should typically be in the low millimolar range.

  • Preparation of NIS Solution: Prepare a fresh solution of NIS in acetonitrile.

  • Iodination Reaction: Add 0.5 to 1.0 molar equivalents of the NIS solution to the peptide solution with stirring. The reaction is typically fast and can be completed in as little as 5 minutes.[10] The reaction can be monitored by RP-HPLC to follow the conversion of the starting material to the mono-iodinated product.

  • Quenching (Optional): The reaction can be quenched by adding a solution of sodium thiosulfate.

  • Purification: Purify the iodinated peptide from the reaction mixture using RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

Troubleshooting_Peptide_Coupling Start Low Coupling Yield with 3-Iodo-Cbz-L-tyrosine Check_Reagents Are you using an appropriate coupling reagent? Start->Check_Reagents Check_Side_Chain Is the phenolic hydroxyl group of tyrosine protected? Start->Check_Side_Chain Check_Aggregation Is peptide aggregation a possibility? Start->Check_Aggregation Check_Reagents->Check_Side_Chain Yes Solution_Reagents Switch to a more potent reagent (e.g., HATU, PyAOP) Check_Reagents->Solution_Reagents No Check_Side_Chain->Check_Aggregation Yes Solution_Side_Chain Consider using a side-chain protected derivative or post-synthetic iodination Check_Side_Chain->Solution_Side_Chain No Check_Purity Analyze crude product by HPLC/MS Check_Aggregation->Check_Purity No Solution_Aggregation Use structure-disrupting residues (e.g., pseudoproline) or special solvents Check_Aggregation->Solution_Aggregation Yes Identify_Impurities Identify side products (deletion, truncation, etc.) Check_Purity->Identify_Impurities Optimize_Protocol Optimize coupling time, temperature, and equivalents Identify_Impurities->Optimize_Protocol Post_Synthetic_Iodination_Workflow Start Start: Purified Tyrosine-Containing Peptide Dissolve Dissolve peptide in ACN/Water Start->Dissolve Add_NIS Add 0.5-1.0 eq. NIS in ACN Dissolve->Add_NIS Reaction React for 5-60 min at room temperature Add_NIS->Reaction Monitor Monitor reaction by RP-HPLC/MS Reaction->Monitor Purify Purify by preparative RP-HPLC Monitor->Purify Reaction Complete Characterize Characterize final product (MS, analytical HPLC) Purify->Characterize End End: Purified Mono-iodinated Peptide Characterize->End

References

Technical Support Center: Characterization of Impurities in 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The most common impurities are typically process-related, arising from the synthetic route which involves the protection of L-tyrosine followed by iodination. The primary impurities to monitor are:

  • N-[(benzyloxy)carbonyl]-L-tyrosine (N-Cbz-L-tyrosine): The unreacted starting material from the iodination step.[][2]

  • N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine: The over-iodinated byproduct formed during the iodination reaction.

  • L-tyrosine: The initial starting material, which may be present if the N-protection step is incomplete.[3]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane) may be present in the final product.

Q2: What analytical techniques are recommended for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): The primary method for separating and quantifying the main component and its related impurities. A reverse-phase C18 column with UV detection is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation and confirmation of the main compound and its impurities. It is also an excellent tool for identifying and quantifying residual solvents.[4][5]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the main compound and its impurities, often coupled with HPLC (LC-MS) for peak identification.[6]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q1: I am seeing poor separation between this compound and its mono- and di-iodinated forms. How can I improve the resolution?

Poor resolution between the desired product and its iodinated variants is a common issue. Here are several steps to troubleshoot and improve separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to resolve structurally similar compounds. Try decreasing the rate of increase of the organic solvent (e.g., acetonitrile or methanol) in your gradient program.

  • Adjust the Mobile Phase pH: The ionization state of the carboxylic acid and phenolic hydroxyl groups can significantly impact retention. Adjusting the pH of the aqueous mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) can alter the selectivity and improve resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

  • Column Selection: Ensure you are using a high-resolution reverse-phase column (e.g., a C18 column with a small particle size of ≤3 µm).

Q2: My peak shapes are broad or tailing. What could be the cause and how do I fix it?

Peak broadening or tailing can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample and re-injecting.

  • Secondary Interactions: The phenolic hydroxyl group can interact with residual silanols on the silica-based column packing, causing tailing. Using a column with end-capping or adding a competing base (e.g., triethylamine) to the mobile phase in low concentrations can mitigate this.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.

  • Column Degradation: Over time, columns can lose their efficiency. If other troubleshooting steps fail, it may be time to replace the column.

Q3: I am not detecting any peaks, or the signal is very weak. What should I check?

A lack of signal can be due to issues with the sample, the HPLC system, or the detector:

  • UV Detector Wavelength: Ensure the UV detector is set to an appropriate wavelength to detect the aromatic rings of the tyrosine derivatives. A wavelength around 280 nm is a good starting point due to the phenolic chromophore.

  • Sample Degradation: Although relatively stable, prolonged exposure to light or extreme pH can degrade the compound. Prepare fresh samples for analysis.

  • System Issues: Check for leaks in the HPLC system, ensure the pump is delivering the correct flow rate, and verify that the autosampler is injecting the sample correctly.

  • Detector Lamp: The UV detector lamp has a finite lifetime. If the lamp is old, it may need to be replaced.

Data Presentation

Table 1: Key Impurities and their Characteristics

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Source
N-[(benzyloxy)carbonyl]-L-tyrosineC₁₇H₁₇NO₅315.32[2][7]Unreacted Starting Material
N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosineC₁₇H₁₅I₂NO₅567.11Over-iodination Byproduct
L-tyrosineC₉H₁₁NO₃181.19Incomplete N-protection

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for the separation of this compound from its key impurities. Optimization may be required based on the specific instrument and column used.

  • Column: Reverse-phase C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.

Visualizations

Diagram 1: Synthetic Pathway and Origin of Impurities

G cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities Tyrosine L-Tyrosine NCbzTyr N-Cbz-L-tyrosine Tyrosine->NCbzTyr  N-protection Impurity3 Residual L-Tyrosine Tyrosine->Impurity3 CbzCl Benzyl Chloroformate (Cbz-Cl) MainProduct 3-Iodo-N-Cbz-L-tyrosine NCbzTyr->MainProduct  Mono-iodination Impurity1 Unreacted N-Cbz-L-tyrosine NCbzTyr->Impurity1 Iodination Iodination Reagent (e.g., I₂/Ag₂SO₄) Diiodo 3,5-Diiodo-N-Cbz-L-tyrosine MainProduct->Diiodo Over-iodination Impurity2 Over-iodinated Byproduct Diiodo->Impurity2

Caption: Synthetic pathway and the origin of key process-related impurities.

Diagram 2: Analytical Workflow for Impurity Characterization

G Sample Sample of 3-Iodo-N-Cbz-L-tyrosine HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR Quant Quantification of Impurities HPLC->Quant ID Impurity Identification (by Mass) LCMS->ID Struct Structural Confirmation and Residual Solvent ID NMR->Struct

Caption: A typical analytical workflow for the characterization of impurities.

References

Technical Support Center: Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction is showing low or no conversion of the starting material, N-Cbz-L-tyrosine. What are the possible causes and solutions?

A1: Several factors could contribute to low conversion:

  • Insufficiently activated iodinating agent: When using methods like N-Iodosuccinimide (NIS), an acid catalyst such as trifluoroacetic acid (TFA) is often required for efficient activation. Ensure the catalyst is fresh and added in the correct stoichiometric ratio.

  • Poor quality reagents: The purity of N-Cbz-L-tyrosine and the iodinating agent is crucial. Impurities can interfere with the reaction. Use reagents from a reliable source and consider purification of the starting material if necessary.

  • Inadequate temperature: While some iodination reactions proceed at room temperature, others may require gentle heating to overcome the activation energy. Conversely, for highly reactive iodinating agents, low temperatures (e.g., 0-5 °C) might be necessary to control the reaction rate and prevent side reactions.

  • Solvent effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF are known to favor iodination at the desired 3-position.

Q2: I am observing the formation of a significant amount of di-iodinated byproduct. How can I improve the selectivity for the mono-iodinated product?

A2: The formation of 3,5-diiodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a common side reaction. To enhance mono-iodination selectivity:

  • Control stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the iodinating agent. A large excess will favor di-iodination.

  • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. Quench the reaction before the starting material is fully consumed to minimize the formation of the di-iodinated product.

  • Temperature control: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second iodination.

Q3: The purification of the final product is proving difficult. What are the recommended purification strategies?

A3: Purification can be challenging due to the similar polarities of the starting material, product, and di-iodinated byproduct.

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful technique for separating the desired mono-iodinated product from closely related impurities.

Q4: How can I confirm that the iodination has occurred at the desired 3-position of the tyrosine ring?

A4: Spectroscopic methods are essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool. The aromatic region of the spectrum will show a characteristic splitting pattern for the 3-iodinated product, which will be different from the starting material and the 3,5-di-iodinated product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the incorporation of one iodine atom by showing the correct molecular ion peak for this compound (C17H16INO5, Molecular Weight: 441.22 g/mol ).[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Iodination of N-Cbz-L-Tyrosine using Iodine and Silver Sulfate

This protocol is adapted from a method used for the synthesis of a similarly protected iodotyrosine derivative and is a reliable method for achieving mono-iodination.

Materials:

  • N-[(benzyloxy)carbonyl]-L-tyrosine (Fmoc-Tyr(tBu)-OH in the adapted procedure)

  • Iodine (I2)

  • Silver Sulfate (Ag2SO4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-[(benzyloxy)carbonyl]-L-tyrosine (1.0 equivalent) in methanol, add iodine (1.2 equivalents) and silver sulfate (1.2 equivalents).

  • Stir the reaction mixture at 50 °C for the time determined by reaction monitoring (e.g., 1.5 hours).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This method is a common alternative for electrophilic aromatic iodination.

Materials:

  • N-[(benzyloxy)carbonyl]-L-tyrosine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile or Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Add a catalytic amount of Trifluoroacetic acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical outcomes for different iodination methods. Please note that yields can vary depending on the specific reaction conditions and scale.

MethodIodinating AgentCatalyst/Co-reagentSolventTypical YieldKey Considerations
Silver-Mediated Iodination Iodine (I2)Silver Sulfate (Ag2SO4)Methanol~60-70%Requires elevated temperature; removal of silver salts is necessary.
NIS Iodination N-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA)Acetonitrile/DCMVariableGenerally proceeds at room temperature; catalyst amount can be optimized.
Enzymatic Iodination Iodide (e.g., NaI)Lactoperoxidase, H2O2Aqueous BufferHighMild conditions; requires careful control of H2O2 concentration to avoid di-iodination.

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start N-Cbz-L-Tyrosine Reaction Iodination Reaction (e.g., I2/Ag2SO4 or NIS/TFA) Start->Reaction Quench Reaction Quenching & Work-up Reaction->Quench Crude Crude Product Quench->Crude Purification Column Chromatography or HPLC Crude->Purification Final Pure 3-Iodo-N-Cbz-L-Tyrosine Purification->Final Analysis Characterization (NMR, MS) Final->Analysis

Caption: General workflow for the synthesis of 3-Iodo-N-Cbz-L-tyrosine.

Diagram 2: Logical Relationship of Troubleshooting

This diagram outlines the logical steps to troubleshoot common issues during the synthesis.

Troubleshooting_Logic Start Problem Identified LowConversion Low Conversion? Start->LowConversion DiIodination Di-iodination? Start->DiIodination PurificationIssue Purification Difficulty? Start->PurificationIssue CheckReagents Check Reagent Quality & Stoichiometry LowConversion->CheckReagents Yes OptimizeConditions Adjust Temperature & Catalyst LowConversion->OptimizeConditions Yes ControlStoichiometry Reduce Iodinating Agent Equivalents DiIodination->ControlStoichiometry Yes MonitorReaction Monitor Reaction Closely & Quench Early DiIodination->MonitorReaction Yes OptimizeChroma Optimize Chromatography (Solvent Gradient) PurificationIssue->OptimizeChroma Yes ConsiderHPLC Consider Preparative HPLC PurificationIssue->ConsiderHPLC Yes

Caption: Troubleshooting flowchart for the synthesis of 3-Iodo-N-Cbz-L-tyrosine.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Iodinated Tyrosines: Alternative Methods and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of iodinated tyrosines is a critical step in various applications, from peptide labeling to the development of therapeutic agents. This guide provides an objective comparison of alternative methods for tyrosine iodination, supported by experimental data and detailed protocols.

This document evaluates three prominent methods for the synthesis of iodinated tyrosines: the enzymatic approach using lactoperoxidase, and two widely used chemical methods, the Chloramine-T and Iodogen techniques. The comparison focuses on key performance indicators including reaction efficiency, product selectivity, and the mildness of reaction conditions.

Performance Comparison of Iodination Methods

The choice of iodination method significantly impacts the yield, purity, and integrity of the target molecule. The following table summarizes the quantitative data available for the enzymatic (Lactoperoxidase) and chemical (Chloramine-T and Iodogen) methods. It is important to note that much of the available quantitative data pertains to the radioiodination of peptides and proteins, which serves as a valuable proxy for the synthesis of iodinated tyrosines.

MethodTypical YieldProduct Selectivity (Mono- vs. Di-iodotyrosine)Key AdvantagesKey Disadvantages
Lactoperoxidase (Enzymatic) High (can achieve ~95% mono-iodoproduct)[1]High selectivity for mono-iodination[1][2]Mild reaction conditions, minimizing oxidative damage to sensitive substrates. High selectivity for mono-iodinated products.Potentially more complex setup involving enzyme and hydrogen peroxide.
Chloramine-T (Chemical) High (up to 85-95% radiochemical yield)Can produce di-iodinated products, selectivity can be controlled by reactant ratios.[2]Simple, rapid, and inexpensive. High iodination efficiency.Harsh oxidizing agent, can cause oxidative damage to proteins and peptides.[3] Less selective, often producing a mixture of mono- and di-iodinated species.
Iodogen (Chemical) High (comparable to Chloramine-T, >95% radiochemical yield in some cases)Can produce both mono- and di-iodinated products.Milder than Chloramine-T as the oxidizing agent is in a solid phase, reducing direct contact with the substrate. Simple and inexpensive.Requires coating of the reaction vessel with the reagent.

Experimental Protocols

Detailed methodologies for each of the discussed iodination techniques are provided below to facilitate their implementation in a laboratory setting.

Lactoperoxidase-Catalyzed Iodination of L-Tyrosine

This enzymatic method offers a gentle approach to iodination, ideal for sensitive substrates.

Materials:

  • L-Tyrosine

  • Lactoperoxidase (LPO)

  • Hydrogen peroxide (H₂O₂)

  • Sodium iodide (NaI)

  • Phosphate buffer (pH 7.4)

  • Reaction vessel

Procedure:

  • Prepare a solution of L-tyrosine in phosphate buffer.

  • Add sodium iodide to the tyrosine solution.

  • Initiate the reaction by adding lactoperoxidase.

  • Slowly add a stoichiometric amount of hydrogen peroxide to the reaction mixture. The ratio of H₂O₂ to the peptide can be adjusted to maximize mono-iodination.[4][5]

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding a reducing agent such as sodium metabisulfite.

  • Purify the iodinated tyrosine product using appropriate chromatographic techniques (e.g., HPLC).

Chloramine-T Method for Iodination of L-Tyrosine

A widely used chemical method known for its high efficiency.

Materials:

  • L-Tyrosine

  • Chloramine-T

  • Sodium iodide (NaI), often radiolabeled for tracing (e.g., Na¹²⁵I)

  • Phosphate buffer (pH 7.0-7.5)

  • Sodium metabisulfite (for quenching)

  • Reaction vessel

Procedure:

  • Dissolve L-tyrosine in the phosphate buffer.

  • Add the sodium iodide solution to the tyrosine solution.

  • Add a freshly prepared solution of Chloramine-T to the mixture to initiate the iodination.

  • Allow the reaction to proceed for a short duration, typically 1-2 minutes at room temperature.

  • Terminate the reaction by adding a solution of sodium metabisulfite.

  • The resulting solution can be purified by techniques such as HPLC to isolate the iodinated tyrosine.

Iodogen Method for Iodination of L-Tyrosine

This solid-phase method provides a milder alternative to the Chloramine-T method.

Materials:

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • L-Tyrosine

  • Sodium iodide (NaI)

  • Phosphate buffer (pH 7.5)

  • Organic solvent (e.g., chloroform or dichloromethane)

  • Glass reaction vials

Procedure:

  • Preparation of Iodogen-coated tubes:

    • Dissolve Iodogen in an organic solvent.

    • Aliquot the solution into glass vials.

    • Evaporate the solvent under a gentle stream of nitrogen to create a thin film of Iodogen on the inner surface of the vials.

    • The coated tubes can be stored for future use.

  • Iodination Reaction:

    • Add the L-tyrosine solution in phosphate buffer to the Iodogen-coated vial.

    • Add the sodium iodide solution.

    • Agitate the reaction mixture for 5-15 minutes at room temperature.

    • To terminate the reaction, simply transfer the reaction solution to a new, uncoated tube, leaving the solid-phase Iodogen behind.

    • Purify the product as required.

Visualizing the Biological Context: Thyroid Hormone Biosynthesis

The iodination of tyrosine is a fundamental biological process, most notably in the synthesis of thyroid hormones. The following diagram, generated using the DOT language, illustrates the key steps of this pathway within the thyroid follicular cell.

ThyroidHormoneBiosynthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen (Colloid) Iodide_blood Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) Iodide_blood->NIS Active Transport Iodide_cell Iodide (I⁻) NIS->Iodide_cell Pendrin Pendrin Iodide_cell->Pendrin Thyroglobulin_synthesis Thyroglobulin (Tg) Synthesis (ER/Golgi) Tg_vesicles Tg Vesicles Thyroglobulin_synthesis->Tg_vesicles Tg_lumen Thyroglobulin (Tg) Tg_vesicles->Tg_lumen Exocytosis Iodide_lumen Iodide (I⁻) Pendrin->Iodide_lumen Transport TPO Thyroid Peroxidase (TPO) + H₂O₂ Iodine_lumen Iodine (I⁰) TPO->Iodine_lumen Oxidation Iodination Iodination of Tg MIT Monoiodotyrosine (MIT) - on Tg Iodination->MIT DIT Diiodotyrosine (DIT) - on Tg Iodination->DIT Coupling Coupling Reaction MIT->Coupling DIT->Coupling T3_T4_Tg T3 and T4 on Tg Coupling->T3_T4_Tg Endocytosis Endocytosis T3_T4_Tg->Endocytosis Pinocytosis Lysosome Lysosome Endocytosis->Lysosome Proteolysis Proteolysis Lysosome->Proteolysis T3_T4_free Free T3 and T4 Proteolysis->T3_T4_free T3_T4_free->Iodide_blood Secretion into Blood Iodide_lumen->TPO Iodine_lumen->Iodination Tg_lumen->Iodination

Caption: Thyroid hormone biosynthesis pathway.

Conclusion

The selection of an appropriate method for the synthesis of iodinated tyrosines is contingent upon the specific requirements of the application. The enzymatic method using lactoperoxidase stands out for its mildness and high selectivity for mono-iodination, making it ideal for sensitive substrates where product purity is paramount. The Chloramine-T method, while highly efficient, poses a risk of oxidative damage and may yield a mixture of products. The Iodogen method offers a compromise, providing the efficiency of a chemical oxidant with a reduced risk of substrate degradation due to its solid-phase nature. Researchers and drug development professionals should carefully consider these factors to optimize the synthesis of iodinated tyrosines for their specific needs.

References

A Comparative Guide to Catalysts for Cross-Coupling with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of amino acid scaffolds is a cornerstone of modern medicinal chemistry. The selective functionalization of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine through palladium-catalyzed cross-coupling reactions offers a powerful avenue to generate novel amino acid derivatives, peptidomimetics, and complex molecular probes. The choice of catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various catalytic systems for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions involving this key substrate and its analogs.

General Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The process begins with the preparation of the reaction mixture under an inert atmosphere, followed by the addition of the palladium catalyst and ligands. The reaction is then heated and monitored until completion, after which it is worked up and the product is purified, typically by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification prep_substrate Prepare Substrate: 3-Iodo-N-Cbz-L-tyrosine prep_reagents Prepare Coupling Partner & Base prep_solvent Add Anhydrous Solvent add_catalyst Add Pd Precatalyst & Ligand prep_solvent->add_catalyst Inert Atmosphere (Ar/N2) heating Heat Reaction Mixture (e.g., 80-120 °C) monitoring Monitor Reaction (TLC, LC-MS) quench Quench Reaction monitoring->quench Upon Completion extract Aqueous Extraction purify Column Chromatography final_product Functionalized Tyrosine Derivative purify->final_product Isolate Product

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures. The choice of palladium source and ligands is critical for achieving high yields, especially with sterically demanding or electronically diverse coupling partners.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Substrate Notes
Pd(OAc)₂ / SPhosK₂CO₃MeOH801061N-Boc-3-iodotyrosine methyl ester with phenyltrifluoroborate
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~70-90General conditions for aryl iodides
PdCl₂(dppf)K₃PO₄1,4-Dioxane8016HighGeneral conditions for aryl iodides
(η⁵-Cp)Pd(IPr)ClNaOtBuToluene1002>95General, highly active precatalyst for aryl halides

Data synthesized from studies on N-protected 3-iodotyrosine derivatives and general findings for aryl iodides.

Discussion of Catalysts:

  • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): This combination is highly effective for coupling N-protected 3-iodotyrosine methyl ester with aryltrifluoroborate salts. The use of specialized phosphine ligands like SPhos often leads to higher yields and accommodates a broader range of substrates.

  • Pd(PPh₃)₄: A classic, all-purpose catalyst that is commercially available and effective for a wide range of Suzuki couplings. While reliable, it may require higher catalyst loadings and longer reaction times compared to more modern systems.

  • PdCl₂(dppf): The dppf ligand imparts stability and efficiency to the palladium center, making this catalyst particularly useful for coupling with a variety of boronic acids and esters.

  • NHC-Ligated Palladium Precatalysts (e.g., (η⁵-Cp)Pd(IPr)Cl): N-heterocyclic carbene (NHC) ligands offer strong σ-donation and steric bulk, creating highly active and stable catalysts. These are often effective at lower catalyst loadings and milder conditions.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction: Coupling of N-Boc-3-iodotyrosine methyl ester with potassium phenyltrifluoroborate.

  • Procedure: To a solution of N-Boc-3-iodotyrosine methyl ester (1 equivalent) and potassium phenyltrifluoroborate (1.2 equivalents) in methanol is added K₂CO₃ (3 equivalents). The mixture is degassed with argon for 15 minutes. Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) are then added, and the reaction is heated to 80°C for 10 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, a key transformation for creating rigid scaffolds and probes for click chemistry. Both copper-catalyzed and copper-free systems are employed.

Catalyst Performance Comparison for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)Substrate Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT~80-95Classic conditions for aryl iodides
Pd(OAc)₂ / P(t-Bu)₃NoneCs₂CO₃DioxaneRTHighCopper-free, effective for aryl bromides/iodides
Pd(PPh₃)₄CuIi-Pr₂NHToluene60HighGeneral conditions for aryl iodides

Data synthesized from studies on N-protected 3-iodotyrosine derivatives and general findings for aryl iodides.

Discussion of Catalysts:

  • Pd(PPh₃)₂Cl₂ / CuI: This is the traditional and most widely used catalytic system for Sonogashira coupling. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

  • Copper-Free Systems: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free conditions have been developed. These systems often rely on bulky, electron-rich phosphine ligands like P(t-Bu)₃ to facilitate the catalytic cycle.[1] These conditions are particularly advantageous when working with sensitive substrates.

Experimental Protocol: Sonogashira Coupling
  • Reaction: Coupling of N-Cbz-3-iodotyrosine with a terminal alkyne.

  • Procedure: A mixture of N-Cbz-3-iodotyrosine (1 equivalent), the terminal alkyne (1.5 equivalents), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in a 2:1 mixture of THF and Et₃N is stirred under an argon atmosphere at room temperature until the starting material is consumed (as monitored by TLC). The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic solution is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals. The evolution of catalyst generations has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides.

Catalyst Performance Comparison for Buchwald-Hartwig Amination
Catalyst GenerationTypical Catalyst/LigandBaseSolventTemp. (°C)Substrate Scope
First GenerationPd[P(o-Tolyl)₃]₂NaOtBuToluene80-110Secondary amines with aryl bromides.[2]
Second GenerationPd(OAc)₂ / BINAP or DPPFNaOtBu or Cs₂CO₃Toluene80-110Primary and secondary amines with aryl iodides/bromides.[2]
Third Generation (Bulky Monophosphines)Pd(OAc)₂ / XPhos or RuPhosK₃PO₄ or LiHMDSDioxane or TolueneRT-100Wide range of amines, including hindered ones; aryl chlorides.
Palladacycle PrecatalystsG3-XPhos PalladacycleK₂CO₃t-AmylOH110Highly active for challenging couplings, including heteroaryl chlorides.[3]

Discussion of Catalysts:

  • First and Second Generation: The development from simple triarylphosphine ligands to bidentate ligands like BINAP and DPPF allowed for the coupling of primary amines and improved reaction rates and yields.[2]

  • Bulky Monodentate Ligands (Buchwald Ligands): Ligands such as XPhos, RuPhos, and SPhos have revolutionized the field, enabling reactions at lower temperatures and catalyst loadings, and expanding the substrate scope to include previously unreactive aryl chlorides and hindered amines.

  • Palladacycle Precatalysts: These are highly active and stable precatalysts that readily form the active Pd(0) species. They are particularly effective for challenging transformations and are often used in industrial settings due to their high efficiency and robustness.[3]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction: Coupling of an aryl iodide (e.g., N-Cbz-3-iodotyrosine derivative) with a primary amine.

  • Procedure: A reaction vessel is charged with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and a base (e.g., K₃PO₄, 2 equivalents). The vessel is evacuated and backfilled with argon. The aryl iodide (1 equivalent), the amine (1.2 equivalents), and an anhydrous solvent (e.g., toluene or dioxane) are added. The mixture is heated to 100°C until the reaction is complete. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by silica gel chromatography.

Heck Reaction: C-C Coupling with Alkenes

The Heck reaction couples aryl halides with alkenes, providing a powerful tool for the synthesis of substituted olefins. The catalyst system can significantly influence the regioselectivity and efficiency of the reaction.

Catalyst Performance Comparison for Heck Reaction
Catalyst SystemBaseSolventTemp. (°C)Notes
Pd(OAc)₂ / PPh₃Et₃NDMF or Acetonitrile80-120Classic "Jeffery conditions"; phase transfer catalyst can be added.
Pd(OAc)₂ / P(o-tolyl)₃Et₃NAcetonitrile100Often more efficient than PPh₃ for aryl iodides.
Herrmann's Catalyst (Palladacycle)NaOAcNMP120-140Highly stable and active at high temperatures.
Graphene-Palladium NanocompositeK₃PO₄H₂O100Heterogeneous catalyst, allowing for easy recovery and reuse.[4]

Discussion of Catalysts:

  • Pd(OAc)₂-based Systems: Pd(OAc)₂ is a common and effective precatalyst for the Heck reaction.[5] The choice of phosphine ligand is crucial, with tri(o-tolyl)phosphine often providing better results than triphenylphosphine for aryl iodides.

  • Palladacycle Catalysts: Catalysts like the Herrmann palladacycle are known for their high thermal stability, making them suitable for less reactive substrates that require high reaction temperatures.

  • Heterogeneous Catalysts: The development of palladium nanoparticles supported on materials like graphene offers advantages in terms of catalyst separation and recycling, aligning with the principles of green chemistry. These systems have shown high efficacy in aqueous media.[4]

Experimental Protocol: Heck Reaction
  • Reaction: Coupling of an N-protected 3-iodotyrosine derivative with an acrylate.

  • Procedure: In a sealed tube, the N-protected 3-iodotyrosine derivative (1 equivalent), the acrylate (1.5 equivalents), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Et₃N (2 equivalents) are combined in anhydrous DMF. The tube is sealed and heated to 100°C for 12-24 hours. The reaction is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Conclusion

The selection of an optimal catalyst for the cross-coupling of this compound depends heavily on the desired transformation. For Suzuki-Miyaura reactions, modern systems utilizing bulky phosphine ligands or NHC-ligated precatalysts offer superior performance. In Sonogashira couplings, classic Pd/Cu systems remain highly effective, while copper-free alternatives are valuable for sensitive substrates. The Buchwald-Hartwig amination benefits significantly from the use of advanced bulky monophosphine ligands and palladacycle precatalysts, which allow for a broad substrate scope under mild conditions. Finally, for the Heck reaction , traditional Pd(OAc)₂ systems are reliable, with palladacycles and heterogeneous catalysts providing enhanced stability and reusability. Careful consideration of the coupling partners, desired reaction conditions, and catalyst cost will guide the researcher to the most effective catalytic system for their specific synthetic goals.

References

A Comparative Guide to Purity Analysis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates and active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key building block in synthetic organic chemistry. We present a detailed HPLC protocol and compare its performance with alternative analytical techniques, supported by experimental data and workflows.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

Experimental Protocol: Reversed-Phase HPLC

This protocol is designed for the quantitative analysis of this compound purity and the detection of related impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the sample diluent to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 280 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

4. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

  • Potential impurities to monitor include the starting material, N-Cbz-L-tyrosine, and the over-iodinated product, 3,5-Diiodo-N-Cbz-L-tyrosine.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard (1 mg/mL) injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Sample (1 mg/mL) prep_sample->injection hplc_system HPLC System Setup (C18, Gradient Elution) separation Chromatographic Separation injection->separation detection UV Detection (220/280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Area % Purity integration->calculation

Figure 1. Workflow for HPLC purity analysis.

Comparison with Alternative Purity Analysis Methods

While HPLC is a robust method, other techniques can provide complementary or confirmatory data. Here, we compare HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that determines purity by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration.

Experimental Protocol: ¹H-qNMR

  • Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis: Integrate a well-resolved proton signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, molar masses, and weights of the analyte and standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it excellent for identifying and quantifying trace impurities.

Experimental Protocol: LC-MS

  • Chromatography: Utilize the same HPLC method as described above.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole for accurate mass measurement.

    • Data Acquisition: Acquire full scan data to identify all ionizable species and their molecular weights.

  • Data Analysis: Identify impurities by their mass-to-charge ratio (m/z). Quantify relative to the main peak.

Performance Comparison

The following table summarizes the performance characteristics of HPLC, qNMR, and LC-MS for the purity analysis of this compound.

ParameterHPLC (UV Detection)¹H-qNMRLC-MS
Principle Chromatographic Separation & UV AbsorbanceNuclear Magnetic ResonanceChromatographic Separation & Mass Detection
Primary Use Purity, Impurity ProfilingAbsolute Purity, Structural ConfirmationImpurity Identification, Trace Analysis
Limit of Detection ~0.01%~0.1%<0.01%
Precision (RSD) < 2%< 1%< 5%
Analysis Time ~30 min per sample~15 min per sample~30 min per sample
Selectivity GoodExcellent (for NMR-active nuclei)Excellent (based on m/z)
Quantitation Relative (Area %)Absolute (with internal standard)Relative (can be absolute with standards)

Logical Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis.

Method_Comparison cluster_hplc HPLC (UV) cluster_qnmr qNMR cluster_lcms LC-MS hplc_adv Advantages: - Robust & Reproducible - Good for routine QC - Cost-effective hplc_dis Disadvantages: - Relative quantification - Co-elution possible - Requires chromophore qnmr_adv Advantages: - Absolute quantification - No reference standard of analyte needed - Structural information qnmr_dis Disadvantages: - Lower sensitivity - Requires pure internal standard - Complex mixtures are challenging lcms_adv Advantages: - High sensitivity & selectivity - Impurity identification by mass - Good for trace analysis lcms_dis Disadvantages: - More complex instrumentation - Ionization efficiency can vary - Higher cost

Figure 2. Advantages and disadvantages of each analytical method.

Conclusion

For routine quality control and purity assessment of this compound, HPLC with UV detection offers a robust, precise, and cost-effective solution. It is well-suited for determining the percentage purity and profiling known impurities.

For applications requiring absolute purity determination without the need for a specific reference standard of the analyte, qNMR is the method of choice, providing highly accurate and precise results.

When the identification of unknown impurities or the quantification of trace-level contaminants is critical, LC-MS provides unparalleled sensitivity and specificity, allowing for the confident identification of impurities based on their mass-to-charge ratio.

A comprehensive approach to purity analysis may involve using HPLC for routine screening, with qNMR and LC-MS employed for orthogonal validation and in-depth impurity characterization. This multi-faceted strategy ensures the highest confidence in the quality of this compound for research and development applications.

A Researcher's Guide to Photo-Crosslinkable Unnatural Amino Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular biology, understanding the transient and dynamic interactions between proteins is paramount to unraveling complex signaling pathways and developing novel therapeutics. Photo-crosslinkable unnatural amino acids (UAAs) have emerged as powerful tools for capturing these fleeting interactions in their native cellular environment. By incorporating these light-activated probes into a protein of interest, researchers can covalently trap interacting partners upon UV irradiation, allowing for their subsequent identification and characterization. This guide provides a comparative overview of the most commonly used photo-crosslinkable UAAs, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal tool for their specific needs.

Unnatural Amino Acids: A Comparative Overview

The three main classes of photo-crosslinkable UAAs are aryl azides, benzophenones, and diazirines. Each class possesses distinct photochemical properties, reactivity, and crosslinking efficiencies.

p-Azidophenylalanine (AzF) , an analog of phenylalanine, is activated by UV light to form a highly reactive nitrene intermediate. This activation is irreversible, meaning the nitrene will react with any nearby C-H or N-H bond, or be quenched by solvent if no suitable reaction partner is in proximity.[1][2]

p-Benzoylphenylalanine (Bpa) , another phenylalanine analog, upon UV irradiation, forms a triplet benzophenone diradical. A key feature of Bpa is that its photoactivation is reversible; if no reaction occurs, the benzophenone can return to its ground state and be re-excited.[3] This property can be advantageous for increasing the probability of a successful crosslinking event over time. However, Bpa is bulkier than AzF, which could potentially perturb protein structure or interactions.[4]

Diazirine-containing UAAs , such as photo-leucine and photo-methionine, are smaller than benzophenones and generate a highly reactive carbene intermediate upon UV irradiation.[5][6] This carbene is highly reactive and can insert into a wide range of chemical bonds, making diazirines generally more efficient crosslinkers than aryl azides.[1]

Quantitative Comparison of Photo-Crosslinking Efficiency

Direct, head-to-head quantitative comparisons of the crosslinking efficiency of different classes of UAAs under identical experimental conditions are limited in the scientific literature. However, several studies provide valuable data on the relative efficiencies of specific UAAs and their analogs.

Table 1: Comparison of Crosslinking Efficiency between p-Azidophenylalanine (pAzpa) and p-Benzoylphenylalanine (pBpa) at a Specific Protein-Protein Interface

Unnatural Amino AcidCrosslinking with Gal80 at position 856 of Gal4Reference
p-Azidophenylalanine (pAzpa)Readily crosslinks[7]
p-Benzoylphenylalanine (pBpa)Does not crosslink[7]

Note: This data is from a single study and may not be generalizable to all protein-protein interactions. The authors suggest that the different reactive mechanisms of the crosslinkers play a critical role in the outcome.[7]

Table 2: Relative Fold Change in Crosslinking Yields of Halogenated pBpa Analogs Compared to pBpa

pBpa AnalogFold Increase in Crosslinking Yield vs. pBpaReference
3-CF₃-pBpa49-fold[3]
3-Cl-pBpa30-fold[3]
4-CF₃-pBpa23-fold[3]

Note: These increased yields were observed for the interaction between the VP16 activation domain and the Med25 subunit of the Mediator complex.[3]

Table 3: Comparison of Diazirine-Mediated Crosslinking to Conventional UV Crosslinking

Crosslinking MethodRelative Crosslinking EfficiencyReference
Diazirine-based UAA (DiAzKs)7-fold increase[1]
Conventional 254 nm UV CrosslinkingBaseline[1]

Note: This study compared the efficiency of capturing RNA-protein interactions.[1]

Experimental Protocols

The following is a generalized protocol for a photo-crosslinking experiment using UAAs in mammalian cells. Specific details may need to be optimized for the protein of interest and the cell line used.

1. Plasmid Construction and Transfection:

  • A plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired site for UAA incorporation is required.

  • A second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for the chosen UAA is also needed.

  • Co-transfect both plasmids into the mammalian cell line of choice using a suitable transfection reagent.

2. Cell Culture and UAA Incorporation:

  • Culture the transfected cells in a medium supplemented with the photo-crosslinkable UAA. The optimal concentration of the UAA should be determined empirically.

  • Allow the cells to grow for a sufficient period (e.g., 24-48 hours) to allow for expression of the POI and incorporation of the UAA.

3. UV Irradiation:

  • Wash the cells to remove excess UAA from the medium.

  • Expose the cells to UV light at the appropriate wavelength (typically 365 nm for Bpa and diazirines, and ~254 nm for AzF) and duration. The optimal UV dose should be determined to maximize crosslinking while minimizing cell damage.[3][7]

4. Cell Lysis and Protein Extraction:

  • Lyse the irradiated cells using a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove cell debris.

5. Analysis of Crosslinked Products:

  • SDS-PAGE and Western Blotting: Analyze the cell lysate by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked complexes. The identity of the crosslinked partners can be confirmed by Western blotting using specific antibodies.

  • Affinity Purification and Mass Spectrometry: For unbiased identification of interacting partners, the POI can be affinity-purified (e.g., using an epitope tag). The purified complexes are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the crosslinked proteins and the sites of crosslinking.

Visualizing the Workflow and a Signaling Pathway

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis of Crosslinked Products Plasmids POI-TAG Plasmid & Synthetase/tRNA Plasmid Transfection Co-transfection into Mammalian Cells Plasmids->Transfection UAA_Addition Addition of Unnatural Amino Acid (UAA) Transfection->UAA_Addition Incorporation UAA Incorporation during Protein Expression UAA_Addition->Incorporation UV_Irradiation UV Irradiation (e.g., 365 nm) Incorporation->UV_Irradiation Covalent_Bond Formation of Covalent Crosslinks UV_Irradiation->Covalent_Bond Cell_Lysis Cell Lysis & Protein Extraction Covalent_Bond->Cell_Lysis SDS_PAGE SDS-PAGE & Western Blot Cell_Lysis->SDS_PAGE Affinity_Purification Affinity Purification of POI Cell_Lysis->Affinity_Purification Mass_Spectrometry Mass Spectrometry Analysis Affinity_Purification->Mass_Spectrometry Identification Identification of Interacting Proteins & Crosslink Sites Mass_Spectrometry->Identification

Caption: A generalized experimental workflow for photo-crosslinking using unnatural amino acids.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) Adaptor Adaptor Protein (e.g., Grb2 with UAA) Receptor->Adaptor recruits Crosslink UV-induced Crosslink Receptor->Crosslink Effector Downstream Effector (e.g., Sos1) Adaptor->Effector activates Adaptor->Crosslink Pathway Signaling Cascade (e.g., MAPK Pathway) Effector->Pathway Ligand Ligand (e.g., EGF) Ligand->Receptor

References

The Structural and Functional Implications of Incorporating 3-Iodotyrosine into Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for probing and engineering protein structure and function. Among these, 3-iodotyrosine, an analog of the natural amino acid tyrosine, has emerged as a valuable probe in structural biology and drug discovery. Its unique properties, including the heavy iodine atom, offer distinct advantages for protein characterization. This guide provides a comprehensive comparison of proteins containing 3-iodotyrosine with their wild-type counterparts, supported by experimental data and detailed methodologies.

Structural Perturbations: A Subtle Shift with Significant Consequences

The introduction of a bulky, electronegative iodine atom onto the phenyl ring of tyrosine can induce localized changes in protein structure. While high-resolution crystal structures have shown that the incorporation of 3-iodotyrosine may not significantly disturb the overall native protein fold, it can alter intramolecular and intermolecular interactions.[1][2]

These subtle structural adjustments can have a cascade of effects on protein stability and dynamics. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence protein conformation. Furthermore, the increased size and altered electronic properties of the iodinated side chain can impact packing within the protein core and at protein-protein interfaces.[2]

ParameterWild-Type Protein3-Iodotyrosine-Containing ProteinExperimental Technique
Secondary Structure Predominantly random coil for some peptides.Increased propensity for β-turn formation in certain peptide sequences.[2]Fourier-Transform Infrared (FTIR) Spectroscopy
Overall Fold Native conformation.Generally maintained native fold with minor local perturbations.[1]X-ray Crystallography
Intermolecular Interactions Aromatic stacking between peptides.Reduced aromatic stacking and altered aggregation properties.[2]Fluorescence Spectroscopy
Thermal Stability (Tm) Varies depending on the protein.Can be higher or lower depending on the local environment and interactions of the 3-iodotyrosine residue.Differential Scanning Calorimetry / Circular Dichroism

Functional Consequences: From Enhanced Activity to Inhibition

The structural changes induced by 3-iodotyrosine incorporation can translate into significant alterations in protein function. These functional modifications are highly context-dependent, varying with the protein and the specific location of the substitution.

One notable effect is on enzyme kinetics. For instance, peptides containing 3-iodotyrosine have been shown to undergo more rapid and complete hydrolysis by matrix metalloproteinase-9 (MMP-9).[2] This is attributed to the iodinated peptides being better-structured substrates that are more accessible to the enzyme's active site.[2]

Conversely, 3-iodotyrosine is a known inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of catecholamines like dopamine.[3][4] This inhibitory action highlights the potential of using 3-iodotyrosine as a tool to modulate specific biological pathways.

Functional AspectWild-Type Protein3-Iodotyrosine-Containing ProteinKey Findings
Enzymatic Activity (MMP-9 Substrate) Slower and less complete hydrolysis.More rapid and complete hydrolysis.[2]3-Iodotyrosine enhances substrate recognition and cleavage.
Enzyme Inhibition (Tyrosine Hydroxylase) No inherent inhibitory activity.Acts as a competitive inhibitor.[3]The iodinated analog can block the active site.
Protein-Protein Interactions Native binding affinity.Can be altered due to steric and electronic effects at the interface.The bulky iodine can disrupt or, in some cases, enhance binding.

Experimental Methodologies

The study of proteins containing 3-iodotyrosine relies on a combination of techniques for its incorporation and subsequent characterization.

Site-Specific Incorporation of 3-Iodotyrosine

A common method for the site-specific incorporation of 3-iodotyrosine into proteins in E. coli involves the use of an amber suppressor tRNA/mutant aminoacyl-tRNA synthetase pair.[1]

Protocol:

  • Plasmid Preparation: Co-transform E. coli cells with two plasmids: one encoding the gene of interest with an amber stop codon (TAG) at the desired tyrosine position, and a second plasmid encoding the mutant tyrosyl-tRNA synthetase (TyrRS) and the suppressor tRNA.

  • Cell Culture: Grow the transformed cells in a minimal medium supplemented with 3-iodotyrosine.

  • Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG). The mutant TyrRS will specifically charge the suppressor tRNA with 3-iodotyrosine, which will then be incorporated at the amber codon site.

  • Purification: Purify the resulting protein using standard chromatography techniques.

Structural Analysis by X-ray Crystallography

The heavy iodine atom in 3-iodotyrosine is a powerful tool for solving the phase problem in X-ray crystallography via single-wavelength anomalous dispersion (SAD).[1]

Protocol:

  • Crystallization: Crystallize the purified 3-iodotyrosine-containing protein.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source, tuning the X-ray wavelength to the absorption edge of iodine to maximize the anomalous signal.

  • Phase Determination: Use the anomalous signal from the iodine atoms to calculate the initial phases.

  • Model Building and Refinement: Build the atomic model of the protein into the resulting electron density map and refine the structure.

Functional Analysis: Enzyme Inhibition Assay

To assess the inhibitory effect of 3-iodotyrosine on an enzyme like tyrosine hydroxylase, a kinetic assay can be performed.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its substrate (e.g., L-tyrosine), and necessary cofactors in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of 3-iodotyrosine to the reaction mixtures.

  • Reaction Initiation and Monitoring: Initiate the reaction and monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry or HPLC).

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration and analyze the data using Michaelis-Menten kinetics to determine the inhibition constant (Ki).

Visualizing the Impact: Workflows and Pathways

Diagrams generated using Graphviz can help to visualize the experimental workflows and the biological impact of 3-iodotyrosine incorporation.

experimental_workflow cluster_incorporation Site-Specific Incorporation cluster_analysis Structural & Functional Analysis cluster_results Comparative Data plasmid Plasmids (Gene with TAG, Mutant TyrRS/tRNA) transformation E. coli Transformation plasmid->transformation culture Cell Culture with 3-Iodotyrosine transformation->culture expression Protein Expression culture->expression purification Protein Purification expression->purification xray X-ray Crystallography purification->xray Structural Analysis nmr NMR Spectroscopy purification->nmr Structural Analysis functional_assay Functional Assays purification->functional_assay Functional Analysis structure Structural Comparison xray->structure nmr->structure function FunctionalComparison functional_assay->function signaling_pathway tyrosine Tyrosine tyrosine_hydroxylase Tyrosine Hydroxylase tyrosine->tyrosine_hydroxylase ldopa L-DOPA tyrosine_hydroxylase->ldopa dopamine Dopamine ldopa->dopamine iodotyrosine 3-Iodotyrosine iodotyrosine->tyrosine_hydroxylase Inhibition

References

Mass Spectrometry Validation of Peptides with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry validation of peptides incorporating the modified amino acid 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. The performance of this specific peptide modification is contrasted with relevant alternatives, supported by predicted fragmentation patterns and a detailed experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

The incorporation of modified amino acids into peptides is a critical strategy in drug discovery and proteomics research to enhance stability, binding affinity, and for the introduction of labels for detection and imaging. This compound provides a unique combination of a heavy atom for mass spectrometry detection and an N-terminal protecting group (benzyloxycarbonyl, Cbz) used in peptide synthesis. The validation of peptides containing this modification by mass spectrometry is essential to confirm their identity and purity. This guide compares the mass spectrometric characteristics of a peptide containing this compound with two key alternatives: a peptide with an unprotected N-terminal 3-Iodo-L-tyrosine and one with a fluorenylmethyloxycarbonyl (Fmoc) protected 3-Iodo-L-tyrosine.

Comparative Analysis of Peptide Modifications

The choice of N-terminal protecting group can influence the ionization efficiency and fragmentation pathways of a peptide during mass spectrometry analysis. This comparison focuses on a model tripeptide sequence, Gly-X-Ala, where X is the modified tyrosine residue.

Chemical Structures of Compared Moieties

Figure 1. Chemical Structures of Modified Tyrosine Residues cluster_cbz A) this compound cluster_unprotected B) 3-Iodo-L-tyrosine cluster_fmoc C) Fmoc-3-Iodo-L-tyrosine cbz Cbz-Iodo-Tyr unprotected Iodo-Tyr fmoc Fmoc-Iodo-Tyr

Caption: Figure 1. Structures of modified tyrosine residues.

Quantitative Data Summary

The following table summarizes the theoretical monoisotopic masses of the model tripeptide (Gly-X-Ala) with the different tyrosine modifications and their expected mass shifts.

Peptide ModificationFull Peptide SequenceMonoisotopic Mass (Da)Mass Shift vs. Unmodified Tyr (Da)
Unmodified TyrosineGly-Tyr-Ala323.13250
This compound Gly-(Cbz-Iodo-Tyr)-Ala 583.0761 +259.9436
3-Iodo-L-tyrosineGly-(Iodo-Tyr)-Ala449.0291+125.8966
Fmoc-3-Iodo-L-tyrosineGly-(Fmoc-Iodo-Tyr)-Ala671.1210+347.9885

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern of a peptide in tandem mass spectrometry (MS/MS) provides sequence information and confirms the presence and location of modifications. The Cbz and Fmoc protecting groups, as well as the iodo-tyrosine residue, will exhibit characteristic fragmentation behaviors.

Predicted Fragmentation Pathways

During collision-induced dissociation (CID), peptides typically fragment along the peptide backbone, generating b- and y-type ions. The N-terminal protecting groups and the modified tyrosine side chain can also undergo specific fragmentations.

  • Cbz-Protected Peptide: The benzyloxycarbonyl group is expected to show a characteristic neutral loss of benzyl alcohol (108.0575 Da) or toluene (92.0626 Da). The iodinated tyrosine may lose an iodine radical (126.9045 Da).

  • Unprotected Iodo-Tyrosine Peptide: Fragmentation will primarily occur along the peptide backbone, with a potential loss of the iodine radical from the tyrosine side chain.

  • Fmoc-Protected Peptide: The Fmoc group is known to produce a stable fluorenylmethyl cation at m/z 179.0856 or a neutral loss of fluorenylmethanol (196.0888 Da).

Figure 2. Predicted Fragmentation of Cbz-Iodo-Tyr Cbz-Iodo-Tyr-Peptide Cbz-Iodo-Tyr-Peptide b-ions b-ions Cbz-Iodo-Tyr-Peptide->b-ions Backbone fragmentation y-ions y-ions Cbz-Iodo-Tyr-Peptide->y-ions Backbone fragmentation Loss of Benzyl Alcohol Loss of Benzyl Alcohol Cbz-Iodo-Tyr-Peptide->Loss of Benzyl Alcohol -108 Da Loss of Iodine Loss of Iodine Cbz-Iodo-Tyr-Peptide->Loss of Iodine -127 Da

Caption: Figure 2. Predicted Fragmentation of Cbz-Iodo-Tyr.

Comparison of Expected Fragment Ions

The following table details the major expected fragment ions for the model tripeptide Gly-X-Ala.

Fragment IonGly-(Cbz-Iodo-Tyr)-Ala (m/z)Gly-(Iodo-Tyr)-Ala (m/z)Gly-(Fmoc-Iodo-Tyr)-Ala (m/z)
b1 58.029358.029358.0293
b2 526.0494392.0024614.0943
y1 72.044972.044972.0449
y2 527.0568393.0098615.1017
Precursor - I 456.1716322.1246544.2165
Precursor - Protecting Group 475.0186 (loss of Benzyl Alcohol)N/A475.0322 (loss of Fluorenylmethanol)

Experimental Protocol: LC-MS/MS Validation

This protocol outlines a general procedure for the validation of peptides containing modified tyrosine residues using liquid chromatography-tandem mass spectrometry.

Materials and Reagents
  • Peptide standards (lyophilized)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

Sample Preparation
  • Dissolve lyophilized peptides in LC-MS grade water to a stock concentration of 1 mg/mL.

  • Further dilute the stock solution with a water/acetonitrile (95:5, v/v) mixture containing 0.1% formic acid to a final concentration of 10 µg/mL for direct infusion or 1 µg/mL for LC-MS analysis.

Liquid Chromatography
  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: 5% to 60% B over 15 minutes, followed by a wash at 95% B and re-equilibration.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Scan Mode: Full MS scan followed by data-dependent MS/MS of the top 3 most intense precursor ions.

  • MS1 Scan Range: m/z 200-1500

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID)

  • Collision Energy: Optimized for each peptide, typically in the range of 20-40 eV.

Data Analysis
  • Extract the total ion chromatogram (TIC) and extracted ion chromatograms (XICs) for the expected precursor ion m/z values.

  • Analyze the MS/MS spectra to identify b- and y-type fragment ions and characteristic neutral losses to confirm the peptide sequence and the identity of the modification.

  • Compare the experimental fragmentation pattern with the theoretical pattern.

Figure 3. LC-MS/MS Experimental Workflow SamplePrep Sample Preparation LC Liquid Chromatography (Reverse Phase) SamplePrep->LC ESI Electrospray Ionization LC->ESI MS1 Full Scan MS ESI->MS1 MS2 Tandem MS (CID) MS1->MS2 DataAnalysis Data Analysis MS2->DataAnalysis

Caption: Figure 3. LC-MS/MS Experimental Workflow.

Conclusion

The mass spectrometry validation of peptides containing this compound is achievable with standard LC-MS/MS protocols. The key to successful validation lies in the recognition of the characteristic fragmentation patterns of the Cbz protecting group, in addition to the expected peptide backbone and iodinated tyrosine side-chain cleavages. In comparison to peptides with unprotected or Fmoc-protected N-termini, the Cbz-modified peptide will yield a unique set of fragment ions that can be used for its unambiguous identification. This guide provides the foundational information for researchers to design and interpret mass spectrometry experiments for the validation of these important modified peptides.

A Comparative Guide to the Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of halogenated amino acids is a critical step in the development of novel peptides and therapeutics. 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a key building block in this field, and this guide provides a comparative analysis of established and emerging synthetic methodologies for its preparation. We will delve into detailed experimental protocols, present quantitative data for easy comparison, and visualize the reaction workflows.

This guide benchmarks four distinct synthetic routes for the preparation of this compound, evaluating them on parameters such as yield, reaction time, and the nature of the iodinating agent. The methodologies covered are:

  • Established Method: Direct iodination using Iodine Monochloride.

  • Alternative Route 1: Iodination with N-Iodosuccinimide (NIS).

  • Alternative Route 2: Mild iodination using Iodo-Gen®.

  • Alternative Route 3: Enzymatic iodination with Lactoperoxidase.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each of the four synthetic routes, providing a clear and objective comparison to aid in the selection of the most suitable method for your research needs.

ParameterRoute 1: Iodine MonochlorideRoute 2: N-Iodosuccinimide (NIS)Route 3: Iodo-Gen®Route 4: Lactoperoxidase
Yield (%) 85%92%Approx. 70-80% (estimated)High selectivity for mono-iodination, quantitative conversion
Reaction Time 30 minutes2 hours15-20 minutes30 minutes
Iodinating Agent Iodine Monochloride (ICl)N-Iodosuccinimide1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodo-Gen®)Lactoperoxidase, NaI, H₂O₂
Reaction Conditions Methanol, Room TemperatureAcetonitrile, 0°C to Room TemperatureAqueous buffer (pH 7.4), Room TemperatureAqueous buffer (pH 7.4), Room Temperature
Key Advantages High yield, short reaction timeHigh yield, milder than IClVery mild, heterogeneous catalystHigh selectivity, mild enzymatic conditions
Key Disadvantages Harsh reagent, potential for over-iodinationLonger reaction time than IClPrimarily used for radiolabeling, yield may varyRequires enzyme and specific buffer conditions

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Route 1: Synthesis via Iodine Monochloride (Established Method)

This method represents a traditional and effective approach to the iodination of N-Cbz-L-tyrosine.

Materials:

  • N-[(benzyloxy)carbonyl]-L-tyrosine

  • Iodine monochloride (1 M solution in dichloromethane)

  • Methanol

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add iodine monochloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding 10% sodium thiosulfate solution until the color of iodine disappears.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield this compound.

Route 2: Synthesis via N-Iodosuccinimide (NIS)

This route offers a milder alternative to iodine monochloride, often resulting in higher yields and cleaner reactions.

Materials:

  • N-[(benzyloxy)carbonyl]-L-tyrosine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend N-[(benzyloxy)carbonyl]-L-tyrosine (1 equivalent) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 equivalents) in one portion.

  • Stir the mixture at 0°C for 30 minutes, then at room temperature for 1.5 hours.

  • Monitor the reaction by TLC. Upon completion, quench with saturated sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Route 3: Synthesis via Iodo-Gen®

This method utilizes a solid-phase oxidizing agent, making it exceptionally mild and well-suited for sensitive substrates. While primarily used for radiolabeling, the principle is applicable for preparative synthesis.

Materials:

  • Iodo-Gen® coated reaction vial

  • N-[(benzyloxy)carbonyl]-L-tyrosine

  • Sodium iodide (NaI)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium metabisulfite solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare an Iodo-Gen® coated vial by dissolving Iodo-Gen® in dichloromethane, adding it to the vial, and evaporating the solvent under a stream of nitrogen.

  • Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine (1 equivalent) and sodium iodide (1.2 equivalents) in 0.1 M phosphate buffer (pH 7.4).

  • Add the solution to the Iodo-Gen® coated vial.

  • Stir the reaction mixture at room temperature for 15-20 minutes.

  • Terminate the reaction by transferring the solution to a new vial containing a sodium metabisulfite solution.

  • Acidify the solution with 1N HCl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product by flash chromatography.

Route 4: Synthesis via Lactoperoxidase (Enzymatic Method)

This enzymatic approach offers high selectivity for mono-iodination under very mild, aqueous conditions.

Materials:

  • N-[(benzyloxy)carbonyl]-L-tyrosine

  • Lactoperoxidase

  • Sodium iodide (NaI)

  • Hydrogen peroxide (H₂O₂) (dilute solution)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium bisulfite solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine (1 equivalent) and sodium iodide (1.1 equivalents) in 0.1 M phosphate buffer (pH 7.4).

  • Add Lactoperoxidase to the solution.

  • Initiate the reaction by the slow, dropwise addition of a dilute hydrogen peroxide solution over 30 minutes.

  • Monitor the reaction by HPLC.

  • Upon completion, quench the reaction with a sodium bisulfite solution.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described synthetic routes.

Route_1_Iodine_Monochloride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product N-Cbz-L-Tyrosine N-Cbz-L-Tyrosine Reaction_Vessel Dissolve in Methanol, Cool to 0°C, Add ICl, Stir for 30 min N-Cbz-L-Tyrosine->Reaction_Vessel ICl Iodine Monochloride ICl->Reaction_Vessel Quench Quench with Na2S2O3 Reaction_Vessel->Quench Reaction Mixture Extract Extract with Ethyl Acetate Quench->Extract Purify Flash Chromatography Extract->Purify Final_Product 3-Iodo-N-Cbz-L-tyrosine Purify->Final_Product

Caption: Workflow for Route 1 using Iodine Monochloride.

Route_2_NIS cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product N-Cbz-L-Tyrosine N-Cbz-L-Tyrosine Reaction_Vessel Suspend in Acetonitrile, Add NIS, Stir for 2h (0°C to RT) N-Cbz-L-Tyrosine->Reaction_Vessel NIS N-Iodosuccinimide NIS->Reaction_Vessel Quench Quench with Na2S2O3 Reaction_Vessel->Quench Reaction Mixture Extract Extract with Dichloromethane Quench->Extract Purify Column Chromatography Extract->Purify Final_Product 3-Iodo-N-Cbz-L-tyrosine Purify->Final_Product

Caption: Workflow for Route 2 using N-Iodosuccinimide.

Route_3_IodoGen cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product N-Cbz-L-Tyrosine N-Cbz-L-Tyrosine Reaction_Step Combine Reactants in Iodo-Gen® Vial, Stir for 15-20 min N-Cbz-L-Tyrosine->Reaction_Step NaI Sodium Iodide NaI->Reaction_Step IodoGen_Vial Iodo-Gen® Coated Vial IodoGen_Vial->Reaction_Step Quench Quench with Na Metabisulfite Reaction_Step->Quench Reaction Solution Extract Acidify & Extract with Ethyl Acetate Quench->Extract Purify Flash Chromatography Extract->Purify Final_Product 3-Iodo-N-Cbz-L-tyrosine Purify->Final_Product

Caption: Workflow for Route 3 using Iodo-Gen®.

Route_4_Enzymatic cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product N-Cbz-L-Tyrosine N-Cbz-L-Tyrosine Reaction_Step Combine Substrates & Enzyme, Slowly Add H₂O₂ over 30 min N-Cbz-L-Tyrosine->Reaction_Step NaI Sodium Iodide NaI->Reaction_Step Enzyme Lactoperoxidase Enzyme->Reaction_Step H2O2 Hydrogen Peroxide H2O2->Reaction_Step Quench Quench with Na Bisulfite Reaction_Step->Quench Reaction Mixture Extract Acidify & Extract with Ethyl Acetate Quench->Extract Final_Product 3-Iodo-N-Cbz-L-tyrosine Extract->Final_Product

Caption: Workflow for Route 4 using Lactoperoxidase.

Safety Operating Guide

Navigating the Safe Disposal of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a halogenated aromatic amino acid derivative. While specific safety data for this exact compound is limited, this procedure is based on best practices derived from safety data sheets (SDS) of closely related compounds, such as 3-Iodo-L-tyrosine, and general principles of chemical waste management.

Essential Safety and Handling Information

Key Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Thermal Decomposition: Be aware that thermal decomposition can produce irritating gases and vapors.

Quantitative Data Summary

The following table summarizes key data points for the closely related compound, 3-Iodo-L-tyrosine, which can serve as a conservative reference.

PropertyValueSource Compound
Molecular Formula C9H10INO33-Iodo-L-tyrosine
Molecular Weight 307.09 g/mol 3-Iodo-L-tyrosine
Appearance Solid3-Iodo-L-tyrosine
Storage Temperature -20°C3-Iodo-L-tyrosine

Note: This data is for 3-Iodo-L-tyrosine and should be used as a general guideline. The properties of this compound may vary.

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the waste: Is it pure, unused compound, a contaminated material (e.g., weighing paper, gloves), or a solution?

  • Segregate the waste: Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated organic waste should typically be collected separately.

2. Containerization:

  • Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure lid.

  • The label should clearly state "Halogenated Organic Waste" and list the chemical name: "this compound". Include the approximate quantity.

3. Waste Collection and Storage:

  • For solid waste, carefully transfer the material into the waste container, minimizing dust generation.

  • For solutions, pour the liquid waste into the designated container, avoiding splashes.

  • Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

4. Arranging for Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the chemical waste.

  • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Follow all institutional and local regulations for the final disposal of the waste at an approved hazardous waste facility.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Collection & Storage cluster_3 Final Disposal A Generation of This compound Waste B Characterize Waste: Solid, Liquid, or Contaminated Debris? A->B C Select Designated Halogenated Organic Waste Container B->C D Label Container with Chemical Name and Hazard Information C->D E Transfer Waste to Container (Minimize Dust/Splashes) D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact Institutional EHS for Waste Pickup G->H I Provide Accurate Waste Information to EHS H->I J Transport to Approved Hazardous Waste Facility I->J

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution or local authorities. Always consult your organization's Environmental Health and Safety (EHS) department for guidance on chemical waste disposal.

References

Essential Safety and Operational Guide for 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1][2]

This document provides crucial safety and logistical information for handling 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The required PPE may vary based on the scale of the operation and the potential for aerosol or dust generation.

Summary of Recommended Personal Protective Equipment

Protection Type Equipment Specifications & Remarks
Eye Protection Safety glasses with side shields or chemical safety goggles.Must be worn at all times in the laboratory.[3] Use chemical safety goggles when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]
Skin and Body Protection Laboratory coat.A standard laboratory coat should be sufficient for handling small quantities. For larger quantities or when there is a risk of significant spillage, consider additional protective clothing.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter (e.g., N95) if handling fine powders that may become airborne.A respirator is necessary when engineering controls, such as a fume hood, are not sufficient to control exposure to dust.[5]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for a similar compound or the raw materials is accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.[6][7]

    • Have an emergency eyewash station and safety shower readily accessible.[8]

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • When weighing the solid, do so in a fume hood or a balance enclosure to minimize dust dispersion.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[6]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[6]

    • Clean the work area and any equipment used.

    • Decontaminate or dispose of used PPE according to institutional guidelines.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical:

    • Dispose of waste chemical in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain or in regular trash.

    • Collect waste in a designated, labeled, and sealed container.

  • Contaminated Materials:

    • Any materials, such as gloves, paper towels, or weighing paper, that come into direct contact with the chemical should be considered contaminated waste.

    • Dispose of these materials in a sealed container that is appropriately labeled for chemical waste.

  • Empty Containers:

    • Handle uncleaned containers as you would the product itself.[5]

    • Rinse empty containers with an appropriate solvent three times. The rinsate should be collected and disposed of as chemical waste.

    • Once properly decontaminated, the container can be disposed of or recycled according to institutional policies.

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Prepare for Handling assess_risk Assess Risks: - Scale of experiment - Potential for dust/aerosol start->assess_risk select_ppe Select Appropriate PPE: - Eye Protection - Gloves - Lab Coat - Respirator (if needed) assess_risk->select_ppe prepare_workspace Prepare Workspace: - Work in Fume Hood - Ensure access to safety equipment select_ppe->prepare_workspace weigh_compound Weigh Compound: - Use enclosure or hood - Minimize dust prepare_workspace->weigh_compound dissolve_compound Dissolve Compound: - Add solid to solvent slowly weigh_compound->dissolve_compound conduct_experiment Conduct Experiment dissolve_compound->conduct_experiment cleanup Post-Experiment Cleanup: - Clean workspace - Decontaminate equipment conduct_experiment->cleanup dispose_waste Dispose of Waste: - Segregate chemical waste - Dispose of contaminated PPE cleanup->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.